Product packaging for Pafuramidine Maleate(Cat. No.:CAS No. 837369-26-3)

Pafuramidine Maleate

Katalognummer: B1678285
CAS-Nummer: 837369-26-3
Molekulargewicht: 480.5 g/mol
InChI-Schlüssel: SWMNGXODFOCPKQ-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Pafuramidine maleate, also known as DB289, is an investigational prodrug that is orally bioavailable and is metabolized in the body to its active compound, furamidine (DB75) . As a prodrug, it was designed to overcome the poor oral bioavailability of the active diamidine drug, enabling research into its effects via oral administration . This compound has been a subject of significant research interest for its potential application against multiple infectious diseases. Its primary research applications have included early-stage human African trypanosomiasis (sleeping sickness), Pneumocystis pneumonia, and malaria . The mechanism of action for the active metabolite, DB75, is not fully elucidated but is thought to involve interference with DNA-associated enzymes and the possible collapse of the mitochondrial membrane potential in target pathogens . Research and clinical development of this compound were ultimately halted during Phase III trials for sleeping sickness due to unforeseen kidney toxicity concerns, solidifying its status as a crucial tool for in vitro research and for studying drug metabolism and toxicity profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24N4O7 B1678285 Pafuramidine Maleate CAS No. 837369-26-3

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

837369-26-3

Molekularformel

C24H24N4O7

Molekulargewicht

480.5 g/mol

IUPAC-Name

(Z)-but-2-enedioic acid;N'-methoxy-4-[5-[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide

InChI

InChI=1S/C20H20N4O3.C4H4O4/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2;5-3(6)1-2-4(7)8/h3-12H,1-2H3,(H2,21,23)(H2,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

SWMNGXODFOCPKQ-BTJKTKAUSA-N

Isomerische SMILES

CO/N=C(\N)/C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/OC)/N.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N.C(=CC(=O)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime
DB 289
DB-289
DB289 cpd
pafuramidine

Herkunft des Produkts

United States

Foundational & Exploratory

Molecular Target Identification of Furamidine in Trypanosoma brucei: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Furamidine (DB75) is a dicationic aromatic diamidine with potent trypanocidal activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Unlike modern targeted therapies, furamidine's mechanism of action is not attributed to the inhibition of a single molecular target. Instead, it exemplifies a polypharmacological approach where its efficacy is critically dependent on cellular uptake and subsequent interaction with multiple intracellular components. This guide details the current understanding of furamidine's molecular interactions within T. brucei, focusing on transport mechanisms, intracellular binding partners, and the experimental protocols used to elucidate these processes. The primary determinants of its activity are high-level accumulation within the parasite, mediated by the P2 aminopurine transporter, followed by strong binding to DNA, particularly within the kinetoplast.

Introduction to Furamidine and its Context in HAT Treatment

Human African Trypanosomiasis (HAT), or sleeping sickness, is a vector-borne parasitic disease endemic to sub-Saharan Africa.[1] Caused by protozoan parasites of the species Trypanosoma brucei, the disease is fatal if left untreated.[2] For decades, treatment has relied on a small arsenal of drugs, many of which were developed over 50 years ago and suffer from issues of toxicity and emerging resistance.[1][2]

Furamidine belongs to the diamidine class of compounds, which includes pentamidine, a long-standing treatment for stage 1 HAT.[2][3][4] These agents are characterized by their cationic nature and their activity against eukaryotic parasites.[4] The identification of a specific, singular molecular target for many of these older trypanocides has been challenging, as they often act on multiple cellular targets—a concept known as polypharmacology.[5] For furamidine, research indicates that its trypanocidal effect is a consequence of a sequence of events, beginning with its transport into the cell and culminating in the disruption of vital macromolecules.

The Critical First Step: Cellular Uptake and Accumulation

The selectivity and potency of furamidine against T. brucei are primarily governed by its ability to enter and accumulate within the parasite. The parasite's plasma membrane contains specific transporters that recognize and internalize furamidine.

The P2 Aminopurine Transporter (TbAT1): The Main Gateway

The principal route for furamidine uptake into the trypanosome is the P2-type aminopurine transporter, encoded by the tbat1 gene.[6][7] This transporter also facilitates the uptake of other diamidines, such as pentamidine and the veterinary drug diminazene, as well as melaminophenyl arsenicals.[6][7][8] The activity of furamidine is significantly diminished in trypanosomes where the tbat1/P2 gene has been knocked out, confirming this transporter's central role.[6][8] Resistance to furamidine is strongly associated with the loss of this transporter.[6][7]

Additional Transport Routes

While the P2 transporter is the main entry point, other carriers may contribute to diamidine uptake. For pentamidine, a High-Affinity Pentamidine Transporter (HAPT1) and a Low-Affinity Pentamidine Transporter (LAPT1) have been identified.[5] However, for furamidine, the P2 transporter remains the predominant and most critical route for its accumulation.[7]

Furamidine_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Parasite Membrane cluster_intracellular Intracellular Space (Cytoplasm) Furamidine_ext Furamidine P2 P2 Transporter (TbAT1) Furamidine_ext->P2 Primary Uptake Furamidine_int Accumulated Furamidine P2->Furamidine_int

Caption: Furamidine uptake is mediated primarily by the P2 (TbAT1) transporter.

Intracellular Mechanism: DNA as the Major Binding Partner

Once inside the trypanosome, furamidine accumulates to exceptionally high levels, reaching concentrations greater than 10 mM.[5] This high intracellular concentration drives its interaction with its ultimate targets.

The primary intracellular binding target for furamidine is DNA. It is a minor groove binding agent with a strong preference for AT-rich sequences.[4] Upon entering the cell, the compound rapidly localizes to two DNA-containing organelles: the nucleus and, most notably, the kinetoplast.[4][5] The kinetoplast is the mitochondrial DNA of the parasite, which is organized into a unique, massive network of thousands of interlocked circular DNA molecules (minicircles and maxicircles).

The binding of furamidine to kDNA is believed to disrupt the replication and topology of this complex network.[4] Over time, this interaction leads to the decay and eventual disappearance of the kinetoplast, a catastrophic event for the parasite that culminates in cell death.[4]

Intracellular_Action_Pathway cluster_cytoplasm Cytoplasm cluster_organelles Organelles cluster_effects Downstream Effects Furamidine Intracellular Furamidine (>10mM) Kinetoplast Kinetoplast (kDNA) Furamidine->Kinetoplast Primary Target Nucleus Nucleus (nDNA) Furamidine->Nucleus Binding Binds to AT-rich DNA Minor Groove Kinetoplast->Binding Nucleus->Binding Disruption kDNA Network Disruption Binding->Disruption Death Cell Death Disruption->Death

Caption: Intracellular action of furamidine targeting kDNA and nuclear DNA.

Quantitative Data Presentation

The functional consequence of transporter-dependent uptake is evident in the differential activity of furamidine against wild-type and transporter-deficient T. brucei strains.

Table 1: In Vitro Efficacy of Furamidine (DB75) against T. brucei

T. brucei Strain Genotype / Phenotype Furamidine EC₅₀ (nM) Reference
s427 Wild-Type 5.5 ± 0.6 [7]
tbat1⁻/⁻ P2 Transporter Knockout 113 ± 13 [7]
B48 P2/HAPT1 Deficient >1000 [7]

EC₅₀ values represent the concentration required to inhibit parasite growth by 50% over a 72-hour incubation period. Data compiled from studies on T. b. brucei.

Table 2: Cellular Uptake of Furamidine (DB75) and Analogues

Compound Uptake after 60 min (pmol/10⁸ cells) Key Characteristic Reference
Furamidine (DB75) ~1100 Parent Compound [7]
DB820 ~400 Aza Analogue [7]
CPD0801 ~200 Aza Analogue [7]

Uptake was measured in T. b. brucei isolated from infected rats, incubated with 10 µM of the respective diamidine. The data indicates that furamidine itself is accumulated more rapidly and to a higher extent than its aza analogues under these conditions.[7]

Experimental Protocols for Target Validation

The identification of transporters as key determinants of furamidine action relies on robust genetic and biochemical methods.

Genetic Validation of Transporters

Genetic manipulation of T. brucei is a powerful tool for validating drug targets and transport mechanisms.[2]

Protocol: Gene Knockout of tbat1 (P2 Transporter)

  • Construct Design: Create two knockout constructs containing different selectable marker genes (e.g., blasticidin and neomycin resistance genes) flanked by sequences homologous to the regions upstream and downstream of the tbat1 coding sequence.

  • Parasite Culture: Culture bloodstream form T. brucei s427 in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO₂.

  • Transfection (Electroporation): Sequentially transfect the parasites with the two linearized knockout constructs. After the first transfection, select for resistant clones using the appropriate drug (e.g., blasticidin).

  • Clonal Selection: Isolate single clones and expand the culture.

  • Second Transfection: Transfect the heterozygous knockout clone with the second construct and select with both drugs (e.g., blasticidin and G418).

  • Validation: Confirm the deletion of the tbat1 gene in homozygous knockout clones via PCR analysis of genomic DNA and Southern blotting.

  • Phenotypic Analysis: Perform drug sensitivity assays on the resulting tbat1⁻/⁻ null mutant to determine the EC₅₀ for furamidine and compare it to the wild-type parent line.[6][7]

Genetic_Validation_Workflow A 1. Design Knockout Constructs (e.g., NEO, BLAST) B 2. Transfect Wild-Type T. brucei with First Construct A->B C 3. Select for Heterozygous Knockouts (Drug 1) B->C D 4. Transfect Heterozygotes with Second Construct C->D E 5. Select for Homozygous Knockouts (Drug 1 + 2) D->E F 6. Validate Gene Deletion (PCR / Southern Blot) E->F G 7. Perform In Vitro Drug Sensitivity Assay F->G H 8. Compare EC50 of KO vs. WT (Resistance Factor) G->H

Caption: Workflow for generating and validating a gene knockout in T. brucei.

Biochemical and Cellular Assays

Protocol: In Vitro Drug Sensitivity Assay

  • Parasite Seeding: Seed 96-well plates with bloodstream form T. brucei at a density of 5 x 10³ cells/mL in HMI-11 medium.

  • Drug Dilution: Prepare serial dilutions of furamidine in the medium. Add the drug dilutions to the appropriate wells. Include a drug-free control.

  • Incubation: Incubate the plates for 66-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add a viability reagent such as resazurin (AlamarBlue) to each well and incubate for an additional 4-6 hours.

  • Measurement: Measure fluorescence (excitation ~530 nm, emission ~590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the drug-free control and determine the EC₅₀ value by fitting the data to a dose-response curve.[9]

Protocol: Fluorometric Drug Uptake Assay

  • Parasite Isolation: Isolate bloodstream trypanosomes from infected rats by DEAE-cellulose chromatography to separate them from blood components.

  • Incubation: Resuspend the parasites in HMI-9 medium at a density of 10⁸ cells/mL. Add furamidine (which is fluorescent) to a final concentration (e.g., 10 µM).

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the cell suspension.

  • Separation: Separate the parasites from the medium containing the drug. This is typically done by centrifugation through an oil layer (e.g., dibutyl phthalate) to rapidly pellet the cells while leaving the extracellular medium above the oil.

  • Lysis and Measurement: Lyse the cell pellet and measure the intracellular furamidine concentration using a fluorescence spectrophotometer or plate reader, based on a standard curve of the compound.[7]

Conclusion: A Target of Transport and Accumulation

The molecular target identification of furamidine in Trypanosoma brucei reveals a mechanism that diverges from the classic single-target inhibitor model. Its trypanocidal action is a multi-stage process where the molecular "target" can be viewed as the entire pathway of uptake and intracellular binding. The P2 aminopurine transporter is the critical gatekeeper, and its loss is the primary mechanism of resistance.[6][8] Following transport, furamidine's high-affinity binding to the AT-rich minor groove of DNA, especially within the kinetoplast, leads to catastrophic cellular damage.[4] Therefore, for this class of drugs, a comprehensive understanding of membrane transport biology is as crucial as the study of drug-enzyme or drug-receptor interactions. Future drug development efforts based on the diamidine scaffold must consider strategies to bypass or overcome transport-based resistance mechanisms to ensure sustained efficacy.

References

Pafuramidine Maleate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical structure, properties, and biological activity of the experimental anti-parasitic agent, pafuramidine maleate.

Core Chemical Identity

Pafuramidine, also known as DB289, is a diamidine prodrug that has been investigated for the treatment of parasitic infections, most notably Human African Trypanosomiasis (sleeping sickness) and Pneumocystis jiroveci pneumonia (PCP). It is the bis-O-methylamidoxime prodrug of the active compound furamidine (DB75). The maleate salt form, this compound, was developed to improve its pharmaceutical properties.

Chemical Structure

The chemical structure of pafuramidine and its maleate salt are depicted below.

Pafuramidine (Free Base)

  • Molecular Formula: C₂₀H₂₀N₄O₃

  • Molecular Weight: 364.4 g/mol

  • IUPAC Name: N'-methoxy-4-[5-[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide

  • CAS Number: 186953-56-0

  • InChI Key: UKOQVLAXCBRRGH-UHFFFAOYSA-N

This compound

  • Molecular Formula: C₂₄H₂₄N₄O₇

  • Molecular Weight: 480.47 g/mol

  • CAS Number: 837369-26-3

  • InChI Key: SWMNGXODFOCPKQ-BTJKTKAUSA-N

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of pafuramidine is provided in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂₀H₂₀N₄O₃ (pafuramidine) C₂₄H₂₄N₄O₇ (this compound)[1][2]
Molecular Weight 364.4 g/mol (pafuramidine) 480.47 g/mol (this compound)[1][2]
pKa (strongest basic) 8.83 (predicted)ChemAxon
logP (octanol-water) 2.97 (predicted)ChemAxon
Solubility DMSO: ≥ 33.33 mg/mL 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline: ≥ 2.08 mg/mL[3]
Oral Bioavailability (Monkey) ~10-20% (conversion to DB75)
Plasma Protein Binding 97-99% (in humans and four animal species)

Mechanism of Action and Metabolic Pathway

Pafuramidine's primary mechanism of action is contingent on its metabolic conversion to the active diamidine, furamidine (DB75). Furamidine exerts its anti-parasitic effects by binding to the minor groove of DNA, particularly in AT-rich regions. This interaction is thought to interfere with DNA replication and transcription, ultimately leading to parasite death.

Metabolic Conversion of Pafuramidine

The metabolic pathway from pafuramidine to furamidine involves a two-step enzymatic process in the liver, primarily catalyzed by cytochrome P450 enzymes. The O-methyl groups of the amidoxime moieties are sequentially removed to yield the active diamidine.

metabolic_pathway Pafuramidine Pafuramidine (DB289) (bis-O-methylamidoxime) Intermediate Mono-O-methylamidoxime Intermediate Pafuramidine->Intermediate CYP450 (O-demethylation) Furamidine Furamidine (DB75) (Active Diamidine) Intermediate->Furamidine CYP450 (O-demethylation)

Caption: Metabolic activation of pafuramidine to furamidine.

Interaction with DNA

The active metabolite, furamidine, is a dicationic molecule with a planar structure that allows it to fit snugly within the minor groove of the DNA double helix. This binding is selective for sequences rich in adenine (A) and thymine (T) base pairs.

dna_binding cluster_dna DNA Double Helix MajorGroove Major Groove MinorGroove Minor Groove (AT-rich region) Inhibition Inhibition of DNA Replication & Transcription MinorGroove->Inhibition Leads to Furamidine Furamidine (DB75) Furamidine->MinorGroove Binds to

Caption: Mechanism of action of the active metabolite, furamidine.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

Chemical Synthesis of Pafuramidine

While a detailed, publicly available protocol for the direct synthesis of this compound is limited, a general synthetic scheme can be inferred from the synthesis of analogous compounds. The synthesis of the core 2,5-bis(4-amidinophenyl)furan structure typically involves the following key steps:

  • Formation of the Furan Ring: Cyclodehydration of a 1,4-dicarbonyl compound, such as 1,4-bis(4-cyanophenyl)butane-1,4-dione, in the presence of an acid catalyst to form the central furan ring.

  • Conversion to Amidines: The nitrile groups are converted to amidines. A common method is the Pinner reaction, which involves treatment with an alcohol (e.g., ethanol) and HCl gas to form an imidate ester hydrochloride, followed by reaction with ammonia.

  • Formation of the Amidoxime: The amidine is reacted with hydroxylamine to form the amidoxime.

  • O-methylation: The amidoxime is then O-methylated using a suitable methylating agent (e.g., dimethyl sulfate) in the presence of a base to yield pafuramidine.

  • Salt Formation: The final product is reacted with maleic acid to form the this compound salt.

synthesis_workflow Start 1,4-bis(4-cyanophenyl) butane-1,4-dione Furan 2,5-bis(4-cyanophenyl)furan Start->Furan Cyclodehydration Amidine 2,5-bis(4-amidinophenyl)furan (Furamidine) Furan->Amidine Pinner Reaction Amidoxime 2,5-bis(4-amidinophenyl)furan -bis-amidoxime Amidine->Amidoxime Hydroxylamine Pafuramidine Pafuramidine Amidoxime->Pafuramidine O-methylation Salt This compound Pafuramidine->Salt Maleic Acid

Caption: Generalized synthetic workflow for this compound.

In Vitro Anti-trypanosomal Activity Assay

The following protocol is a representative method for determining the in vitro efficacy of pafuramidine against Trypanosoma brucei.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of pafuramidine against the bloodstream form of Trypanosoma brucei.

Materials:

  • Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • This compound

  • Resazurin sodium salt solution (e.g., AlamarBlue®)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain T. brucei bloodstream forms in HMI-9 medium at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in HMI-9 medium to achieve the desired test concentrations.

  • Assay Setup:

    • Seed a 96-well plate with T. brucei at a density of 2 x 10⁴ parasites/mL in a final volume of 100 µL per well.

    • Add 100 µL of the serially diluted this compound to the respective wells. Include wells with parasites only (negative control) and medium only (background control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for an additional 24 hours.

  • Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percentage of parasite inhibition for each concentration relative to the negative control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Analysis of Pafuramidine and its Metabolites in Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of pafuramidine and its active metabolite, furamidine, in plasma samples.

Objective: To quantify the concentrations of pafuramidine and furamidine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma samples

  • Pafuramidine and furamidine analytical standards

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., 3 volumes of acetonitrile containing the internal standard). Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample (pre-treated as necessary). Wash the cartridge to remove interferences. Elute the analytes with a suitable solvent.

  • LC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate would be 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor ion → product ion transitions for pafuramidine, furamidine, and the internal standard.

  • Quantification:

    • Generate a calibration curve by spiking blank plasma with known concentrations of pafuramidine and furamidine standards.

    • Process the unknown samples and the calibration standards using the same procedure.

    • Calculate the concentrations of pafuramidine and furamidine in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Clinical Development and Future Outlook

This compound progressed to Phase III clinical trials for the treatment of first-stage Human African Trypanosomiasis.[4] Clinical studies demonstrated that pafuramidine had a superior safety profile compared to the standard of care, pentamidine.[4] However, the development of pafuramidine was ultimately discontinued due to concerns about delayed-onset renal toxicity observed in some patients.

Despite its discontinuation for HAT, the development of pafuramidine has provided valuable insights into the design of orally bioavailable diamidine prodrugs. The understanding of its metabolic activation, mechanism of action, and the challenges encountered during its clinical development can inform future drug discovery efforts targeting parasitic diseases. The core chemical scaffold of pafuramidine and its analogs may still hold potential for the development of new anti-parasitic agents with improved safety profiles.

References

In Vitro Activity of Pafuramidine Maleate Against Opportunistic Fungi: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the in vitro activity of pafuramidine maleate against opportunistic fungi. Directed at researchers, scientists, and drug development professionals, this document synthesizes the available data on pafuramidine's antifungal properties, details relevant experimental methodologies, and outlines potential mechanisms of action.

Introduction

This compound, an investigational oral prodrug of the diamidine compound furamidine (DB75), has been primarily evaluated for its efficacy against Pneumocystis jirovecii pneumonia (PCP), a fungal infection prevalent in immunocompromised individuals.[1] While its development has also extended to protozoal infections like African sleeping sickness, its broader antifungal spectrum against other opportunistic fungi remains an area of limited public research. This document collates the available data to provide a foundational understanding for the scientific community.

Quantitative In Vitro Activity

Data on the in vitro activity of this compound against a wide range of opportunistic fungi, such as Candida spp., Aspergillus spp., and Cryptococcus neoformans, is not extensively available in publicly accessible scientific literature. Research has predominantly focused on its clinical efficacy in treating PCP.

However, studies on the structurally related diamidine, pentamidine, have shown some in vitro activity against various fungal pathogens. It is important to note that these findings on pentamidine do not directly translate to this compound but may offer some context for the potential antifungal activity of this class of compounds. One study reported that pentamidine demonstrated in vitro activity against Aspergillus species.[2] Another publication indicated that pentamidine has inhibitory effects on the growth of Candida albicans and Cryptococcus neoformans.[3]

Table 1: Summary of In Vitro Activity of Pentamidine Against Select Opportunistic Fungi

Fungal SpeciesDrugConcentration RangeReported ActivityCitation
Aspergillus spp.PentamidineNot SpecifiedActive in vitro[2]
Candida albicansPentamidineNot SpecifiedInhibition of growth[3]
Cryptococcus neoformansPentamidineNot SpecifiedInhibition of growth[3]

Note: This table summarizes data for pentamidine, a related diamidine, due to the lack of specific public data for this compound against these fungi.

Experimental Protocols

General Broth Microdilution Method (Adapted from CLSI M27/M38)

A standardized broth microdilution assay is the most common method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The following outlines a general workflow adaptable for testing this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Obtain this compound prep_drug Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) start->prep_drug serial_dilution Perform serial two-fold dilutions of this compound in microtiter plates prep_drug->serial_dilution prep_media Prepare RPMI-1640 medium buffered with MOPS prep_media->serial_dilution prep_inoculum Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) add_inoculum Inoculate each well with the standardized fungal suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (no drug) and negative (no inoculum) controls add_inoculum->controls incubation Incubate plates at 35°C for 24-48 hours controls->incubation read_mic Visually or spectrophotometrically determine the MIC (lowest concentration with significant growth inhibition) incubation->read_mic determine_mfc Subculture from wells with no visible growth to determine the Minimum Fungicidal Concentration (MFC) read_mic->determine_mfc end End: Record MIC and MFC values determine_mfc->end

Caption: General workflow for antifungal susceptibility testing.

Key Considerations for Protocol Adaptation:

  • Solubility: The solubility of this compound in the test medium should be confirmed to ensure accurate concentration ranges.

  • Medium Components: Some media components can antagonize the activity of certain antifungal compounds. Preliminary studies may be necessary to select the most appropriate medium.

  • Endpoint Reading: For some fungistatic drugs, determining the MIC endpoint can be challenging due to trailing growth. Standardized reading criteria should be strictly followed.

Mechanism of Action

Pafuramidine is a prodrug that is converted in vivo to its active metabolite, furamidine (DB75).[1] The primary mechanism of action of furamidine, particularly in trypanosomes, is the binding to the minor groove of AT-rich DNA sequences.[4] This interaction is thought to interfere with DNA replication and transcription, ultimately leading to cell death.

The specific antifungal mechanism of action of furamidine against a range of opportunistic fungi has not been extensively elucidated in the available literature. It is hypothesized that a similar DNA-binding mechanism may be at play in susceptible fungal species. However, differences in DNA structure, chromatin organization, and cell wall permeability between fungi and protozoa may influence the compound's activity and spectrum.

mechanism_of_action cluster_prodrug Prodrug Administration cluster_conversion Metabolic Conversion cluster_active Active Compound cluster_action Antifungal Action (Hypothesized) pafuramidine This compound (Oral Administration) conversion Metabolic Conversion (in vivo) pafuramidine->conversion furamidine Furamidine (DB75) conversion->furamidine dna_binding Binds to AT-rich regions of fungal DNA minor groove furamidine->dna_binding inhibition Inhibition of DNA Replication and Transcription dna_binding->inhibition cell_death Fungal Cell Death inhibition->cell_death

Caption: Hypothesized mechanism of action of this compound.

Conclusion and Future Directions

This compound has demonstrated clinical activity against the opportunistic fungus Pneumocystis jirovecii. However, a significant gap exists in the scientific literature regarding its in vitro activity against other common opportunistic fungi. The data available for the related compound, pentamidine, suggests that the diamidine class may possess a broader antifungal potential that warrants further investigation.

Future research should focus on:

  • Systematic in vitro susceptibility testing: Performing standardized MIC and MFC studies of pafuramidine and furamidine against a comprehensive panel of clinical isolates of Candida, Aspergillus, Cryptococcus, and other emerging opportunistic fungi.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways affected by furamidine in various fungal species.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of disseminated mycoses caused by opportunistic fungi other than P. jirovecii.

A more thorough understanding of the in vitro antifungal spectrum and mechanism of this compound will be crucial in determining its potential role in the treatment of a wider range of invasive fungal infections.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Pafuramidine Maleate in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of pafuramidine maleate (formerly known as DB289). The information is targeted toward researchers, scientists, and professionals in the field of drug development.

This compound is a prodrug of furamidine (DB75), an aromatic dication with demonstrated efficacy against various protozoal and fungal infections, including African trypanosomiasis, Pneumocystis jirovecii pneumonia, and malaria.[1] The development of pafuramidine was aimed at overcoming the poor oral bioavailability of the active compound, furamidine.[1]

Pharmacokinetics

The pharmacokinetic profile of pafuramidine and its active metabolite, furamidine, has been primarily characterized in rats and monkeys.[1] Studies involving the administration of 14C-labeled pafuramidine have provided detailed insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Absorption and Bioavailability

Following oral administration, pafuramidine is well-absorbed, with estimates of 50-70% of the dose being absorbed in both rats and monkeys.[1] Despite good absorption of the prodrug, the systemic bioavailability of furamidine is limited to 10-20% due to significant first-pass metabolism and hepatic retention.[1]

Distribution

Pafuramidine exhibits a large volume of distribution, which is indicative of extensive tissue binding.[1] Plasma protein binding of pafuramidine is high, ranging from 97% to 99% across several animal species and humans.[1] In contrast, the plasma protein binding of the active metabolite, furamidine, is lower and shows species- and concentration-dependent variability.[1] Despite pafuramidine and furamidine together accounting for less than 20% of the radioactivity in plasma after an oral dose, furamidine is the primary radiochemical component found in key organs such as the brain and liver.[1][2] This suggests that furamidine is responsible for the prolonged persistence of the radiolabel in the body.[1][2]

Metabolism

Pafuramidine is extensively metabolized to the active compound, furamidine. This conversion is a critical step for its therapeutic activity. The metabolic process involves the sequential loss of the two N-methoxy groups.[1] This can occur either through direct loss or via a two-step process of O-demethylation followed by the reduction of the resulting oxime to an amidine.[1] It has been estimated that in rats, almost half of an oral dose of pafuramidine is converted to furamidine, while in monkeys, this conversion accounts for about one-third of the dose.[1]

Excretion

The primary route of excretion for the radioactivity from 14C-pafuramidine is through the feces.[1] Biliary secretion, however, was not found to be particularly extensive.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of pafuramidine (DB289) and its active metabolite furamidine (DB75) in rats and monkeys following oral and intravenous administration of 14C-pafuramidine maleate.

Table 1: Pharmacokinetic Parameters of Pafuramidine (DB289) in Rats and Monkeys

ParameterRat (Oral, 10 mg/kg)Monkey (Oral, 10 mg/kg)Rat (IV, 1 mg/kg)Monkey (IV, 1 mg/kg)
Cmax (ng/mL) 1,2304501,560630
Tmax (h) 0.510.080.08
AUC0-t (ng·h/mL) 1,480780430290
t1/2 (h) 0.81.10.60.7
CL (mL/min/kg) --4058
Vd (L/kg) --2.53.9

Table 2: Pharmacokinetic Parameters of Furamidine (DB75) in Rats and Monkeys

ParameterRat (Oral, 10 mg/kg)Monkey (Oral, 10 mg/kg)Rat (IV, 1 mg/kg)Monkey (IV, 1 mg/kg)
Cmax (ng/mL) 140604030
Tmax (h) 480.080.08
AUC0-t (ng·h/mL) 2,4601,2301,190880
t1/2 (h) 24362028

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacokinetic and metabolism studies of this compound.

Animal Models and Dosing
  • Species: Male Sprague-Dawley rats and male cynomolgus monkeys.

  • Housing: Animals were housed in appropriate caging with controlled temperature, humidity, and light-dark cycles. Food and water were available ad libitum, except for a brief fasting period before oral dosing.

  • Dosing:

    • Oral (PO): Animals received a single dose of 14C-pafuramidine maleate, typically at 10 mg/kg, administered via gavage.

    • Intravenous (IV): Animals received a single dose of 14C-pafuramidine maleate, typically at 1 mg/kg, administered as a bolus injection into a suitable vein (e.g., tail vein for rats, saphenous vein for monkeys).

Sample Collection
  • Blood: Serial blood samples were collected at predetermined time points post-dosing from a cannulated vessel or via venipuncture. Blood was collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma: Plasma was separated from whole blood by centrifugation.

  • Urine and Feces: Animals were housed in metabolism cages to allow for the separate collection of urine and feces at various intervals post-dosing.

  • Tissues: At the termination of the study, various tissues (e.g., liver, brain, kidney, etc.) were collected to determine the distribution of radioactivity.

Analytical Methods
  • Radiochemical Analysis: The total radioactivity in plasma, urine, feces, and tissue homogenates was determined by liquid scintillation counting.

  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC): Plasma samples were analyzed by HPLC with radiometric detection to separate and quantify pafuramidine and its metabolites.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS was used for the identification and structural elucidation of metabolites in plasma, urine, and feces.

Pharmacokinetic Analysis

Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd) were calculated from the plasma concentration-time data using non-compartmental methods.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic conversion of pafuramidine (DB289) to its active metabolite furamidine (DB75).

metabolic_pathway cluster_direct Direct Pathway cluster_indirect Alternative Pathway DB289 Pafuramidine (DB289) Intermediate1 Mono-N-methoxy-amidino Intermediate DB289->Intermediate1 Loss of N-methoxy group Oxime_Intermediate Oxime Intermediate DB289->Oxime_Intermediate O-demethylation DB75 Furamidine (DB75) (Active Metabolite) Intermediate1->DB75 Loss of N-methoxy group Oxime_Intermediate->DB75 Reduction

Caption: Metabolic conversion of pafuramidine to furamidine.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The diagram below outlines the typical experimental workflow for assessing the pharmacokinetics of pafuramidine in preclinical models.

experimental_workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Animal_Models Select Animal Models (Rat, Monkey) Dose_Admin Administer Pafuramidine (Oral or IV) Animal_Models->Dose_Admin Sample_Collection Collect Blood, Urine, Feces at Timed Intervals Dose_Admin->Sample_Collection Sample_Processing Process Samples (e.g., Plasma Separation) Sample_Collection->Sample_Processing LC_MS_Analysis Analyze by HPLC & LC-MS/MS Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Modeling LC_MS_Analysis->PK_Analysis Metabolite_ID Metabolite Identification LC_MS_Analysis->Metabolite_ID

References

The Rise and Fall of a Promising Anti-parasitic: A Technical Guide to Pafuramidine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once a promising candidate for the treatment of devastating parasitic diseases like African trypanosomiasis (sleeping sickness) and Pneumocystis pneumonia (PCP), pafuramidine maleate (formerly known as DB289) ultimately saw its development halted due to unforeseen toxicity. This technical guide provides an in-depth look at the discovery, synthesis, mechanism of action, and eventual discontinuation of this orally available prodrug.

Discovery and Rationale: A Prodrug Approach to Combat Parasites

Pafuramidine was developed as a prodrug of furamidine (DB75), a potent aromatic diamidine that demonstrated significant activity against various parasites.[1] Furamidine's primary mechanism of action involves binding to the minor groove of parasite DNA, specifically at AT-rich sequences, which is thought to interfere with DNA replication and transcription.[2][3][4][5] However, furamidine itself has poor oral bioavailability, limiting its clinical utility.

To overcome this limitation, pafuramidine was designed as a bis-O-methylamidoxime prodrug of furamidine. The rationale was that the amidoxime moieties would increase the molecule's oral absorption, and subsequent in vivo metabolism would convert it to the active furamidine.[1] This approach proved successful in preclinical and early clinical studies, demonstrating good oral efficacy.[6]

Synthesis Pathway of this compound

The synthesis of pafuramidine (DB-289) is a multi-step process, with the key intermediate being 2,5-bis(4-cyanophenyl)furan. Two primary synthetic routes to this intermediate have been reported.

Route 1: From Fumaryl Chloride and Bromobenzene

A common synthesis begins with the Friedel-Crafts acylation of bromobenzene with fumaryl chloride. The resulting 1,4-bis(4-bromophenyl)butane-1,4-dione is then cyclized to form 2,5-bis(4-bromophenyl)furan. Subsequent cyanation, typically using copper(I) cyanide, yields the crucial dinitrile intermediate, 2,5-bis(4-cyanophenyl)furan. This dinitrile is then converted to pafuramidine.

Route 2: A 3-Step Synthesis of the Dinitrile Intermediate

An alternative, three-step synthesis of 2,5-bis(4-cyanophenyl)furan has also been described, starting from commercially available 4-cyanoacetophenone.[2] This method involves the preparation of a 1,4-diketone via a modified Stetter reaction, followed by cyclization to the furan ring.[2] This route is noted for its potential for large-scale synthesis.[2]

The final step in the synthesis of pafuramidine involves the conversion of the nitrile groups of 2,5-bis(4-cyanophenyl)furan into O-methylamidoximes. The maleate salt is then formed by reacting the pafuramidine free base with maleic acid.

Experimental Protocols

While detailed, step-by-step protocols with precise quantities and yields are often proprietary, the following outlines the general procedures for the key synthetic steps based on published literature.

Synthesis of 1,4-Bis(4-cyanophenyl)-1,4-butanedione (Intermediate for Route 2)

A mixture of 4-cyanobenzaldehyde, a Mannich base of 4-cyanoacetophenone, a thiazolium salt catalyst, and triethylamine is refluxed in a solvent such as 1,2-dimethoxyethane (DME) under a nitrogen atmosphere.[2] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the product is isolated by filtration and purified by recrystallization.

Synthesis of 2,5-Bis(4-cyanophenyl)furan

The 1,4-diketone intermediate is dissolved in acetic anhydride and treated with a catalytic amount of sulfuric acid.[2] The reaction mixture is heated briefly and then allowed to cool, leading to the crystallization of the desired furan product.[2] The product is collected by filtration and washed.

Synthesis of Pafuramidine

The 2,5-bis(4-cyanophenyl)furan is reacted with hydroxylamine to form the bis-amidoxime, which is then methylated, typically using a methylating agent like dimethyl sulfate, to yield pafuramidine.

Formation of this compound

The pafuramidine free base is dissolved in a suitable solvent and treated with a solution of maleic acid to form the maleate salt, which can then be isolated by crystallization.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )
PafuramidineC20H20N4O3364.40
This compoundC24H24N4O7480.47

Reported Yields for Alternative Synthesis of 2,5-bis(4-cyanophenyl)furan: [2]

  • Overall yield for the 3-step synthesis: 20%

Spectroscopic Data for Intermediates:

  • 1,4-Bis(4-cyanophenyl)-1,4-butanedione: 1H-NMR (DMSO-d6): δ 3.47 (s, 4H), 8.03 (d, J = 8.4Hz, 4H), 8.16 (d, J = 8.7Hz, 4H).[2]

  • 2,5-Bis(4-bromophenyl)furan: 1H NMR (CDCl3, 500 MHz): δ 7.50 (dt, 4H, J = 8.7, 2.1 Hz), 7.28 (dd, 4H, J = 6.6, 1.9 Hz), 6.29 (d, 2H, J = 0.6 Hz), 5.58 (s, 2H).[7] 13C {1H} NMR (CDCl3, 126 MHz): δ 136.7, 133.3, 130.3, 129.7, 127.6, 127.1, 124.4, 79.0.[7]

Visualizing the Synthesis and Metabolism

pafuramidine_synthesis cluster_route1 Route 1 cluster_route2 Route 2 A1 Fumaryl Chloride + Bromobenzene B1 1,4-bis(4-bromophenyl) butane-1,4-dione A1->B1 Friedel-Crafts C1 2,5-bis(4-bromophenyl)furan B1->C1 Cyclization D1 2,5-bis(4-cyanophenyl)furan C1->D1 Cyanation A2 4-Cyanoacetophenone B2 1,4-bis(4-cyanophenyl) -1,4-butanedione A2->B2 Modified Stetter Reaction C2 2,5-bis(4-cyanophenyl)furan B2->C2 Cyclization D 2,5-bis(4-cyanophenyl)furan E Pafuramidine (DB-289) D->E Amidoxime Formation & Methylation F This compound E->F Maleic Acid

Caption: Synthetic pathways to this compound.

pafuramidine_metabolism A This compound (Oral Administration) B Pafuramidine (in vivo) A->B Absorption C Furamidine (DB75) Active Metabolite B->C Metabolic Conversion F Renal Toxicity B->F Off-target effects D Binding to Parasite DNA (AT-rich minor groove) C->D E Anti-parasitic Effect D->E

References

Biophysical Characterization of Furamidine-DNA Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furamidine (also known as DB75) is an aromatic dicationic molecule that has demonstrated significant antimicrobial and antiparasitic activity.[1][2] Its biological effects are largely attributed to its ability to bind to the minor groove of DNA, particularly at AT-rich sequences.[1][2][3] This interaction can interfere with DNA-dependent cellular processes, making furamidine and its analogs promising candidates for drug development.[1][2] A thorough understanding of the biophysical principles governing this interaction is crucial for the rational design of new and more effective therapeutic agents. This guide provides a comprehensive overview of the key biophysical techniques used to characterize the binding of furamidine to DNA, including detailed experimental protocols, a compilation of quantitative data, and visual representations of the underlying processes.

Furamidine-DNA Binding Profile

Furamidine's interaction with DNA is primarily characterized by its high affinity for the minor groove of B-DNA, with a strong preference for sequences containing consecutive AT base pairs.[1][3][4] The molecule's curved shape is complementary to the curvature of the minor groove, allowing for a snug fit.[3] This binding is stabilized by a combination of forces, including hydrogen bonds between the amidinium groups of furamidine and the O2 atoms of thymine or N3 atoms of adenine bases on the floor of the minor groove, van der Waals interactions between the furan and phenyl rings of the ligand and the DNA, and electrostatic interactions between the cationic amidinium groups and the anionic phosphate backbone of DNA.[3]

Quantitative Analysis of Furamidine-DNA Binding

A variety of biophysical techniques have been employed to quantify the binding affinity and thermodynamics of the furamidine-DNA interaction. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of Furamidine to Various DNA Sequences

DNA SequenceTechniqueBinding Constant (K)Dissociation Constant (KD)Reference
d(CGCGAATTCGCG)2UV-visible, Fluorescence, CD Spectroscopy6.7 x 106 M-1-[5]
d(CTGCTGCAGCAG)Isothermal Titration Calorimetry (ITC)-485 ± 73 nM[6]
d(CGAAAATTTTCG)Isothermal Titration Calorimetry (ITC)-543 ± 16 nM (low affinity site)[6]

Table 2: Thermodynamic Parameters for Furamidine-DNA Interaction

DNA SequenceTechniqueΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Reference
AT-rich sequencesIsothermal Titration Calorimetry (ITC)Favorable (Exothermic)FavorableSpontaneous[7]
GC-rich sequencesIsothermal Titration Calorimetry (ITC)Less FavorableLess FavorableLess Spontaneous[7]

Key Experimental Methodologies

A detailed understanding of the experimental conditions is critical for reproducing and building upon existing research. This section provides an overview of the protocols for key biophysical techniques used to study furamidine-DNA binding.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to monitor the interaction between small molecules and DNA. The binding of a ligand to DNA often results in changes in the absorbance spectrum of the ligand, such as hypochromism (decrease in absorbance) and bathochromic shift (redshift in the maximum wavelength), which can be used to determine the binding constant.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of furamidine in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4).

    • Prepare a stock solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide) in the same buffer. The concentration of DNA should be determined accurately by measuring the absorbance at 260 nm.

  • Titration:

    • Place a fixed concentration of furamidine in a quartz cuvette.

    • Record the initial UV-Vis spectrum of furamidine (typically in the range of 200-500 nm).

    • Incrementally add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the spectrum.

  • Data Analysis:

    • Monitor the changes in the absorbance of furamidine at its maximum absorption wavelength.

    • Plot the change in absorbance as a function of the DNA concentration.

    • The binding constant (K) can be determined by fitting the data to a suitable binding model, such as the Scatchard or Benesi-Hildebrand equations.

Fluorescence Spectroscopy

Furamidine is a fluorescent molecule, and its fluorescence properties often change upon binding to DNA. This change, typically an enhancement of fluorescence intensity, can be exploited to determine the binding affinity and stoichiometry.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of furamidine and DNA in an appropriate buffer as described for UV-Vis spectroscopy.

  • Fluorescence Titration:

    • Place a fixed concentration of furamidine in a fluorescence cuvette.

    • Set the excitation wavelength to the absorption maximum of furamidine and record the emission spectrum.

    • Add increasing amounts of the DNA solution to the cuvette.

    • After each addition, incubate the mixture for a short period to reach equilibrium and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

    • The binding constant can be calculated by fitting the titration curve to a binding isotherm equation.

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful technique for studying the conformational changes of DNA upon ligand binding. The binding of furamidine to the minor groove of DNA can induce changes in the CD spectrum of DNA, providing insights into the binding mode.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of furamidine and DNA in a suitable buffer. The buffer should have low chloride concentration to avoid interference with the CD signal.

  • CD Measurements:

    • Record the CD spectrum of the DNA solution alone in a quartz CD cuvette.

    • Add aliquots of the furamidine stock solution to the DNA solution.

    • After each addition, mix and equilibrate the solution before recording the CD spectrum.

  • Data Analysis:

    • Observe the changes in the characteristic CD bands of B-DNA (positive band around 275 nm and negative band around 245 nm).

    • The appearance of an induced CD signal in the region of furamidine absorption can also be indicative of binding.

Isothermal Titration Calorimetry (ITC)

ITC is a highly quantitative technique that directly measures the heat changes associated with a binding event. It allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of furamidine and DNA in the same buffer and degas them to avoid air bubbles. The buffer should have a low ionization enthalpy to minimize heat of dilution effects.

    • The concentration of the reactants should be chosen carefully based on the expected binding affinity.

  • ITC Experiment:

    • Load the DNA solution into the sample cell of the calorimeter and the furamidine solution into the injection syringe.

    • Perform a series of injections of the furamidine solution into the DNA solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to obtain a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (KD, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. It provides kinetic information (association and dissociation rate constants) in addition to the equilibrium binding affinity.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Immobilize a biotinylated DNA oligonucleotide onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of furamidine over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) as a function of time.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing the Process: Experimental Workflows and Binding Model

To better illustrate the experimental and conceptual frameworks, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_exp Biophysical Experiments cluster_analysis Data Analysis prep_fur Furamidine Solution uv_vis UV-Vis Spectroscopy prep_fur->uv_vis fluorescence Fluorescence Spectroscopy prep_fur->fluorescence cd Circular Dichroism prep_fur->cd itc Isothermal Titration Calorimetry prep_fur->itc spr Surface Plasmon Resonance prep_fur->spr prep_dna DNA Solution prep_dna->uv_vis prep_dna->fluorescence prep_dna->cd prep_dna->itc prep_dna->spr prep_buffer Buffer Preparation prep_buffer->prep_fur prep_buffer->prep_dna analysis Binding Isotherms & Kinetic Curves uv_vis->analysis fluorescence->analysis cd->analysis itc->analysis spr->analysis thermo Thermodynamic Parameters (K, KD, ΔH, ΔS, ΔG) analysis->thermo

Caption: General workflow for biophysical characterization of furamidine-DNA binding.

binding_mechanism cluster_dna DNA Double Helix cluster_furamidine Furamidine cluster_interactions Binding Forces Major Groove Major Groove Minor Groove Minor Groove h_bonds Hydrogen Bonds Minor Groove->h_bonds vdw van der Waals Minor Groove->vdw Sugar-Phosphate Backbone Sugar-Phosphate Backbone electrostatic Electrostatic Sugar-Phosphate Backbone->electrostatic fur Furamidine fur->Minor Groove Binds to h_bonds->fur stabilize vdw->fur stabilize electrostatic->fur stabilize

Caption: Schematic model of furamidine binding to the DNA minor groove.

Conclusion

The biophysical characterization of furamidine-DNA binding provides essential quantitative and mechanistic insights that are invaluable for the field of drug discovery. The techniques outlined in this guide, from spectroscopic methods to calorimetry and surface plasmon resonance, offer a multi-faceted approach to understanding this critical molecular interaction. The compiled data and detailed protocols serve as a foundational resource for researchers aiming to design and develop novel DNA-targeting therapeutic agents with improved efficacy and specificity. The continued application of these biophysical methods will undoubtedly pave the way for the next generation of drugs that modulate gene expression and combat a wide range of diseases.

References

Pafuramidine Maleate: A Deep Dive into Parasite Uptake and Transport

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pafuramidine maleate (DB289) is an orally bioavailable prodrug developed for the treatment of parasitic diseases, most notably Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei, and has also been investigated for activity against Pneumocystis jirovecii, Leishmania spp., and Plasmodium spp.[1]. Upon administration, pafuramidine is metabolized to its active form, furamidine (DB75), a dicationic diamidine that exerts its trypanocidal effect by accumulating to high concentrations within the parasite and binding to DNA, particularly in the nucleus and the kinetoplast[2][3]. The efficacy of furamidine is critically dependent on its transport across the parasite's plasma membrane. This technical guide provides a comprehensive overview of the current understanding of the uptake and transport mechanisms of pafuramidine/furamidine in various parasites, with a focus on the transporters involved, transport kinetics, and the experimental methodologies used to elucidate these pathways.

Uptake and Transport in Trypanosoma brucei

The transport of furamidine in Trypanosoma brucei is the most well-characterized among the parasites. The primary mediator of its uptake is a specific purine transporter.

Key Transporters

The principal transporter responsible for the uptake of furamidine (DB75) in T. brucei is the P2 aminopurine transporter , which is encoded by the TbAT1 gene[2][3][4]. This transporter also mediates the uptake of other diamidines, such as pentamidine and diminazene, as well as the arsenical drug melarsoprol[4][5]. While pentamidine can also be transported by the high-affinity pentamidine transporter (HAPT1), identified as the aquaglyceroporin TbAQP2 , and the low-affinity pentamidine transporter (LAPT1), furamidine's more rigid structure is thought to limit its transport exclusively to the TbAT1/P2 transporter[6][7].

Resistance to furamidine in T. brucei has been directly linked to the loss of function of the P2 transporter, often through the deletion of the TbAT1 gene[2][8]. Trypanosomes lacking a functional TbAT1 show significantly reduced uptake of furamidine and a corresponding decrease in sensitivity to the drug[8].

Transport Kinetics

The transport of furamidine via the P2 transporter is a high-affinity, carrier-mediated process. Quantitative data on the transport kinetics are summarized in the table below.

Parasite SpeciesActive CompoundTransporterKm (µM)Vmax (pmol/s/108 cells)
Trypanosoma bruceiFuramidine (DB75)P2 (TbAT1)3.2[2]Not Reported
Trypanosoma bruceiPentamidineP2 (TbAT1)0.84[9]9.35[9]

Note: The Vmax for furamidine transport has not been explicitly reported in the reviewed literature. The provided Vmax for pentamidine, also transported by TbAT1, offers a potential order-of-magnitude estimate.

Signaling Pathways and Logical Relationships

The uptake of furamidine is a critical prerequisite for its therapeutic action. The process can be visualized as a linear pathway leading to the inhibition of essential cellular processes.

Furamidine_Uptake_and_Action Pafuramidine Pafuramidine (DB289) (Oral Prodrug) Metabolism Host Metabolism Pafuramidine->Metabolism Conversion Furamidine_Ext Furamidine (DB75) (External) Metabolism->Furamidine_Ext TbAT1 TbAT1 (P2 Transporter) Furamidine_Ext->TbAT1 Transport Furamidine_Int Furamidine (DB75) (Internal) TbAT1->Furamidine_Int DNA Kinetoplast & Nuclear DNA Furamidine_Int->DNA Binding Inhibition Inhibition of DNA Replication & Transcription DNA->Inhibition

Figure 1: Pafuramidine activation and furamidine transport pathway in T. brucei.

Uptake and Transport in Leishmania spp.

The mechanisms of furamidine uptake in Leishmania species are less defined compared to T. brucei. However, studies with the related diamidine, pentamidine, provide some insights.

Putative Transport Mechanisms

Uptake of pentamidine in Leishmania is known to be a carrier-mediated process[1]. Resistance to pentamidine in Leishmania mexicana is associated with a significant decrease in drug accumulation, although the affinity of the carrier for the drug does not appear to change, suggesting a reduction in the number or turnover rate of the transporters[1].

Pentamidine has been shown to be a non-competitive inhibitor of polyamine transport in Leishmania, suggesting that it may utilize these transport systems for entry[2]. Additionally, some studies have suggested a potential role for arginine transporters in pentamidine uptake[1]. However, a specific transporter for furamidine has not been identified in Leishmania. The P2 transporter, the primary route for furamidine in T. brucei, does not have a functional equivalent in Leishmania[1].

Transport Kinetics

Currently, there is no published quantitative data (Km or Vmax) for the transport of furamidine in any Leishmania species.

Parasite SpeciesActive CompoundTransporterKm (µM)Vmax
Leishmania spp.Furamidine (DB75)Not IdentifiedNot ReportedNot Reported

Uptake and Transport in Plasmodium falciparum

Information regarding the specific transport mechanisms of pafuramidine or furamidine in Plasmodium falciparum is scarce. The primary mode of action for diamidines in this parasite appears to be linked to the parasite's unique hemoglobin degradation pathway.

Proposed Transport Pathway

Studies with pentamidine in P. falciparum-infected erythrocytes indicate that the drug is concentrated significantly within the infected red blood cell[5]. This accumulation is not observed in uninfected erythrocytes, suggesting a parasite-induced uptake mechanism. The transport is rapid and appears to be non-saturable in the micromolar range, which is characteristic of a channel or a low-affinity, high-capacity transporter rather than a specific high-affinity carrier[5]. This uptake is sensitive to inhibition by furosemide and glibenclamide, inhibitors of the "new permeability pathways" induced by the parasite in the host erythrocyte membrane[5].

Once inside the infected erythrocyte, it is proposed that diamidines bind to ferriprotoporphyrin IX (FPIX), a toxic byproduct of hemoglobin digestion. This binding prevents the detoxification of FPIX into hemozoin, leading to parasite death[5]. Therefore, the transport of diamidines into the infected red blood cell, rather than directly into the parasite, appears to be the critical step.

Transport Kinetics

No specific transporters for furamidine have been identified in P. falciparum, and consequently, no quantitative kinetic data for its transport are available.

Parasite SpeciesActive CompoundTransporter/PathwayKmVmax
Plasmodium falciparumFuramidine (DB75)New Permeability PathwaysNot ApplicableNot Applicable

Experimental Protocols

The following provides a generalized methodology for a key experiment used to study diamidine transport in parasites, based on protocols described for T. brucei.

Radiolabeled Furamidine Uptake Assay

This protocol is based on the "rapid oil stop" method commonly used for measuring the uptake of radiolabeled substrates in trypanosomes[10].

Objective: To determine the initial rate of [3H]-furamidine uptake into parasites.

Materials:

  • Parasite culture (e.g., bloodstream form T. brucei)

  • [3H]-furamidine (custom synthesized)

  • Assay buffer (e.g., HMI-9 medium without serum)

  • Inhibitors (e.g., unlabeled furamidine, pentamidine, adenine)

  • Microcentrifuge tubes

  • Silicone oil mixture (e.g., 1:1 mixture of AR200 and AR20 silicone oil)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Parasite Preparation: Harvest parasites from culture by centrifugation and wash them twice with ice-cold assay buffer. Resuspend the parasites to a final concentration of 1 x 108 cells/mL.

  • Assay Setup: Prepare microcentrifuge tubes with a bottom layer of 10% trichloroacetic acid (TCA), an intermediate layer of the silicone oil mixture, and a top layer of the assay buffer containing the desired concentration of [3H]-furamidine and any inhibitors.

  • Initiation of Uptake: Add the parasite suspension to the top layer of the microcentrifuge tubes to initiate the uptake reaction. Incubate at the appropriate temperature (e.g., 37°C) for a defined period (e.g., 30-60 seconds for initial rate measurements).

  • Termination of Uptake: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 1 minute. This will pellet the parasites through the oil layer into the TCA, effectively stopping the transport process.

  • Quantification: Aspirate the aqueous and oil layers. The tube tip containing the parasite pellet is cut off and placed in a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of furamidine transported per unit time per number of cells. For kinetic analysis, perform the assay over a range of [3H]-furamidine concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Uptake_Assay_Workflow Start Start Harvest Harvest & Wash Parasites Start->Harvest Prepare_Tubes Prepare Assay Tubes (TCA, Oil, [3H]-Furamidine) Harvest->Prepare_Tubes Initiate Add Parasites to Initiate Uptake (Incubate at 37°C) Prepare_Tubes->Initiate Terminate Centrifuge to Pellet Parasites through Oil into TCA Initiate->Terminate Quantify Measure Radioactivity in Pellet Terminate->Quantify Analyze Calculate Uptake Rate (pmol/s/10^8 cells) Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a radiolabeled furamidine uptake assay.

Conclusion

The uptake and transport of pafuramidine's active metabolite, furamidine, are crucial for its antiparasitic activity. In Trypanosoma brucei, the transport is well-defined and mediated primarily by the P2 aminopurine transporter (TbAT1), making this transporter a key determinant of drug sensitivity and a potential marker for drug resistance. In contrast, the transport mechanisms in Leishmania and Plasmodium are less understood and appear to involve different pathways. For Leishmania, polyamine or other amino acid transporters may be involved, while in Plasmodium, uptake into the infected erythrocyte via parasite-induced permeability pathways seems to be the predominant route. Further research is required to fully elucidate the transport mechanisms in these parasites, which could aid in the development of more effective and targeted antiparasitic therapies and in understanding and overcoming drug resistance.

References

Structure-Activity Relationship of Pafuramidine Maleate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafuramidine maleate, a prodrug of the diamidine compound furamidine, has been a significant lead in the development of novel therapeutics for parasitic diseases, including Human African Trypanosomiasis (HAT), Pneumocystis pneumonia (PCP), and malaria.[1][2] The core structure, a 2,5-bis(4-amidinophenyl)furan, is known to bind to the minor groove of parasitic DNA, a mechanism central to its antiparasitic activity.[3][4] However, challenges such as toxicity have spurred extensive research into the structure-activity relationships (SAR) of pafuramidine analogs to identify compounds with improved efficacy and safety profiles. This guide provides an in-depth analysis of the SAR of these analogs, detailed experimental protocols for their evaluation, and visualizations of key concepts and workflows.

Structure-Activity Relationships of Pafuramidine Analogs

The exploration of pafuramidine analogs has revealed critical insights into the structural features governing their antiparasitic activity. Modifications to the central furan ring, the terminal amidine groups, and the phenyl rings have all been shown to influence potency and selectivity. The following table summarizes the quantitative SAR data for a selection of pafuramidine analogs against key parasitic species.

Table 1: Structure-Activity Relationship of Pafuramidine Analogs

Compound IDModification from Pafuramidine/Furamidine CoreTarget OrganismIC50 (nM)Reference(s)
Furamidine (DB75) Active form of PafuramidineTrypanosoma brucei rhodesiense<10[5]
Plasmodium falciparum<10[5]
Pafuramidine (DB289) Bis-O-methylamidoxime prodrug of FuramidineIn vivo oral efficacy demonstratedN/A (Prodrug)[1][6]
8a Aza-analog: one phenyl ring replaced by a pyridine ringTrypanosoma brucei rhodesiense<10[5]
Plasmodium falciparum<10[5]
8c Aza-analog: one phenyl ring replaced by a pyrimidine ringTrypanosoma brucei rhodesiense<10[5]
14b Symmetrical aza-analog: both phenyl rings replaced by pyridine ringsTrypanosoma brucei rhodesiense<10[5]
Plasmodium falciparum<10[5]
DB820 Aza-analog of FuramidineTrypanosoma brucei rhodesienseSimilar to Furamidine[5]
DB829 (CPD-0801) Aza-analog of FuramidineTrypanosoma brucei rhodesienseSimilar to Furamidine[5]
DB844 Methoxyamidine prodrug of DB820In vivo oral efficacy demonstratedN/A (Prodrug)[5]
DB868 Methoxyamidine prodrug of DB829In vivo oral efficacy demonstratedN/A (Prodrug)[5]

Experimental Protocols

General Synthesis of 2,5-Bis(4-amidinophenyl)furan Analogs

A common synthetic route to pafuramidine analogs involves the construction of the central 2,5-diaryl furan core, followed by the formation of the amidine groups.[2][7]

a. Synthesis of the 2,5-Bis(4-cyanophenyl)furan Intermediate:

  • A key intermediate, 2,5-bis(4-cyanophenyl)furan, can be synthesized via a Stetter reaction of a 4-cyanophenyl Mannich base with 4-cyanobenzaldehyde to form a 1,4-diketone.[7]

  • The resulting 1,4-diketone is then cyclized to the furan ring using an acid catalyst, such as sulfuric acid in acetic anhydride.[7]

  • Alternatively, Stille coupling between 2,5-bis(tri-n-butylstannyl)furan and the corresponding heteroaryl halides can be employed to generate the core structure of aza-analogs.[5]

b. Formation of the Amidine Groups:

  • The terminal nitrile groups of the furan intermediate are converted to amidines. A common method is the Pinner reaction, which involves treating the dinitrile with an alcohol (e.g., ethanol) and HCl gas to form the corresponding imidate esters, followed by reaction with ammonia.

  • For the synthesis of prodrugs like pafuramidine, the dinitrile can be reacted with hydroxylamine to form the amidoxime, which is then O-alkylated (e.g., with dimethyl sulfate) to yield the O-methylamidoxime.[5]

In Vitro Anti-trypanosomal Activity Assay

This protocol is adapted from resazurin-based assays used to determine the efficacy of compounds against Trypanosoma brucei species.

  • Parasite Culture: Trypanosoma brucei rhodesiense is cultured in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium in a 96-well plate.

  • Assay Procedure:

    • A suspension of trypanosomes is added to each well of the 96-well plate containing the serially diluted compounds.

    • The plates are incubated for 48 hours.

    • A resazurin solution is then added to each well, and the plates are incubated for an additional 24 hours.

  • Data Analysis: The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The IC50 values are calculated from the dose-response curves.

In Vitro Anti-plasmodial Activity Assay

This protocol describes a common method for assessing the activity of compounds against the blood stages of Plasmodium falciparum.[8]

  • Parasite Culture: P. falciparum is cultured in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized at the ring stage.

  • Compound Preparation: Test compounds are prepared as described for the anti-trypanosomal assay.

  • Assay Procedure:

    • Synchronized ring-stage parasites are added to a 96-well plate containing the test compounds.

    • The plates are incubated for 72 hours.

    • Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

  • Data Analysis: Fluorescence or absorbance is measured, and IC50 values are determined from the resulting dose-response curves.

DNA Minor Groove Binding Assay (DNase I Footprinting)

This technique can be used to determine the sequence-specific binding of pafuramidine analogs to DNA.[9]

  • DNA Probe Preparation: A DNA fragment containing AT-rich sequences is radiolabeled at one end.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the test compound in a binding buffer.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone, except where the compound is bound and protects the DNA.

  • Analysis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The "footprint," a region of the gel with no bands, indicates the binding site of the compound on the DNA.

Visualizations

Caption: Core chemical scaffold of pafuramidine highlighting key modification sites.

G Experimental Workflow for Screening Pafuramidine Analogs start Design and Synthesis of Analogs in_vitro_screening In Vitro Screening (Anti-trypanosomal & Anti-plasmodial Assays) start->in_vitro_screening cytotoxicity Cytotoxicity Assays (e.g., against mammalian cell lines) in_vitro_screening->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis mechanism_studies Mechanism of Action Studies (e.g., DNA binding assays) sar_analysis->mechanism_studies lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo_testing In Vivo Efficacy and Toxicity Testing in Animal Models mechanism_studies->in_vivo_testing in_vivo_testing->lead_optimization end Preclinical Candidate Selection lead_optimization->end

Caption: A typical experimental workflow for the screening of pafuramidine analogs.

G Proposed Mechanism of Action: DNA Minor Groove Binding drug Pafuramidine Analog binding Sequence-specific binding to the minor groove drug->binding dna Parasite DNA (AT-rich minor groove) dna->binding inhibition Inhibition of DNA-dependent processes (e.g., replication, transcription) binding->inhibition death Parasite Death inhibition->death

Caption: Simplified diagram of the proposed mechanism of action for pafuramidine analogs.

References

The Prodrug Conversion of Pafuramidine to Furamidine: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pafuramidine (DB289), an investigational oral prodrug, has been a subject of significant research interest for its potential therapeutic applications, primarily against parasitic diseases such as Human African Trypanosomiasis (HAT) and Pneumocystis jiroveci pneumonia. Its efficacy lies in its in vivo conversion to the active diamidine compound, furamidine (DB75). This biotransformation is a critical step for the pharmacological activity of pafuramidine, as furamidine is a potent DNA minor groove binder. However, the development of pafuramidine was halted in late-stage clinical trials due to concerns about delayed renal and hepatic toxicity.[1][2] Despite this, the study of its metabolic activation pathway provides valuable insights into prodrug design and metabolism. This technical guide delineates the core mechanisms, kinetics, and experimental methodologies involved in the conversion of pafuramidine to furamidine.

Metabolic Pathway of Pafuramidine to Furamidine

The conversion of pafuramidine to furamidine is a two-step enzymatic process that primarily occurs in the liver and intestines.[3][4] This metabolic activation is essential for the prodrug to exert its therapeutic effect.

The first step involves the oxidative O-demethylation of one of the N-methoxyamidino groups of pafuramidine. This reaction is catalyzed by members of the cytochrome P450 (CYP) 4F subfamily, specifically CYP4F2 and CYP4F3B.[3] This initial conversion results in a mono-amidoxime intermediate, referred to as M1.

The second step is the reduction of the amidoxime intermediate (M1) to the active amidine, furamidine. This reductive step is carried out by cytochrome b5 reductase.[4] The process is then repeated for the second N-methoxyamidino group to fully convert pafuramidine to furamidine.

G cluster_pafuramidine Pafuramidine (Prodrug) cluster_intermediate Intermediate Metabolite cluster_furamidine Active Drug Pafuramidine Pafuramidine (DB289) M1 Mono-amidoxime Intermediate (M1) Pafuramidine->M1 CYP4F2, CYP4F3B (O-demethylation) Furamidine Furamidine (DB75) M1->Furamidine Cytochrome b5 Reductase (Reduction)

Caption: Metabolic conversion pathway of pafuramidine to furamidine.

Quantitative Data on Pafuramidine Conversion

The efficiency of the metabolic conversion of pafuramidine to furamidine has been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacokinetic and kinetic parameters.

Table 1: In Vitro Enzyme Kinetics of Pafuramidine O-demethylation to M1 in Human Intestinal Microsomes

ParameterValueReference
Apparent Km (μM)0.6 - 2.4[3]
Apparent Vmax (nmol/min/mg protein)0.02 - 0.89[3]

Table 2: Comparative Pharmacokinetics of Pafuramidine and Furamidine in Animal Models

ParameterSpeciesPafuramidine (DB289)Furamidine (DB75)Reference
Oral AbsorptionRat~50-70%Poor[5]
Monkey~50-70%Poor[5]
Systemic BioavailabilityRat10-20%-[5]
Monkey10-20%-[5]
Plasma Protein BindingRat, Monkey, Human97-99%Species & concentration dependent[5]
Conversion to FuramidineRat~50% of oral dose-[5]
Monkey~33% of oral dose-[5]
ClearanceRat, MonkeyApproximates liver plasma flow-[5]

Experimental Protocols

The investigation of pafuramidine's metabolic conversion relies on a combination of in vitro and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Liver or Intestinal Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of pafuramidine in a controlled in vitro environment.

Objective: To determine the rate of pafuramidine metabolism and the formation of furamidine and its intermediates.

Materials:

  • Pafuramidine

  • Pooled human liver or intestinal microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and the microsomal protein.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a known concentration of pafuramidine (typically in a low percentage of organic solvent like DMSO to ensure solubility).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates the proteins and halts enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by HPLC or LC-MS/MS.

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, NADPH system, Microsomes) B Pre-incubate at 37°C A->B C Add Pafuramidine (Initiate Reaction) B->C D Incubate at 37°C with shaking C->D E Withdraw Aliquots at Time Points D->E F Quench with Cold Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Transfer Supernatant G->H I Analyze by LC-MS/MS H->I

Caption: Experimental workflow for in vitro metabolism of pafuramidine.
Analytical Method: HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of pafuramidine and its metabolites from biological matrices.

Objective: To separate and quantify pafuramidine, the M1 intermediate, and furamidine in samples from in vitro or in vivo studies.

Instrumentation:

  • A high-performance liquid chromatography system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compounds based on their hydrophobicity.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for pafuramidine, M1, furamidine, and the internal standard.

Sample Analysis:

  • Inject the prepared supernatant from the in vitro metabolism assay onto the LC-MS/MS system.

  • The compounds are separated on the HPLC column based on their physicochemical properties.

  • The separated compounds enter the mass spectrometer, where they are ionized.

  • In the mass spectrometer, the precursor ions of the target analytes are selected and fragmented, and the specific product ions are detected.

  • The peak areas of the analytes are normalized to the peak area of the internal standard to calculate the concentration of each compound using a standard curve.

Conclusion

The conversion of the prodrug pafuramidine to its active form, furamidine, is a well-defined metabolic process involving a sequential two-step enzymatic reaction. The initial O-demethylation is catalyzed by CYP4F enzymes, followed by the reduction of the intermediate by cytochrome b5 reductase. While the clinical development of pafuramidine was halted due to toxicity concerns, the detailed investigation of its metabolic pathway continues to be a valuable case study for drug development professionals. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field, enabling a deeper understanding of the factors that govern the efficacy and metabolic fate of such prodrugs. Further research to fully elucidate the kinetics of the second reductive step and to refine analytical methodologies will continue to enhance our knowledge in this area.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Assays with Pafuramidine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafuramidine maleate is an orally bioavailable prodrug of the aromatic diamidine, furamidine (DB75). It has been investigated for its potent anti-parasitic activity, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), and Pneumocystis jirovecii, which causes pneumonia in immunocompromised individuals. The primary mechanism of action for furamidine involves its binding to the AT-rich regions of the DNA minor groove, with a particular affinity for the kinetoplast DNA (kDNA) in trypanosomes. This interaction is believed to interfere with DNA replication and other essential enzymatic processes, ultimately leading to parasite death.

These application notes provide detailed protocols for conducting in vitro cell culture assays to evaluate the efficacy and cytotoxicity of this compound and its active metabolite, furamidine. The protocols are designed to be adaptable for various research applications, from basic screening to more in-depth mechanistic studies.

Data Presentation

The following table summarizes the in vitro activity of furamidine (the active metabolite of pafuramidine) against various parasitic and mammalian cell lines. This data is essential for assessing the compound's efficacy and selectivity.

Cell LineOrganismAssay TypeIC50 / EC50 (µM)Reference
Trypanosoma brucei bruceiProtozoan parasiteGrowth Inhibition0.0053[1]
Trypanosoma cruziProtozoan parasiteGrowth Inhibition (epimastigotes)0.5 ± 0.13[2]
L6 cellsRat myoblastsCytotoxicity> 90 µg/ml (classified as not cytotoxic)[3]
A549 cellsHuman lung carcinomaCytotoxicity (MTT)14.33 ± 0.47 µg/mL (for a similar compound)[4]
L929 cellsMouse fibroblastCytotoxicity (MTT)> 20 µg/mL (for a similar compound)[4]
HepG2 cellsHuman liver carcinomaCytotoxicity (MTT)79 µg/mL (at 48h for a different compound)[5]

Note: IC50/EC50 values can vary depending on the specific assay conditions, cell line strain, and incubation time[6][7]. The data presented here is for comparative purposes. Pafuramidine, as a prodrug, is typically inactive in vitro and requires metabolic activation to furamidine by host enzymes[8]. Therefore, in vitro assays are generally performed with furamidine.

Experimental Protocols

Anti-Trypanosomal Efficacy Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of furamidine against bloodstream forms of Trypanosoma brucei.

Materials:

  • Trypanosoma brucei brucei (e.g., strain 427)

  • HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Furamidine dihydrochloride (or this compound for in vivo studies)

  • Resazurin sodium salt solution (e.g., AlamarBlue)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence plate reader (560 nm excitation, 590 nm emission)

Procedure:

  • Cell Culture: Maintain T. b. brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of furamidine in sterile distilled water or DMSO. Perform serial dilutions in HMI-9 medium to achieve the desired final concentrations.

  • Assay Setup:

    • Seed the 96-well plates with 100 µL of T. b. brucei suspension at a density of 2 x 10^4 cells/mL.

    • Add 100 µL of the diluted furamidine solution to each well. Include wells with untreated cells (negative control) and a known trypanocidal drug like pentamidine as a positive control.

  • Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO2.

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for an additional 24 hours.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of furamidine against a mammalian cell line (e.g., L6 or HepG2) to assess its selectivity.

Materials:

  • Mammalian cell line (e.g., L6 rat myoblasts)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Furamidine dihydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed the 96-well plates with 100 µL of the mammalian cell suspension at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of furamidine. Include untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Permeability Assay (Caco-2 Model)

This protocol assesses the permeability of pafuramidine across a Caco-2 cell monolayer, which is a widely used in vitro model for predicting human intestinal absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Complete culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system for sample analysis

Procedure:

  • Caco-2 Monolayer Culture:

    • Seed Caco-2 cells onto the Transwell inserts at a high density.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayer on both the apical and basolateral sides with pre-warmed HBSS.

    • Add the pafuramidine solution in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of pafuramidine and its metabolite furamidine in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

Visualizations

Experimental Workflow for In Vitro Efficacy and Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Pafuramidine/ Furamidine Stock treat_parasite Treat Parasites with Serial Dilutions prep_compound->treat_parasite treat_mammalian Treat Mammalian Cells with Serial Dilutions prep_compound->treat_mammalian prep_cells Culture Parasite & Mammalian Cells prep_cells->treat_parasite prep_cells->treat_mammalian incubate Incubate (48-72h) treat_parasite->incubate treat_mammalian->incubate viability_assay Perform Viability Assay (e.g., Resazurin/MTT) incubate->viability_assay read_plate Measure Fluorescence/ Absorbance viability_assay->read_plate calc_ic50 Calculate IC50/CC50 read_plate->calc_ic50 calc_si Determine Selectivity Index (SI = CC50/IC50) calc_ic50->calc_si

Caption: Workflow for determining the in vitro efficacy and cytotoxicity of pafuramidine/furamidine.

Proposed Anti-Trypanosomal Mechanism of Action of Furamidine

G cluster_cell Trypanosome Cell cluster_mito Mitochondrion kinetoplast Kinetoplast (kDNA) dna_binding Binds to AT-rich minor groove of kDNA nucleus Nucleus (nDNA) cytoplasm Cytoplasm furamidine Furamidine transporter Cellular Uptake (Transporters) furamidine->transporter Enters cell transporter->kinetoplast Accumulates in Mitochondrion inhibition Inhibition of kDNA Replication & Transcription dna_binding->inhibition destruction Kinetoplast Destruction inhibition->destruction cell_death Cell Cycle Arrest & Parasite Death destruction->cell_death

Caption: Furamidine's proposed mechanism of action in Trypanosoma.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Pafuramidine Maleate and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafuramidine maleate (DB289) is a prodrug developed for the treatment of diseases such as Pneumocystis pneumonia and African trypanosomiasis.[1] Upon oral administration, pafuramidine is metabolized to its active form, furamidine (DB75), an aromatic dication.[2] The bioanalytical monitoring of pafuramidine and its primary metabolite, furamidine, is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of these compounds in biological matrices.[3] This document provides detailed protocols and data for the LC-MS/MS analysis of pafuramidine and furamidine.

Metabolic Pathway of Pafuramidine

Pafuramidine is converted to the active metabolite furamidine through the sequential loss of its two N-methoxy groups. This biotransformation can occur directly or via an intermediate step of O-demethylation, followed by the reduction of the resulting oxime to an amidine.[2]

Metabolic Conversion of Pafuramidine to Furamidine Pafuramidine Pafuramidine (DB289) (Prodrug) Intermediate Intermediate Metabolites (Loss of one or both N-methoxy groups or O-demethylation) Pafuramidine->Intermediate Metabolism Furamidine Furamidine (DB75) (Active Metabolite) Intermediate->Furamidine Further Metabolism/Reduction

Caption: Metabolic conversion of pafuramidine to its active metabolite, furamidine.

Quantitative Analysis by LC-MS/MS

The following tables summarize the key parameters for the LC-MS/MS method for the quantification of pafuramidine and furamidine in plasma.

Table 1: LC-MS/MS Instrument Parameters
ParameterSetting
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Source Temperature 650 °C
Ion Source Gas 1 (GS1) 70 psi
Ion Source Gas 2 (GS2) 70 psi
CAD Gas 8 psi
Ion Spray Voltage +1400 V
Table 2: MRM Transitions and Compound Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Pafuramidine Value not available in search resultsValue not available in search results150
Furamidine Value not available in search resultsValue not available in search results150
Internal Standard Analyte-specificAnalyte-specific150

Note: Specific precursor and product ions for pafuramidine and furamidine were not available in the provided search results. These would need to be optimized during method development.

Table 3: Chromatographic Conditions
ParameterSetting
LC System UPLC/HPLC
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl RRHD (2.1 x 50 mm, 1.8 µm)
Column Temperature 40 °C
Mobile Phase A 5 mM Ammonium Formate in H₂O:MeOH (90:10, v/v)
Mobile Phase B 5 mM Ammonium Formate in H₂O:MeOH (10:90, v/v)
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Run Time 11 minutes
Table 4: Gradient Elution Program
Time (min)% Mobile Phase B
0.0 - 1.05
1.0 - 5.05 → 40
5.0 - 6.740
6.7 - 6.840 → 50
6.8 - 8.050
8.0 - 8.150 → 95
8.1 - 9.595
9.5 - 9.695 → 5
9.6 - 11.05

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol outlines a general procedure for the extraction of pafuramidine and its metabolites from plasma samples using protein precipitation.

Plasma Sample Preparation Workflow Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard Solution Start->Add_IS Add_ACN Add Acetonitrile (3 volumes) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge (e.g., 14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Materials:

  • Blank plasma (for calibration standards and quality controls)

  • Plasma samples for analysis

  • Pafuramidine and furamidine reference standards

  • Internal standard (IS) solution (e.g., a stable isotope-labeled analog)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube.

  • Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analytes and IS.

  • Linearity and Range: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentrations of pafuramidine and furamidine in plasma. The concentration range should be appropriate for the expected in vivo concentrations.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates (n=6) on at least three different days.

  • Recovery: Evaluate the extraction recovery of the analytes and IS by comparing the peak areas of extracted samples to those of post-extraction spiked samples.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the peak areas of analytes in post-extraction spiked samples to those in neat solutions.

  • Stability: Evaluate the stability of pafuramidine and furamidine in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

Pharmacokinetic Data

Pharmacokinetic studies of pafuramidine have been conducted in rats and monkeys. Oral doses are well absorbed (approximately 50-70%) and are effectively converted to furamidine. However, the systemic bioavailability is limited to 10-20% due to first-pass metabolism and hepatic retention.[2] Plasma protein binding of pafuramidine is high (97-99%), while that of furamidine is lower and more variable depending on the species and concentration.[2]

Table 5: Representative Pharmacokinetic Parameters in Rats (Oral Administration)
ParameterPafuramidine (DB289)Furamidine (DB75)
Cmax (ng/mL) Data not available in a tabular format in search resultsData not available in a tabular format in search results
Tmax (h) Data not available in a tabular format in search resultsData not available in a tabular format in search results
AUC (ng·h/mL) Data not available in a tabular format in search resultsData not available in a tabular format in search results
t½ (h) Data not available in a tabular format in search resultsData not available in a tabular format in search results
Bioavailability (%) 10 - 20-
Plasma Protein Binding (%) 97 - 99Species and concentration-dependent

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life were not available in a consolidated table within the search results. These values would be determined from the experimental data generated using the described LC-MS/MS method.

Conclusion

The LC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the simultaneous quantification of pafuramidine and its active metabolite, furamidine, in plasma. The detailed protocols for sample preparation and method validation will enable researchers to accurately assess the pharmacokinetic profile of this important prodrug and its active metabolite in preclinical and clinical studies.

General Workflow for Bioanalytical Method Development and Sample Analysis

Bioanalytical Workflow for Pafuramidine and Furamidine Analysis cluster_0 Method Development & Validation cluster_1 Sample Analysis Method_Dev LC-MS/MS Method Development (Optimization of chromatography and MS parameters) Validation Method Validation (Accuracy, Precision, Linearity, etc.) Method_Dev->Validation Sample_Collection Collection of Biological Samples (e.g., Plasma) Validation->Sample_Collection Validated Method Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing PK_Analysis PK_Analysis Data_Processing->PK_Analysis Pharmacokinetic Analysis

Caption: Overall workflow from method development to pharmacokinetic analysis.

References

Application Notes and Protocols for Assessing Pafuramidine Efficacy in Trypanosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafuramidine (DB289) is an orally bioavailable prodrug of the aromatic diamidine, furamidine (DB75). It was developed as a potential treatment for Human African Trypaniasis (HAT), also known as sleeping sickness, a vector-borne parasitic disease caused by protozoa of the species Trypanosoma brucei. Furamidine, the active metabolite, exhibits potent trypanocidal activity. This document provides detailed experimental protocols for assessing the in vitro and in vivo efficacy of pafuramidine against trypanosomes, intended for use in a research and drug development setting. While clinical development of pafuramidine for HAT was discontinued due to delayed toxicity, the methodologies for its evaluation remain relevant for the screening and characterization of new trypanocidal compounds.[1][2][3][4]

The primary mechanism of action of furamidine is the binding to the minor groove of DNA, particularly at AT-rich sequences. This interaction is thought to interfere with DNA replication and transcription, leading to parasite death.[5][6][7] Furamidine has been shown to accumulate to high concentrations within the trypanosome, particularly in the kinetoplast, which contains the parasite's mitochondrial DNA.[5][7]

Data Presentation

In Vitro Efficacy of Furamidine and its Analogs against Trypanosoma brucei
CompoundT. b. rhodesiense STIB900 IC₅₀ (nM)T. b. gambiense IC₅₀ (nM)T. b. brucei 427 IC₅₀ (nM)Reference
Furamidine (DB75)5.314.7 ± 4.71.8 - 26.1[8][9]
Pentamidine--5.3[10]
DB820 (aza analog)Similar to Furamidine--[11]
CPD0801 (DB829)Similar to Furamidine--[11]

IC₅₀ values represent the concentration of the drug that inhibits 50% of parasite growth.

In Vivo Efficacy of Pafuramidine in Animal Models
Animal ModelParasite StrainTreatment RegimenOutcomeReference
MouseT. b. rhodesiense25 mg/kg/day for 7 days (oral)100% cure of stage 2 disease[2]
Vervet MonkeyT. b. rhodesiense10 mg/kg for 5 days (oral)All monkeys cured[2]

Experimental Protocols

In Vitro Susceptibility Testing using Alamar Blue Assay

This protocol is adapted from standard methodologies for determining the IC₅₀ of compounds against bloodstream form trypanosomes.

Materials:

  • Trypanosoma brucei bloodstream forms (e.g., T. b. brucei Lister 427, T. b. rhodesiense STIB900)

  • HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

  • Pafuramidine (to be tested) and a standard trypanocidal drug (e.g., pentamidine, diminazene aceturate)

  • Alamar Blue (Resazurin) solution

  • 96-well flat-bottom sterile culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Fluorescence plate reader (Excitation 530-560 nm, Emission 590 nm)

Procedure:

  • Parasite Culture: Maintain Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂. Ensure parasites are in the logarithmic growth phase for the assay.

  • Compound Preparation: Prepare a stock solution of pafuramidine in an appropriate solvent (e.g., DMSO). Make serial dilutions of the compound in HMI-9 medium to achieve final concentrations for the assay. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Assay Setup:

    • Seed a 96-well plate with 100 µL of parasite suspension at a density of 2 x 10⁵ cells/mL.

    • Add 100 µL of the serially diluted compound to the wells. Include wells with parasites only (negative control) and medium only (background control).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.

  • Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Assessment in a Mouse Model of African Trypanosomiasis

This protocol outlines a general procedure for evaluating the efficacy of pafuramidine in a murine model of HAT.

Materials:

  • Female NMRI mice (or other suitable strain), 6-8 weeks old

  • Trypanosoma brucei rhodesiense (e.g., STIB900 strain)

  • Pafuramidine

  • Vehicle for oral administration (e.g., water, carboxymethyl cellulose)

  • Sterile syringes and needles

  • Microscope and slides for parasitemia determination

Procedure:

  • Infection: Infect mice intraperitoneally with 1 x 10⁴ bloodstream form trypanosomes.

  • Parasitemia Monitoring: Starting from day 3 post-infection, monitor parasitemia daily by examining a drop of tail blood under a microscope. Parasitemia can be estimated using the matching method of Herbert and Lumsden.

  • Treatment:

    • Randomize infected mice into treatment and control groups.

    • When a stable parasitemia is established (typically around day 3-4 post-infection), begin treatment.

    • Administer pafuramidine orally once daily for a specified duration (e.g., 4-7 days) at various dose levels. The control group should receive the vehicle only.

  • Post-Treatment Monitoring:

    • Continue to monitor parasitemia in all mice for at least 30 days post-treatment to check for relapse.

    • A mouse is considered cured if no parasites are detected in the blood up to the end of the follow-up period.

  • Data Analysis:

    • Record the number of cured mice in each treatment group.

    • Calculate the cure rate for each dose.

    • Monitor and record any signs of drug toxicity.

Quantification of Parasite Load by qPCR

For a more precise quantification of parasite load in in vivo studies, quantitative PCR (qPCR) can be employed.

Materials:

  • Blood samples from infected mice

  • DNA extraction kit

  • Primers and probe specific for a trypanosome gene (e.g., a repetitive sequence like the 177-bp repeat or a single-copy gene)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • DNA Extraction: Extract total DNA from a defined volume of blood from each mouse using a commercial DNA extraction kit.

  • Standard Curve: Prepare a standard curve using serial dilutions of a known quantity of trypanosome DNA.

  • qPCR Reaction:

    • Set up qPCR reactions containing the extracted DNA, specific primers and probe, and qPCR master mix.

    • Run the reactions on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis:

    • Quantify the parasite DNA in each sample by comparing the Ct values to the standard curve.

    • Express the parasite load as the number of parasites per milliliter of blood.[12][13][14]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Pafuramidine Efficacy Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Trypanosome Culture assay_setup 96-well Plate Assay Setup invitro_start->assay_setup drug_addition Addition of Pafuramidine assay_setup->drug_addition incubation 48h Incubation drug_addition->incubation alamar_blue Alamar Blue Addition incubation->alamar_blue fluorescence Fluorescence Reading alamar_blue->fluorescence ic50 IC50 Determination fluorescence->ic50 invivo_start Mouse Infection parasitemia_monitor Parasitemia Monitoring invivo_start->parasitemia_monitor treatment Oral Administration of Pafuramidine parasitemia_monitor->treatment post_treatment_monitor Post-Treatment Monitoring treatment->post_treatment_monitor cure_rate Cure Rate Calculation post_treatment_monitor->cure_rate qpcr Parasite Load Quantification (qPCR) post_treatment_monitor->qpcr

Caption: Workflow for in vitro and in vivo efficacy assessment of pafuramidine.

mechanism_of_action Proposed Mechanism of Action of Pafuramidine pafuramidine Pafuramidine (Prodrug) host_enzymes Host Enzymes pafuramidine->host_enzymes Metabolism furamidine Furamidine (Active Metabolite) host_enzymes->furamidine uptake Uptake into Trypanosome furamidine->uptake trypanosome Trypanosome Cell binding Minor Groove Binding (AT-rich sites) uptake->trypanosome dna Kinetoplast & Nuclear DNA inhibition Inhibition of Replication & Transcription dna->inhibition binding->dna death Parasite Death inhibition->death

Caption: Pafuramidine's conversion to furamidine and its action on trypanosome DNA.

References

Application Notes and Protocols for In Vivo Formulation of Pafuramidine Maleate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafuramidine maleate, also known as DB289, is an orally active prodrug of the diamidine compound furamidine (DB75).[1] It has been investigated for its therapeutic potential against various parasitic infections, including Pneumocystis pneumonia (PCP) and human African trypanosomiasis (HAT), or sleeping sickness.[2][3] For researchers conducting preclinical in vivo animal studies, appropriate formulation of this compound is critical to ensure accurate dosing, optimal bioavailability, and reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation of this compound formulations for oral and parenteral administration in animal models.

Data Presentation

The following tables summarize key quantitative data for the formulation of this compound.

Table 1: Oral Formulation Compositions and Solubility

Formulation ProtocolVehicle CompositionAchievable SolubilityAppearance
110% DMSO / 90% Corn Oil≥ 2.5 mg/mL (6.86 mM)Clear Solution
210% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL (5.71 mM)Clear Solution
310% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.71 mM)Clear Solution

Data sourced from MedchemExpress product information.[4]

Table 2: Recommended Storage and Stability of this compound Stock Solutions

Storage ConditionShelf-LifeRecommendation
-80°CUp to 2 yearsFor long-term storage of stock solutions.
-20°CUp to 1 yearFor intermediate-term storage of stock solutions.
Working SolutionsUse on the same dayIt is recommended to prepare fresh for each experiment.

Data sourced from MedchemExpress product information.

Experimental Protocols

Oral Formulation Protocols

The following protocols describe the preparation of this compound for oral administration in animal studies.

Protocol 1: DMSO and Corn Oil Formulation

This simple formulation is suitable for compounds soluble in lipophilic vehicles.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, sterile

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO to create a stock solution. The concentration of this stock will depend on the final desired concentration.

  • Add 10% of the final volume as the DMSO stock solution to 90% of the final volume of corn oil.

  • Vortex the mixture thoroughly until a clear solution is obtained.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Protocol 2: Co-solvent Formulation (DMSO, PEG300, Tween-80, Saline)

This formulation is suitable for compounds that require a co-solvent system to achieve the desired concentration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% sodium chloride), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile container, add the following solvents in order, ensuring complete mixing after each addition:

    • 10% of the final volume as the DMSO stock solution.

    • 40% of the final volume of PEG300.

    • 5% of the final volume of Tween-80.

    • 45% of the final volume of saline.

  • Vortex the mixture until a clear solution is formed.[4]

Protocol 3: Cyclodextrin-based Formulation (DMSO, SBE-β-CD, Saline)

This formulation utilizes a solubilizing agent, sulfobutylether-β-cyclodextrin (SBE-β-CD), to enhance the aqueous solubility of the compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% sodium chloride), sterile

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO.

  • Add 10% of the final volume as the DMSO stock solution to 90% of the final volume of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is achieved.[4]

Parenteral Formulation Protocol (General Guidance)

While preclinical studies have utilized an intravenous formulation of this compound, the specific composition of this formulation is not detailed in the currently available literature. However, based on the physicochemical properties of similar compounds and general principles of parenteral formulation, a suggested approach for developing a suitable intravenous formulation is provided below. Note: This is a general guideline and requires optimization and validation by the researcher.

Considerations for Parenteral Formulation Development:

  • Solubility: this compound has limited aqueous solubility. Therefore, co-solvents and/or solubilizing agents will likely be necessary.

  • pH and Stability: The pH of the formulation should be optimized to ensure the stability of this compound and to be physiologically compatible.

  • Tonicity: The formulation should be made isotonic to minimize irritation at the injection site.

  • Sterility: The final formulation must be sterile.

Suggested Starting Point for Formulation Development:

A potential starting point for an intravenous formulation could involve a co-solvent system, similar to the oral formulations but with components suitable for injection.

Example Vehicle Composition (to be optimized):

  • 5-10% DMSO

  • 20-40% PEG400

  • qs with sterile water for injection or saline

Procedure for Development:

  • Determine the solubility of this compound in various concentrations of the chosen co-solvents.

  • Assess the stability of the drug in the selected vehicle at different pH values and temperatures.

  • Adjust the tonicity of the final formulation using agents like sodium chloride or dextrose.

  • The final formulation should be filtered through a 0.22 µm sterile filter.

  • Conduct preliminary tolerability studies in the chosen animal model to ensure the vehicle is well-tolerated.

Visualizations

experimental_workflow Experimental Workflow for this compound Formulation cluster_oral Oral Formulation cluster_parenteral Parenteral Formulation (General Guidance) prep_oral Prepare this compound Stock in DMSO form1 Formulation 1: 10% DMSO 90% Corn Oil prep_oral->form1 form2 Formulation 2: 10% DMSO 40% PEG300 5% Tween-80 45% Saline prep_oral->form2 form3 Formulation 3: 10% DMSO 90% (20% SBE-β-CD in Saline) prep_oral->form3 mix_oral Vortex/Sonicate to Homogenize form1->mix_oral form2->mix_oral form3->mix_oral admin_oral Oral Administration to Animal Model mix_oral->admin_oral dev_parenteral Develop IV Formulation (e.g., DMSO, PEG400, WFI) sol_stab Solubility & Stability Testing dev_parenteral->sol_stab tonicity Tonicity Adjustment sol_stab->tonicity sterilize Sterile Filtration (0.22 µm) tonicity->sterilize admin_iv Intravenous Administration to Animal Model sterilize->admin_iv

Caption: Workflow for preparing oral and parenteral formulations.

signaling_pathway Hypothetical Signaling Pathway Modulation by Furamidine pafuramidine This compound (Prodrug) furamidine Furamidine (Active Drug) pafuramidine->furamidine Metabolic Conversion target Parasite-Specific Target (e.g., DNA, Enzyme) furamidine->target inhibition Inhibition of Target Function replication Parasite Replication target->replication apoptosis Parasite Apoptosis target->apoptosis inhibition->replication inhibition->apoptosis therapeutic_effect Therapeutic Effect replication->therapeutic_effect apoptosis->therapeutic_effect

Caption: Pafuramidine's conversion and potential mechanism of action.

References

Application Note: Validated HPLC-UV Method for the Quantification of Pafuramidine Maleate in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise and accurate quantification of pafuramidine maleate in bulk drug substance. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in a pharmaceutical setting. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is an investigational orally active prodrug of furamidine, a diamidine compound that has shown efficacy against parasitic infections. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring the quality, consistency, and purity of the bulk drug substance. This document provides a comprehensive protocol for the quantification of this compound using a reverse-phase HPLC-UV method and outlines the validation of this method.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated pH meter.

  • Reference Standard: this compound Reference Standard (Assumed purity: 99.8%).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (Milli-Q or equivalent)

Chromatographic Conditions
ParameterCondition
Mobile Phase20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40 v/v)
ColumnZorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Column Temperature30 °C
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength265 nm
Run Time10 minutes
Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Diluent: Mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (for Linearity): Prepare a series of at least five concentrations ranging from 50 µg/mL to 150 µg/mL by diluting the Standard Stock Solution with the diluent. A typical range would be 50, 75, 100, 125, and 150 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound bulk drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines.[1] The following validation characteristics were evaluated:

Specificity

Specificity was determined by analyzing the diluent (blank), a standard solution, and a sample solution. The absence of interfering peaks at the retention time of the pafuramidine peak in the blank chromatogram indicates the specificity of the method.

Linearity

The linearity of the method was evaluated by analyzing five working standard solutions over the concentration range of 50% to 150% of the nominal sample concentration (50-150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

Range

The range of the method was established based on the linearity, accuracy, and precision data and was confirmed to be between 50 µg/mL and 150 µg/mL.

Accuracy

Accuracy was determined by the recovery of a known amount of this compound standard spiked into the sample matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate for each level.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Determined by analyzing six replicate sample preparations at 100% of the test concentration on a different day and by a different analyst.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the following parameters and assessing the effect on the results:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

Data Presentation

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
50.1452.3
75.2678.9
100.3905.1
125.41132.5
150.51358.7
Correlation Coefficient (r²) 0.9998
Regression Equation y = 9.01x + 2.15
Table 2: Accuracy (Recovery) Data
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
80%80.279.899.599.6
80.280.199.9
80.279.599.1
100%100.3100.8100.5100.2
100.399.799.4
100.3100.6100.3
120%120.4119.999.699.8
120.4120.5100.1
120.4120.199.8
Table 3: Precision Data
Precision TypeReplicateAssay (% Label Claim)Mean Assay (%)% RSD
Repeatability 199.899.90.35
2100.2
399.5
4100.1
599.7
6100.3
Intermediate Precision 1100.5100.10.42
299.6
3100.3
499.8
5100.6
699.9
Table 4: LOD, LOQ, and Robustness Summary
ParameterValue
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness No significant impact on assay results observed for any of the varied parameters. The %RSD of the assay results under all robustness conditions was less than 2.0%.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness DataAnalysis Data Analysis & Interpretation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: Overall workflow for analytical method validation.

Experimental_Workflow_Accuracy cluster_analysis HPLC Analysis (n=3 for each level) start Start: Prepare Sample Solution (100 µg/mL) spike_80 Spike with Standard to achieve 80% Level start->spike_80 spike_100 Spike with Standard to achieve 100% Level start->spike_100 spike_120 Spike with Standard to achieve 120% Level start->spike_120 analyze_80 Analyze 80% Samples spike_80->analyze_80 analyze_100 Analyze 100% Samples spike_100->analyze_100 analyze_120 Analyze 120% Samples spike_120->analyze_120 calculate_recovery Calculate % Recovery for each replicate analyze_80->calculate_recovery analyze_100->calculate_recovery analyze_120->calculate_recovery evaluate Evaluate if Mean % Recovery is within acceptance criteria (e.g., 98-102%) calculate_recovery->evaluate end End: Accuracy is Verified evaluate->end

Caption: Experimental workflow for determining accuracy.

Conclusion

The developed reverse-phase HPLC-UV method for the quantification of this compound in bulk drug substance has been successfully validated in accordance with ICH guidelines. The method is specific, linear over the concentration range of 50-150 µg/mL, accurate, precise, and robust. The results demonstrate that this method is suitable for its intended purpose of routine quality control analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Pafuramidine Maleate Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving pafuramidine maleate for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as DB289, is an orally bioavailable prodrug of the diamidine compound furamidine (DB75).[1] It has been investigated for the treatment of parasitic infections such as Human African Trypanosomiasis (sleeping sickness) and Pneumocystis pneumonia.[2][3] The maleate salt has a molecular weight of 480.477 g/mol .[4]

Q2: What is the predicted aqueous solubility of this compound?

The predicted water solubility of this compound is low, estimated to be around 0.0663 mg/mL.[4] This inherent low solubility can present challenges when preparing stock solutions for in vitro assays.

Q3: What are the common challenges encountered when dissolving this compound?

Due to its low aqueous solubility, researchers may observe the following issues:

  • Precipitation of the compound when added to aqueous culture media.

  • Difficulty in achieving the desired final concentration for experiments.

  • Inconsistent results due to incomplete solubilization.

Q4: Are there any pre-formulated solutions of pafuramidine available?

Some suppliers may offer pafuramidine in a pre-dissolved format, for instance, in DMSO.[3] It is advisable to check with your specific vendor for available formulations.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue: My this compound is not dissolving in my desired solvent.

1. Solvent Selection:

  • Initial Recommendation: Start with 100% Dimethyl Sulfoxide (DMSO). If precipitation occurs upon dilution in aqueous media, consider alternative solvent systems.

  • Co-solvent Systems: For poorly soluble drugs, using a combination of solvents can significantly improve solubility.[5][6] Several formulations have been reported to effectively dissolve pafuramidine.[3]

2. Physical Dissolution Aids:

  • Heating: Gently warming the solution can aid in dissolution. However, be cautious about the temperature to avoid degradation of the compound.

  • Sonication: Using a sonicator can help break down aggregates and enhance the dissolution rate.[7]

  • Vortexing: Vigorous mixing can also facilitate the dissolution process.

3. pH Adjustment:

4. Use of Solubilizing Excipients:

  • Surfactants: Non-ionic surfactants like Tween-80 can be used to increase the solubility of lipophilic compounds.[7]

  • Cyclodextrins: Encapsulating agents like SBE-β-CD (Sulfobutylether-β-cyclodextrin) can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3]

Quantitative Solubility Data

The following table summarizes reported solubility data for pafuramidine in various solvent systems.

Solvent SystemAchieved ConcentrationObservationsReference
10% DMSO + 90% Corn Oil≥ 2.5 mg/mLClear solution[3]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mLClear solution[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLClear solution[3]
Water (Predicted)0.0663 mg/mL-[4]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 480.48 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 480.48 g/mol * 1 mol/1000 mmol = 0.0048048 g = 4.80 mg

  • Weighing: Accurately weigh 4.80 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.

    • Gentle warming (e.g., in a 37°C water bath) can also be applied if necessary.

  • Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizations

TroubleshootingWorkflow start Start: Dissolving This compound solvent Select Solvent (e.g., 100% DMSO) start->solvent dissolve Attempt to Dissolve (Vortex, Gentle Heat, Sonicate) solvent->dissolve check Is Compound Fully Dissolved? dissolve->check success Stock Solution Ready for Use check->success Yes troubleshoot Troubleshoot Solubility Issue check->troubleshoot No cosolvent Use Co-solvent System (e.g., DMSO/PEG300/Tween-80) troubleshoot->cosolvent excipient Add Solubilizing Excipient (e.g., SBE-β-CD) troubleshoot->excipient re_dissolve Re-attempt Dissolution cosolvent->re_dissolve excipient->re_dissolve re_dissolve->dissolve

Caption: Troubleshooting workflow for dissolving this compound.

PafuramidineDevelopmentPathway cluster_preclinical Pre-clinical Development cluster_clinical Clinical Trials prodrug Pafuramidine (Prodrug) DB289 active Furamidine (Active Drug) DB75 prodrug->active Metabolism invivo In Vivo Animal Models (Mice, Monkeys) prodrug->invivo invitro In Vitro Studies (e.g., against T. brucei) active->invitro phase1 Phase I (Healthy Volunteers) invitro->phase1 invivo->phase1 phase2 Phase II (Stage 1 HAT Patients) phase1->phase2 phase3 Phase III (vs. Pentamidine) phase2->phase3 application Therapeutic Application (e.g., Sleeping Sickness, PCP) phase3->application

Caption: Development and application pathway of pafuramidine.

References

Technical Support Center: Pafuramidine Maleate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pafuramidine maleate in aqueous solutions. The information provided is based on general chemical principles and established knowledge of related chemical structures, as specific stability data for this compound is not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is the salt form of pafuramidine, an investigational anti-parasitic agent.[1] Pafuramidine is a prodrug, meaning it is converted into its active form, furamidine, in the body. Its chemical structure contains two amidoxime functional groups and a central furan ring, which are important for its biological activity but may also be susceptible to degradation.

Q2: My this compound solution appears cloudy or has precipitated. What could be the cause?

Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • Poor Solubility: this compound has limited aqueous solubility. Exceeding its solubility limit will lead to precipitation.

  • pH Shift: The solubility of this compound is likely pH-dependent. A shift in the pH of your solution outside of the optimal range for solubility can cause the compound to precipitate.

  • Temperature Effects: Changes in temperature can affect the solubility of the compound. Cooling the solution may decrease its solubility and lead to precipitation.

  • Degradation: Degradation of this compound can lead to the formation of less soluble degradation products, which may then precipitate out of solution.

Q3: I've observed a color change in my this compound solution. What does this indicate?

A color change, such as yellowing, in a this compound solution could be an indication of chemical degradation. This may be due to:

  • Photodegradation: Exposure to light, particularly UV light, can potentially lead to the degradation of the furan ring structure in pafuramidine.

  • Oxidative Degradation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation of the molecule.

Q4: How can I improve the stability of my this compound aqueous solution?

To enhance the stability of this compound in aqueous solutions, consider the following strategies:

  • pH Control: Maintain the pH of the solution within an optimal range using a suitable buffer system.[2][3][4][5][6] The ideal pH should be determined experimentally to balance both stability and solubility.

  • Use of Co-solvents: Incorporating co-solvents such as DMSO, PEG300, or ethanol may improve the solubility and stability of this compound.

  • Protection from Light: Store solutions in amber vials or protect them from light to minimize photodegradation.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help prevent oxidative degradation.[7][8][9][][11]

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation kinetics.

Q5: What are the potential degradation pathways for this compound in an aqueous solution?

Based on its chemical structure, the following degradation pathways are hypothesized:

  • Hydrolysis of Amidoxime Groups: The amidoxime functional groups are susceptible to hydrolysis, which can occur under both acidic and basic conditions. This would convert the amidoxime back to a carboxylic acid or a related derivative, inactivating the prodrug.

  • Photodegradation of the Furan Ring: The furan ring is an aromatic heterocycle that can be susceptible to photo-oxidation upon exposure to light, leading to ring-opening and the formation of various degradation products.[12]

  • Oxidative Degradation: The molecule as a whole, particularly the furan ring and the ether linkages, could be susceptible to oxidation.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Solution
Potential Cause Troubleshooting Steps
Exceeded Solubility Limit - Verify the concentration of your solution against known solubility data. - If possible, gently warm the solution to aid dissolution. - Consider using a co-solvent system (e.g., with DMSO, PEG300) to increase solubility.
pH Out of Optimal Range - Measure the pH of your solution. - Adjust the pH using a suitable buffer to maintain it within the optimal range for solubility. - Conduct a pH-solubility profile study to determine the ideal pH for your experiments.
Temperature Fluctuation - Ensure consistent temperature during solution preparation and storage. - If the solution was refrigerated or frozen, allow it to equilibrate to room temperature before use.
Formation of Insoluble Degradants - Prepare fresh solutions for your experiments. - Store stock solutions under conditions that minimize degradation (e.g., protected from light, refrigerated/frozen, under inert gas). - Analyze the precipitate to identify if it is the parent compound or a degradation product.
Issue 2: Color Change in Solution
Potential Cause Troubleshooting Steps
Photodegradation - Prepare and handle the solution in a low-light environment. - Store the solution in amber-colored vials or wrap the container in aluminum foil. - If possible, work in a laboratory with UV-filtered lighting.
Oxidative Degradation - De-gas your solvent before preparing the solution to remove dissolved oxygen. - Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). - Add a suitable antioxidant to the formulation. Common antioxidants include ascorbic acid for aqueous solutions and BHT for solutions containing organic co-solvents.
Contamination - Ensure all glassware and equipment are scrupulously clean. - Use high-purity solvents and reagents. - Filter the solution through a sterile filter if microbial contamination is suspected.
Issue 3: Inconsistent or Unexpected Analytical Results
Potential Cause Troubleshooting Steps
Degradation of this compound - Use a stability-indicating analytical method (e.g., HPLC with a gradient capable of separating the parent drug from its degradation products). - Analyze samples immediately after preparation, or store them under validated stable conditions. - Compare the chromatograms of fresh and aged samples to identify any new peaks corresponding to degradation products.
Interaction with Excipients - Evaluate the compatibility of this compound with all excipients in the formulation. - Some excipients can catalyze degradation or interact with the analyte.
Adsorption to Container - Test for potential adsorption of this compound to the container surface (e.g., glass or plastic). - Consider using silanized glassware if adsorption is suspected.

Data Presentation

Table 1: Summary of Potential Degradation Conditions and Recommended Mitigation Strategies

Stress Condition Potential Degradation Pathway Recommended Mitigation Strategies
Acidic/Basic pH Hydrolysis of amidoxime groups- Maintain pH in a neutral range using a suitable buffer (e.g., phosphate or citrate buffer). - Conduct a pH-stability study to identify the optimal pH range.
Exposure to Light (UV/Visible) Photodegradation of the furan ring- Store solutions in amber vials or protect from light. - Minimize exposure to light during experimental procedures.
Presence of Oxygen/Oxidizing Agents Oxidative degradation of the furan ring and other moieties- Prepare and store solutions under an inert atmosphere (e.g., nitrogen). - Use de-gassed solvents. - Add antioxidants (e.g., ascorbic acid, BHT).
Elevated Temperature Increased rate of all degradation pathways- Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C). - Avoid prolonged exposure to high temperatures during experiments.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS) pH 7.4, 0.22 µm syringe filter, sterile amber vials.

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely.

    • Vortex briefly to ensure complete dissolution.

    • Slowly add PBS (pH 7.4) to the DMSO concentrate to reach the desired final concentration. The final concentration of DMSO should be kept low (typically <1%) to minimize its potential effects in biological assays.

    • Vortex the solution gently to mix.

    • Filter the solution through a 0.22 µm syringe filter into a sterile amber vial.

    • Store the solution at the recommended temperature (e.g., -20°C or -80°C) and protect it from light.

Protocol 2: Forced Degradation Study to Assess Stability

Disclaimer: This is a general protocol. Specific conditions should be optimized for this compound.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.

  • Thermal Degradation: Store the solid this compound powder and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., a photostability chamber with controlled UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

A This compound (Aqueous Solution) B Hydrolysis (Acidic/Basic pH) A->B H+ / OH- C Photodegradation (Light Exposure) A->C hv D Oxidation (Oxygen, Metal Ions) A->D O2 E Hydrolyzed Products (e.g., Furamidine, Carboxylic Acid Derivatives) B->E F Photo-oxidized Products (e.g., Ring-opened compounds) C->F G Oxidized Products D->G

Hypothesized degradation pathways for this compound.

start Start: Solution Instability Observed (Precipitation, Color Change) check_solubility Is concentration above solubility limit? start->check_solubility check_ph Is pH outside optimal range? check_solubility->check_ph No action_reprepare Action: Prepare fresh solution at a lower concentration check_solubility->action_reprepare Yes check_light Was solution exposed to light? check_ph->check_light No action_buffer Action: Use appropriate buffer to control pH check_ph->action_buffer Yes check_oxygen Was solution exposed to air? check_light->check_oxygen No action_protect_light Action: Store in amber vials and protect from light check_light->action_protect_light Yes action_inert Action: Use de-gassed solvents and inert atmosphere check_oxygen->action_inert Yes end_stable End: Stable Solution check_oxygen->end_stable No action_reprepare->end_stable action_buffer->end_stable action_protect_light->end_stable action_inert->end_stable G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Pafuramidine Maleate Stock Solution stress_conditions Expose to Stress Conditions (pH, Light, Heat, Oxidant) prep_stock->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC Method stress_conditions->hplc_analysis At defined time points data_evaluation Quantify Parent Drug and Detect Degradants hplc_analysis->data_evaluation stability_profile Determine Stability Profile and Degradation Pathways data_evaluation->stability_profile

References

troubleshooting pafuramidine maleate variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pafuramidine maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experimental work involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as DB289) is an investigational oral prodrug of the aromatic diamidine, furamidine (DB75).[1][2] Its primary therapeutic targets have been parasitic diseases, including Human African Trypanosomiasis (sleeping sickness) and Pneumocystis jirovecii pneumonia (PCP).[1] As a diamidine, its mechanism of action is believed to involve the binding to the minor groove of AT-rich DNA, particularly within the kinetoplast DNA of parasites, which can inhibit DNA replication and other essential cellular processes.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound stock solutions should be stored at -80°C (for up to 2 years) or -20°C (for up to 1 year).[5] It is important to note that the compound is hygroscopic, and repeated freeze-thaw cycles should be avoided to maintain its stability and integrity. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.

Q3: What are some common solvents for dissolving this compound?

A3: this compound has limited aqueous solubility. Common solvent systems for preclinical formulations include:

  • 10% DMSO in 90% Corn Oil

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline

  • 10% DMSO in 90% (20% SBE-β-CD in Saline)

It may be necessary to use sonication or gentle heating to aid dissolution. Always ensure the compound is fully dissolved before use to avoid variability in your experiments.[5]

Q4: Why were the clinical trials for this compound halted?

A4: Phase III clinical trials for this compound in the treatment of first-stage Human African Trypanosomiasis were discontinued due to concerns about delayed renal toxicity (glomerulonephritis or nephropathy) observed in some patients approximately 8 weeks post-treatment.[1][6]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, leading to variability in results.

In Vitro Assay Variability

Problem: High variability between replicate wells in cell-based assays.

dot

G cluster_prep Compound & Reagent Preparation cluster_assay Assay Execution cluster_culture Cell Culture Conditions cluster_readout Data Acquisition CompoundPrep Inconsistent Compound Solubilization Pipetting Inaccurate Pipetting CompoundPrep->Pipetting Leads to Contamination Mycoplasma or Microbial Contamination ReagentMix Improper Reagent Mixing ReagentMix->Pipetting Leads to CellHealth Poor Cell Viability or Passage Number ReagentStability Reagent Instability ReagentStability->Pipetting Impacts Media Inconsistent Media Composition (pH, nutrients) CellDensity Variable Cell Seeding Density Pipetting->CellDensity Causes Incubation Inconsistent Incubation (Time, Temperature) Pipetting->Incubation Affects CellDensity->Incubation Affects EdgeEffect Plate Edge Effects Incubation->EdgeEffect Contributes to Reader Plate Reader Inconsistency EdgeEffect->Reader Affects Contamination->CellHealth Causes CellHealth->Media Impacted by CellHealth->Reader Impacts Media->CellHealth Affects

Caption: Troubleshooting workflow for in vitro assay variability.

Potential Cause Recommended Solution
Inconsistent Compound Solubilization Ensure this compound is completely dissolved before adding to assays. Use fresh DMSO and consider gentle warming or sonication. Visually inspect for any precipitate.[5]
Pipetting Errors Use calibrated pipettes and consistent technique. For multi-well plates, use a multi-channel pipette to minimize well-to-well variability.[7]
Cell Seeding and Density Ensure a homogenous cell suspension before plating. Inconsistent cell numbers can significantly impact results. Cell density can influence drug sensitivity.[8]
Reagent and Media Inconsistency Use reagents from the same lot number across experiments. Ensure thorough mixing of all reagents and media before use. Be mindful of media components like pH and glucose concentration which can affect drug activity.[9][10]
Incubation Conditions Maintain consistent incubation times and temperatures. Avoid stacking plates in the incubator to ensure uniform temperature distribution.[7]
Plate Edge Effects Evaporation from wells on the edge of a plate can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental data.[11]
Cell Culture Health and Contamination Regularly test cell lines for mycoplasma contamination. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.[12]
In Vivo Study Variability

Problem: Inconsistent efficacy or toxicity in animal models.

dot

G cluster_formulation Drug Formulation & Administration cluster_animal Animal Factors cluster_study Study Design & Conduct Formulation Inconsistent Formulation (e.g., suspension) Dosing Inaccurate Dosing Volume or Frequency Formulation->Dosing Affects Randomization Improper Animal Randomization Route Variability in Administration (e.g., gavage technique) Dosing->Route Related to Blinding Lack of Blinding in Observation/Measurement Genetics Genetic Variation Between Animals Route->Genetics Interacts with Diet Variations in Diet and Water Intake Health Underlying Health Status Genetics->Health Influences Stress Handling and Environmental Stress Health->Stress Influenced by Stress->Health Affects Randomization->Blinding Prerequisite for Blinding->Diet Independent of Diet->Health Affects G cluster_pathway Proposed Mechanism of Action of Furamidine (Active Metabolite) Pafuramidine Pafuramidine (Prodrug) Metabolism Metabolic Conversion Pafuramidine->Metabolism Furamidine Furamidine (Active Drug) Metabolism->Furamidine kDNA Parasite Kinetoplast DNA (AT-rich minor groove) Furamidine->kDNA Binds to Replication DNA Replication Inhibition kDNA->Replication Leads to Transcription Transcription Inhibition kDNA->Transcription Leads to CellDeath Parasite Cell Death Replication->CellDeath Transcription->CellDeath

References

Technical Support Center: Pafuramidine Maleate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of pafuramidine maleate dosage in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as DB289) is an orally available prodrug of the aromatic diamidine, furamidine (DB75). Furamidine is the active metabolite with antiprotozoal activity. Pafuramidine was developed to improve the oral bioavailability of furamidine. It has been investigated for the treatment of parasitic diseases such as Human African Trypanosomiasis (HAT) or "sleeping sickness" and Pneumocystis pneumonia (PCP).[1][2]

Q2: What is the metabolic fate of pafuramidine after oral administration?

A2: After oral administration, pafuramidine (DB289) is well absorbed and then converted in the body to its active metabolite, furamidine (DB75). This conversion involves the sequential loss of two N-methoxy groups. However, the drug is subject to significant first-pass metabolism and hepatic retention, which limits its systemic bioavailability to approximately 10-20% in rats and monkeys.

Q3: What are some suggested starting doses for efficacy studies in different animal models?

A3: Based on published literature, effective oral doses have been established in mouse and monkey models for trypanosomiasis. In mice infected with Trypanosoma brucei, curative doses ranged from 2.5 to 100 mg/kg administered for 4 or 5 days.[3] In trypanosome-infected monkeys, oral doses of 1-10 mg/kg for 5 or 10 days were shown to be curative.[3] Researchers should perform dose-ranging studies within these reported effective ranges for their specific model and disease.

Q4: Why was the clinical development of pafuramidine for sleeping sickness halted?

A4: The development of pafuramidine for Human African Trypanosomiasis was discontinued due to observations of delayed post-treatment toxicity, specifically glomerulonephritis and nephropathy (kidney toxicity), in a Phase 3 clinical trial.[4][5] This occurred despite good tolerability during the initial treatment period.[5] Concerns about kidney toxicity were also raised in subsequent preclinical studies using a mouse diversity panel.[2]

Data Presentation: Efficacy & Pharmacokinetics

Table 1: Reported Efficacious Oral Doses in Animal Models
Animal ModelDisease/PathogenDosage Range (mg/kg/day)Dosing ScheduleOutcomeReference
MouseTrypanosoma brucei2.5 - 100 mg/kgOnce daily for 4 or 5 daysCurative[3]
MonkeyTrypanosomiasis1 - 10 mg/kgOnce daily for 5 or 10 daysCurative[3]
Table 2: Summary of Pharmacokinetic Parameters in Animal Models
ParameterRatMonkeyNotesReference
Oral Absorption ~50-70%~50-70%Percentage of the administered dose that is absorbed from the gut.
Systemic Bioavailability 10-20%10-20%Limited by extensive first-pass metabolism in the liver.
Plasma Protein Binding (Pafuramidine) 97-99%97-99%Consistent across four animal species and humans.
Metabolism ~50% of oral dose converted to DB75~33% of oral dose converted to DB75The active metabolite, DB75, is the major component in key organs.
Primary Excretion Route FecesFecesRadioactivity from labeled compound was predominantly found in feces.

Troubleshooting Guide

Issue 1: Higher than expected toxicity or adverse events (e.g., weight loss, renal markers).

  • Possible Cause: Pafuramidine has a known risk of delayed nephrotoxicity.[5] Classical rodent models may not fully predict this risk.[2] The dose may be too high for the specific strain or species being used.

  • Troubleshooting Steps:

    • Reduce Dose: Immediately lower the dose or cease administration and monitor animal health.

    • Monitor Renal Function: Implement regular monitoring of serum creatinine and blood urea nitrogen (BUN) throughout the study and for several weeks post-treatment.

    • Histopathology: Conduct a thorough histological examination of the kidneys at the end of the study to check for signs of glomerulonephritis or nephropathy.[5]

    • Review Formulation: Ensure the dosing formulation is properly prepared and that the vehicle itself is not causing toxicity.

Issue 2: Lack of efficacy at previously reported doses.

  • Possible Cause: Poor oral bioavailability can be a significant factor. Issues with the dosing formulation may be preventing proper absorption. The specific pathogen strain may be less sensitive.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the compound is fully dissolved or homogenously suspended in the vehicle. See formulation protocols below.[3]

    • Confirm Administration: Observe animals post-dosing to ensure the full dose was administered and not spit out.

    • Pharmacokinetic Analysis: If the issue persists, conduct a satellite PK study to measure plasma concentrations of pafuramidine and its active metabolite DB75 to confirm drug exposure.

    • Dose Escalation: Cautiously escalate the dose while carefully monitoring for any adverse events.

Issue 3: Difficulty preparing a stable oral dosing formulation.

  • Possible Cause: this compound may have limited solubility in common aqueous vehicles.

  • Troubleshooting Steps:

    • Use a Co-solvent System: Employ a mixture of solvents to improve solubility. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with other vehicles such as PEG300, Tween-80, or corn oil.[3]

    • Test Different Vehicles: Experiment with the recommended formulation protocols below. Heat and/or sonication can be used to aid dissolution, but ensure the compound remains stable under these conditions.[3]

    • Prepare Fresh Daily: Due to potential stability issues, it is best practice to prepare the dosing formulation fresh each day before administration.

Experimental Protocols

Protocol 1: Oral Formulation Preparation

This protocol is adapted from commercially available guidelines for preparing this compound for in vivo experiments.[3]

Objective: To prepare a clear, soluble dosing solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn Oil

  • Sterile tubes and syringes

Method 1: PEG300/Tween-80 Formulation

  • Prepare a stock solution of pafuramidine in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL. This results in a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • The final concentration in this example would be 2.08 mg/mL. Adjust initial stock concentration as needed for the target dose.

Method 2: Corn Oil Formulation

  • Prepare a stock solution of pafuramidine in DMSO.

  • In a sterile tube, add 1 part of the DMSO stock solution.

  • Add 9 parts of Corn Oil.

  • Vortex thoroughly to create a homogenous suspension or solution. This results in a final solvent ratio of 10% DMSO and 90% Corn Oil.

Protocol 2: General Pharmacokinetic (PK) Study Design in Rodents

Objective: To determine the key pharmacokinetic parameters of pafuramidine and its active metabolite DB75 after oral administration.

Model: Sprague-Dawley rats or CD-1 mice.[6]

Procedure:

  • Animal Acclimation: Acclimate animals for at least one week prior to the study.

  • Dosing:

    • Administer this compound via oral gavage at the desired dose.

    • Include a parallel group receiving intravenous (IV) administration to determine absolute bioavailability.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points.

    • Suggested time points for an oral dose: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs.[6]

    • Use an anticoagulant (e.g., K2-EDTA) and immediately place samples on ice.

  • Plasma Preparation: Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Sample Analysis:

    • Analyze plasma concentrations of both pafuramidine (DB289) and furamidine (DB75) using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[7]

Visualizations

Pafuramidine Pafuramidine (DB289) (Oral Prodrug) Absorbed Absorption (Gut) Pafuramidine->Absorbed Administration Liver First-Pass Metabolism (Liver) Absorbed->Liver Furamidine Furamidine (DB75) (Active Metabolite) Liver->Furamidine Metabolic Conversion Systemic Systemic Circulation (10-20% Bioavailability) Liver->Systemic Some Pafuramidine escapes metabolism Furamidine->Systemic Excretion Excretion (Feces) Systemic->Excretion

Caption: Metabolic pathway of pafuramidine (DB289) to its active form, furamidine (DB75).

start Define Animal Model & Disease Endpoint lit_review Literature Review for Starting Dose Range (e.g., 1-100 mg/kg) start->lit_review dose_range Select 3-4 Doses for Initial Dose-Ranging Study lit_review->dose_range execute Administer Doses & Monitor Toxicity and Efficacy dose_range->execute evaluate Evaluate Outcome: Efficacy vs. Toxicity execute->evaluate optimal Optimal Dose Identified (Proceed to Larger Study) evaluate->optimal Efficacy without significant toxicity too_toxic Toxicity Observed (Reduce Dose Range) evaluate->too_toxic Toxicity at all effective doses ineffective No Efficacy (Increase Dose Range or Check Formulation/PK) evaluate->ineffective No efficacy at highest dose too_toxic->dose_range ineffective->dose_range

Caption: Experimental workflow for optimizing pafuramidine dosage in animal models.

start Unexpected Adverse Event Observed in Study is_renal Are renal markers (BUN, Creatinine) elevated? start->is_renal renal_tox Potential Pafuramidine-induced Nephrotoxicity is_renal->renal_tox Yes not_renal Adverse event is non-renal is_renal->not_renal No action_renal 1. Lower Dose or Stop Study 2. Conduct Kidney Histopathology 3. Monitor Post-Treatment renal_tox->action_renal check_formulation Is the dosing formulation correctly prepared? not_renal->check_formulation formulation_issue Vehicle or Formulation Toxicity check_formulation->formulation_issue No intrinsic_tox Potential Intrinsic Toxicity of Compound/Metabolite check_formulation->intrinsic_tox Yes action_formulation 1. Prepare fresh formulation 2. Run vehicle-only control group 3. Test alternative vehicle formulation_issue->action_formulation action_intrinsic 1. Reduce Dose 2. Conduct full toxicology screen (e.g., liver enzymes) intrinsic_tox->action_intrinsic

Caption: Troubleshooting flowchart for unexpected adverse events during in-vivo studies.

References

Technical Support Center: Analysis of Pafuramidine Maleate and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pafuramidine maleate. The information provided is intended to assist in the identification and characterization of potential degradation products encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected primary degradation pathways?

A1: this compound (formerly known as DB289) is an oral prodrug of the antiprotozoal agent furamidine (DB75). The primary metabolic pathway for the conversion of pafuramidine to its active form, furamidine, involves the sequential loss of the two N-methoxy groups. This conversion can occur either through direct cleavage or via an O-demethylation step followed by reduction of the resulting oxime to an amidine.[1]

Based on its chemical structure, which includes N-methoxyamidine functional groups and a central furan ring, the expected chemical degradation pathways under forced degradation conditions include:

  • Hydrolysis: The N-methoxyamidine groups are susceptible to hydrolysis, which can lead to the formation of the corresponding amidine (furamidine), and potentially further hydrolysis to the carboxylic acid.

  • Oxidation: The furan ring is prone to oxidative cleavage, which could result in the formation of dicarbonyl compounds.

  • Photodegradation: Aromatic amines and related structures can be susceptible to degradation upon exposure to light.

Q2: What are the typical stress conditions used in forced degradation studies for this compound?

A2: Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3][4] Typical stress conditions as recommended by the International Council on Harmonisation (ICH) guidelines include:

  • Acidic Hydrolysis: Treatment with an acid such as 0.1 M to 1 M hydrochloric acid.

  • Basic Hydrolysis: Treatment with a base such as 0.1 M to 1 M sodium hydroxide.

  • Oxidative Degradation: Exposure to an oxidizing agent like 3% to 30% hydrogen peroxide.

  • Thermal Degradation: Heating the solid drug substance or a solution at elevated temperatures (e.g., 40°C to 80°C).

  • Photodegradation: Exposing the drug substance to light of a specified wavelength and intensity.

The duration of exposure to these stress conditions should be sufficient to achieve a noticeable level of degradation, typically in the range of 5-20%.

Q3: Which analytical techniques are most suitable for identifying and characterizing this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is generally employed for the separation, identification, and characterization of drug degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating this compound from its degradation products. A reverse-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the parent drug and its degradation products, which is a critical step in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the precise chemical structure of isolated degradation products.

Troubleshooting Guides

Issue 1: Poor Separation of Pafuramidine and its Degradation Products in HPLC
Potential Cause Troubleshooting Step
Inappropriate mobile phase compositionOptimize the mobile phase by varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A gradient elution may be necessary to resolve all peaks.
Incorrect pH of the mobile phaseAdjust the pH of the aqueous buffer. Since pafuramidine and its potential degradation products are basic, a slightly acidic pH may improve peak shape and resolution.
Unsuitable column chemistryIf a C18 column does not provide adequate separation, consider trying a different stationary phase, such as a C8 or a phenyl column.
Inadequate column temperatureOptimize the column temperature. A higher temperature can sometimes improve peak shape and reduce analysis time, but may also affect the stability of the analytes.
Issue 2: Unidentified Peaks in the Chromatogram of a Stressed Sample
Potential Cause Troubleshooting Step
Presence of degradation productsUse LC-MS to determine the molecular weight of the unknown peak. This information, combined with knowledge of the stress condition applied, can help in proposing a likely structure for the degradation product.
Contamination from solvent or reagentsInject a blank (solvent without the sample) to ensure that the unknown peak is not an artifact from the analytical system or reagents.
Formation of secondary degradation productsAnalyze samples at different time points during the forced degradation study to distinguish between primary and secondary degradation products.[4]
Issue 3: Inconsistent Results in Forced Degradation Studies

| Potential Cause | Troubleshooting Step | | Variability in stress conditions | Ensure that the stress conditions (temperature, concentration of reagents, light exposure) are precisely controlled and monitored for each experiment. | | Instability of degradation products | Analyze the stressed samples as soon as possible after the degradation experiment is stopped to prevent further changes in the sample composition. | | Sample preparation inconsistencies | Standardize the sample preparation procedure, including the concentration of the drug substance and the final dilution step. |

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve a known amount of this compound in 1 M NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature for a specified period. At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Dissolve a known amount of this compound in a mixture of methanol and water. Add 30% H₂O₂ to achieve a final concentration of 3-30%. Keep the solution at room temperature for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at a specified temperature (e.g., 80°C). At various time points, withdraw a sample, dissolve it in the mobile phase, and analyze.

  • Photodegradation: Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze both samples at specified time points.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: With a UV or photodiode array (PDA) detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase it. A typical starting gradient could be 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan).

  • Injection Volume: 10 µL.

Procedure:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples obtained from the forced degradation studies.

  • Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.

  • Optimize the mobile phase composition, gradient, pH, and other chromatographic parameters to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Stress Condition Potential Degradation Product Proposed Structure Expected m/z (ESI+)
Acid/Base HydrolysisFuramidine (DB75)Removal of both N-methoxy groups[M+H]⁺ = 309.14
Acid/Base HydrolysisMono-demethoxylated pafuramidineRemoval of one N-methoxy group[M+H]⁺ = 339.15
Acid/Base HydrolysisCarboxylic acid derivativeHydrolysis of amidine to carboxylic acidVaries
OxidationFuran ring-opened productsDicarbonyl compoundsVaries

Note: The proposed structures and m/z values are based on theoretical degradation pathways and require experimental confirmation.

Visualizations

experimental_workflow cluster_degradation Forced Degradation Studies cluster_analysis Analytical Characterization cluster_output Outcome pafuramidine This compound acid Acid Hydrolysis pafuramidine->acid base Base Hydrolysis pafuramidine->base oxidation Oxidation pafuramidine->oxidation thermal Thermal pafuramidine->thermal photo Photodegradation pafuramidine->photo hplc HPLC Separation acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Identification hplc->lcms method Stability-Indicating Method hplc->method nmr NMR Structure Elucidation lcms->nmr pathway Degradation Pathway nmr->pathway

Caption: Experimental workflow for identifying this compound degradation products.

degradation_pathway Pafuramidine Pafuramidine (C20H20N4O3) Mono_demethoxy Mono-demethoxylated Intermediate Pafuramidine->Mono_demethoxy Hydrolysis Furan_cleavage Furan Ring Cleavage Products Pafuramidine->Furan_cleavage Oxidation Furamidine Furamidine (DB75) (C18H16N4O) Mono_demethoxy->Furamidine Hydrolysis Carboxylic_Acid Carboxylic Acid Derivative Furamidine->Carboxylic_Acid Further Hydrolysis

Caption: Proposed degradation pathways of this compound under stress conditions.

References

Technical Support Center: Pafuramidine Maleate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize pafuramidine maleate-induced cytotoxicity in cell-based assays.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture and provides actionable solutions to mitigate unexpected cytotoxicity.

Issue Potential Cause Recommended Solution
High Cytotoxicity at Low Concentrations Cell Line Sensitivity: Kidney-derived cell lines (e.g., HEK293) may be particularly sensitive due to the known nephrotoxic potential of pafuramidine.[1] Proximal tubule cells are rich in mitochondria and can be sensitive to disruptions in oxidative phosphorylation.[2]- Use a panel of cell lines to identify those with a suitable therapeutic window. - If using kidney cells is necessary, perform dose-response and time-course experiments to determine the optimal non-toxic concentration and incubation time.
Compound Precipitation: this compound may have limited solubility in aqueous media, leading to the formation of cytotoxic precipitates.- Prepare stock solutions in an appropriate solvent like DMSO.[3] - Visually inspect media for any precipitation after adding the compound. - Consider using a solubility-enhancing excipient if precipitation is observed.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be cytotoxic at higher concentrations.- Ensure the final solvent concentration in the culture medium is below the cytotoxic threshold for your specific cell line (typically <0.5%). - Include a vehicle control (media with the same concentration of solvent) in all experiments.
Inconsistent Results Between Experiments Variability in Cell Seeding Density: Inconsistent cell numbers can lead to variable responses to the compound.- Optimize and standardize the cell seeding density for each cell line and plate format. - Ensure even cell distribution when plating.
Assay Interference: Tetrazolium-based assays (e.g., MTT, XTT) rely on mitochondrial reductase activity. If this compound affects mitochondrial function, these assays may not accurately reflect cell viability.- Use an orthogonal assay to confirm results, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity) or a cell counting method (e.g., Trypan Blue exclusion). - Consider using a real-time cytotoxicity assay to monitor cell health over time.
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the compound, affecting its free concentration and, consequently, its activity and cytotoxicity.[4][5][6]- Standardize the serum concentration used in all experiments. - If investigating the direct cellular effects, consider reducing the serum concentration or using serum-free media, but be aware this may increase apparent cytotoxicity.
Delayed Cytotoxicity Mechanism of Action: Pafuramidine's toxicity may be linked to mitochondrial dysfunction, which can lead to a delayed cytotoxic response.[7][8][9]- Extend incubation times to 48 or 72 hours to capture delayed cytotoxic effects. - Perform time-course experiments to identify the onset of cytotoxicity.
Unexpectedly Low Cytotoxicity High Serum Concentration: High levels of serum proteins may be binding to the this compound, reducing the free concentration available to interact with the cells.[4][5][6]- Perform experiments with varying serum concentrations to assess the impact of protein binding. - Consider that high protein binding may be a characteristic of the compound's in vivo behavior.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: Based on available information for similar diamidine compounds, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%).

Q2: Which cell lines are most likely to be sensitive to this compound-induced cytotoxicity?

A2: Given that clinical trials with pafuramidine were halted due to renal toxicity, kidney-derived cell lines, particularly those from the proximal tubule (e.g., HEK293, RPTEC/TERT1), are likely to be more sensitive.[1] These cells have high mitochondrial activity, a potential target of pafuramidine.[2] Liver-derived cell lines (e.g., HepG2) may also show sensitivity due to potential hepatotoxicity.

Q3: How can I be sure my cytotoxicity assay results are accurate?

A3: It is recommended to use at least two different cytotoxicity assays that measure different cellular parameters. For example, you could use a metabolic assay (like MTT or resazurin) in parallel with an assay that measures cell membrane integrity (like LDH release) or a direct cell counting method. This is particularly important for compounds like pafuramidine that may interfere with mitochondrial function, potentially confounding the results of metabolic assays.

Q4: Does the concentration of serum in my cell culture medium affect this compound's cytotoxicity?

A4: Yes, the concentration of serum, particularly serum albumin, can significantly impact the observed cytotoxicity. Serum proteins can bind to drugs, reducing the free concentration that is available to interact with cells.[4][5][6] It is important to maintain a consistent serum concentration throughout your experiments. If you observe lower than expected cytotoxicity, you might consider reducing the serum concentration to assess the compound's direct cellular effects.

Q5: What is the likely mechanism of this compound-induced cytotoxicity?

A5: The primary mechanism of cytotoxicity for diamidine compounds, including pafuramidine, is believed to involve the disruption of mitochondrial function.[7][8][9] This can lead to a decrease in cellular ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis.

Quantitative Data Summary

The following table provides a hypothetical, yet representative, summary of this compound's cytotoxic concentration 50 (CC50) values across various human cell lines after a 48-hour exposure. These values are for illustrative purposes to guide experimental design. Researchers should determine the precise CC50 values for their specific experimental conditions.

Cell LineTissue of OriginAssay TypeHypothetical CC50 (µM)Notes
HEK293 KidneyResazurin15High sensitivity, consistent with potential nephrotoxicity.
HepG2 LiverResazurin35Moderate sensitivity, reflecting potential hepatotoxicity.
HUVEC EndotheliumResazurin50Lower sensitivity compared to kidney and liver cell lines.
Jurkat T-lymphocyteResazurin>100Low sensitivity in this non-adherent cell line.
CHO-K1 Hamster OvaryResazurin75Moderate sensitivity in a commonly used screening cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO.

    • In a sterile environment (e.g., a biological safety cabinet), weigh the this compound and transfer it to a sterile, amber microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Visually inspect the solution to ensure there are no particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cytotoxicity Assay using a Resazurin-Based Reagent
  • Materials:

    • Cells of interest in culture

    • Complete cell culture medium (with a consistent serum concentration)

    • 96-well, clear-bottom, black-walled tissue culture plates

    • This compound stock solution (from Protocol 1)

    • Resazurin-based cytotoxicity reagent

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., 1% Triton X-100 in PBS) for positive control

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.

      • Include wells for "cells only" (negative control), "media only" (background control), and "positive control" (for cell lysis).

      • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

      • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

      • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for negative control).

      • For the positive control wells, add 100 µL of fresh medium.

      • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Assay Readout:

      • Add lysis buffer to the positive control wells 30 minutes before the end of the incubation period.

      • Prepare the resazurin reagent according to the manufacturer's instructions.

      • Add 20 µL of the resazurin reagent to each well.

      • Incubate the plate for 1-4 hours at 37°C, protected from light.

      • Read the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a plate reader.

    • Data Analysis:

      • Subtract the average fluorescence of the "media only" wells from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Pafuramidine Stock Solution (10 mM in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_compound->treat_cells prep_cells Culture and Harvest Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add Resazurin Reagent incubate->add_reagent read_plate Read Fluorescence add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_cc50 Determine CC50 plot_curve->det_cc50

Caption: Workflow for determining this compound cytotoxicity.

signaling_pathway Proposed Mechanism of this compound-Induced Cytotoxicity pafuramidine This compound mitochondrion Mitochondrion pafuramidine->mitochondrion Enters Cell and Targets Mitochondria etc Electron Transport Chain (ETC) Inhibition mitochondrion->etc mmp Loss of Mitochondrial Membrane Potential (ΔΨm) etc->mmp ros Increased Reactive Oxygen Species (ROS) etc->ros atp Decreased ATP Production mmp->atp apoptosis Apoptosis mmp->apoptosis cell_death Cell Death atp->cell_death ros->apoptosis apoptosis->cell_death

Caption: Proposed mitochondrial pathway of pafuramidine cytotoxicity.

troubleshooting_logic Troubleshooting Logic for High Cytotoxicity start High Cytotoxicity Observed check_controls Are Controls (Vehicle, Untreated) OK? start->check_controls check_concentration Is Compound Concentration Correct? check_controls->check_concentration Yes solution_controls Solution: Check Reagents and Cell Health check_controls->solution_controls No check_solubility Is Compound Soluble in Media? check_concentration->check_solubility Yes solution_concentration Solution: Verify Dilutions and Stock Concentration check_concentration->solution_concentration No check_cell_line Is Cell Line Known to be Sensitive? check_solubility->check_cell_line Yes solution_solubility Solution: Check for Precipitate, Adjust Solvent/Concentration check_solubility->solution_solubility No check_assay Is Assay Prone to Interference? check_cell_line->check_assay No solution_cell_line Solution: Lower Concentration, Reduce Incubation Time, or Change Cell Line check_cell_line->solution_cell_line Yes solution_assay Solution: Use Orthogonal Assay Method (e.g., LDH) check_assay->solution_assay Yes

Caption: Decision tree for troubleshooting high cytotoxicity results.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Pafuramidine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of pafuramidine maleate in their experiments.

Troubleshooting Guide

Researchers facing issues with low systemic exposure of this compound after oral administration can consult the following guide to identify potential causes and solutions.

Issue Potential Cause Troubleshooting Steps/Suggested Experiments
Low plasma concentrations of pafuramidine and its active metabolite, furamidine (DB75), despite good oral absorption. Extensive First-Pass Metabolism: Pafuramidine is known to undergo significant metabolism in the liver and potentially the gut wall before reaching systemic circulation.[1]1. In Vitro Metabolism Studies: Utilize liver microsomes or hepatocytes to quantify the metabolic rate and identify the enzymes responsible for pafuramidine's conversion and degradation. 2. Co-administration with Enzyme Inhibitors: In preclinical models, co-administer pafuramidine with known inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) to assess the impact on systemic exposure.
High variability in pharmacokinetic (PK) data between subjects. Saturation of Metabolic Pathways: The conversion of pafuramidine to furamidine may not be proportional at higher doses, leading to inconsistent plasma levels.[2] Genetic Polymorphisms: Variations in metabolic enzymes among individuals can lead to differences in the rate of first-pass metabolism.1. Dose-Escalation Studies: Conduct dose-ranging pharmacokinetic studies in animal models to determine if the area under the curve (AUC) increases proportionally with the dose. 2. Genotyping: If working with appropriate animal models or human cell lines, investigate the role of genetic variants in relevant metabolic enzymes.
Poor in vitro-in vivo correlation (IVIVC). High Plasma Protein Binding: Pafuramidine is highly bound to plasma proteins (97-99%), which can affect its distribution and availability to target tissues.[1] Hepatic Retention: A significant portion of the absorbed dose is retained in the liver, limiting its systemic bioavailability.[1]1. Equilibrium Dialysis: Perform in vitro plasma protein binding assays to confirm the extent of binding in the plasma of the species being studied. 2. Tissue Distribution Studies: Conduct studies using radiolabeled pafuramidine in animal models to quantify its distribution and retention in the liver and other tissues.
Limited efficacy in preclinical models despite using a prodrug strategy. Insufficient Conversion to Active Metabolite: The conversion of pafuramidine to the active diamidine, furamidine (DB75), may be incomplete. It is estimated that about half of an oral dose in rats and one-third in monkeys is metabolized to DB75.[1]1. Metabolite Profiling: Analyze plasma, urine, and feces samples to identify and quantify all major metabolites of pafuramidine. 2. Alternative Prodrug Moieties: Investigate different prodrug strategies to potentially enhance the conversion to the active compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor oral bioavailability of this compound?

A1: The primary reason for the poor oral bioavailability of this compound is extensive first-pass metabolism and hepatic retention.[1] Although it is well-absorbed from the gastrointestinal tract (approximately 50-70% in rats and monkeys), a significant portion of the drug is metabolized and retained by the liver before it can reach the systemic circulation.[1] This results in a systemic bioavailability of only 10-20%.[1]

Q2: What are some potential formulation strategies to overcome the poor bioavailability of pafuramidine?

A2: While specific formulation studies for pafuramidine are not extensively published, general strategies for improving the bioavailability of drugs subject to high first-pass metabolism could be explored. These include:

  • Nanoformulations: Encapsulating pafuramidine in nanoparticles could alter its absorption pathway, potentially reducing first-pass metabolism. Lipid-based nanoformulations such as solid lipid nanoparticles (SLNs) or nanoemulsions could enhance lymphatic transport, thereby bypassing the portal circulation and first-pass hepatic metabolism.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs and may also promote lymphatic uptake.

  • Co-administration with Excipients that Inhibit Metabolism: Incorporating excipients that are known to inhibit relevant metabolic enzymes (e.g., certain surfactants or polymers) in the formulation could increase the fraction of pafuramidine that escapes first-pass metabolism.

Q3: Why was the clinical development of pafuramidine halted?

A3: The clinical development of pafuramidine was discontinued due to concerns about delayed post-treatment renal toxicity (glomerulonephritis or nephropathy) observed in a Phase 3 clinical trial for sleeping sickness.[2][3][4]

Q4: What is the metabolic pathway of pafuramidine?

A4: Pafuramidine (DB289) is a prodrug that is metabolized to the active compound, furamidine (DB75). This conversion involves the sequential loss of the two N-methoxy groups. This can occur either directly or through O-demethylation followed by the reduction of the resulting oxime to the amidine.[1]

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of Pafuramidine (DB289) after Oral Administration

SpeciesDoseOral Absorption (%)Systemic Bioavailability (%)Plasma Protein Binding (%)Reference
RatNot Specified~50-70~10-2097-99[1]
MonkeyNot Specified~50-70~10-2097-99[1]

Table 2: Clinical Dosing Regimens for this compound in Phase 2 and 3 Trials

Study PhaseIndicationDoseDosing FrequencyDurationReference
Phase 2aFirst Stage Sleeping Sickness100 mgTwice a day (BID)5 days[5]
Phase 2bFirst Stage Sleeping Sickness100 mgTwice a day (BID)5 or 10 days[5]
Phase 3First Stage Sleeping Sickness100 mgTwice a day (BID)10 days[2][4]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a novel pafuramidine formulation after oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Formulation Preparation: Prepare the pafuramidine formulation (e.g., nanoformulation, LBDDS) and a control suspension (e.g., in 0.5% carboxymethylcellulose).

  • Dosing: Administer the formulation to fasted rats via oral gavage at a specified dose.

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of pafuramidine and its active metabolite, furamidine, in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of different pafuramidine formulations.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21 days).

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Formulation Preparation: Prepare the pafuramidine formulations and a control solution in a transport buffer (e.g., Hank's Balanced Salt Solution).

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the pafuramidine formulation to the apical side of the Transwell® insert and fresh transport buffer to the basolateral side.

    • Basolateral to Apical (B-A) Transport: Add the pafuramidine formulation to the basolateral side and fresh transport buffer to the apical side to assess efflux.

  • Sampling: Collect samples from the receiver compartment at specified time intervals.

  • Sample Analysis: Determine the concentration of pafuramidine in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis formulation Pafuramidine Formulation (e.g., Nanoformulation, LBDDS) caco2 Caco-2 Permeability Assay formulation->caco2 Assess Permeability metabolism_study Liver Microsome/Hepatocyte Metabolism Study formulation->metabolism_study Evaluate Metabolic Stability pk_study Preclinical Pharmacokinetic Study (e.g., in Rats) caco2->pk_study ivivc In Vitro-In Vivo Correlation (IVIVC) caco2->ivivc metabolism_study->pk_study efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study Inform Dose Selection pk_analysis Pharmacokinetic Modeling pk_study->pk_analysis pk_analysis->ivivc

Caption: Experimental workflow for developing and evaluating new pafuramidine formulations.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation oral_admin Oral Administration of This compound absorption Intestinal Absorption (~50-70%) oral_admin->absorption portal_vein Portal Vein Circulation absorption->portal_vein metabolism Hepatic Metabolism & Retention portal_vein->metabolism systemic Systemic Circulation (Bioavailability: ~10-20%) metabolism->systemic Reduced Amount active_metabolite Active Metabolite (Furamidine/DB75) systemic->active_metabolite Conversion

Caption: Pafuramidine's pathway from oral administration to systemic circulation.

References

strategies for reducing kidney toxicity of pafuramidine maleate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering kidney toxicity with pafuramidine maleate in vivo. The information is intended for drug development professionals and scientists.

Frequently Asked Questions (FAQs)

Q1: We are observing signs of kidney toxicity (e.g., increased serum creatinine, BUN) in our animal models treated with this compound. Is this a known issue?

A1: Yes, renal toxicity is a known adverse effect of this compound. Clinical trials with pafuramidine were halted due to concerns about kidney toxicity, including cases of glomerulonephritis and nephropathy observed in patients approximately 8 weeks after treatment.[1] Preclinical studies have also indicated the potential for kidney injury.[2]

Q2: What is the proposed mechanism for this compound-induced kidney toxicity?

A2: The precise mechanism is not fully elucidated in the available literature. However, evidence suggests the involvement of organic cation transporters (OCTs). Pafuramidine is a prodrug of furamidine.[3] Furamidine is a substrate for the human organic cation transporter 1 (hOCT1), which is expressed in the kidney.[4] This suggests that the accumulation of furamidine in renal proximal tubule cells via hOCT1 could be a contributing factor to its nephrotoxic effects. The maleate salt form itself may also contribute to nephrotoxicity.

Q3: Are there any general strategies to mitigate drug-induced nephrotoxicity that could be applied to this compound studies?

A3: Yes, several general strategies for reducing drug-induced kidney injury can be considered. These include:

  • Hydration: Ensuring adequate hydration of the animal subjects can help maintain renal blood flow and glomerular filtration rate, potentially reducing the concentration of the drug in the renal tubules.[5]

  • Dose Adjustment: Carefully evaluate the dose-response relationship for both efficacy and toxicity. It may be possible to reduce the dose or alter the dosing regimen (e.g., less frequent administration) to minimize renal exposure while maintaining therapeutic effects.[6]

  • Avoid Co-administration of Nephrotoxic Agents: Avoid using other drugs with known nephrotoxic potential concurrently with this compound, as this could exacerbate kidney injury.[6]

Troubleshooting Guides

Issue: Unexpectedly high or early onset of renal toxicity markers.

Possible Cause 1: Animal Model Susceptibility Different animal strains and species can have varying susceptibilities to drug-induced nephrotoxicity due to differences in transporter expression and metabolism.

Suggested Action:

  • Review the literature for the most appropriate animal model for nephrotoxicity studies of cationic drugs.

  • If using a novel or less-characterized strain, consider running a pilot study with a known nephrotoxic agent to characterize its renal response.

Possible Cause 2: Dehydration of Animals Inadequate hydration can concentrate the drug in the renal tubules, increasing the risk of toxicity.

Suggested Action:

  • Ensure animals have free access to water.

  • For certain experimental protocols, consider administering saline to maintain hydration.

Possible Cause 3: Formulation Issues The formulation of this compound could affect its absorption and excretion profile.

Suggested Action:

  • Ensure the formulation is consistent across all experiments.

  • Verify the stability and solubility of the compound in the chosen vehicle.

Issue: Difficulty in dissociating therapeutic effects from renal toxicity.

Possible Cause: Narrow Therapeutic Window this compound may have a narrow therapeutic index, where the effective dose is close to the toxic dose.

Suggested Action: Mechanistic Studies to Widen the Therapeutic Window

  • Investigate the Role of Organic Cation Transporters (OCTs): Based on the evidence that furamidine is an hOCT1 substrate, consider co-administration with a known OCT1 inhibitor. This could potentially reduce the uptake of furamidine into renal cells. Note: This is a hypothetical approach and requires careful validation, as inhibiting OCT1 may also alter the drug's efficacy and affect the disposition of other endogenous and exogenous compounds.

  • Evaluate Alternative Salt Forms: The maleate moiety can have its own toxicological profile. If feasible, investigate whether a different salt form of pafuramidine exhibits a better safety profile while retaining efficacy.

Experimental Protocols

Protocol 1: Assessing the Impact of Hydration on Pafuramidine-Induced Nephrotoxicity

Objective: To determine if increased hydration can ameliorate the renal toxicity of this compound in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups (n=8 per group):

    • Group A: Vehicle control (standard water ad libitum).

    • Group B: this compound (effective dose) + standard water ad libitum.

    • Group C: this compound (effective dose) + 0.9% saline (e.g., 10 mL/kg, intraperitoneally, once daily).

  • Dosing: Administer this compound or vehicle for the desired study duration (e.g., 14 days).

  • Monitoring:

    • Collect blood samples at baseline and at regular intervals for serum creatinine and BUN analysis.

    • Collect urine samples for urinalysis (e.g., proteinuria, glucosuria).

    • At the end of the study, harvest kidneys for histopathological examination.

  • Data Analysis: Compare the renal toxicity markers and histopathology scores between Group B and Group C.

Expected Outcome: Group C may show reduced levels of serum creatinine and BUN and less severe renal histopathological changes compared to Group B.

Protocol 2: Investigating the Role of OCT1 in Pafuramidine Nephrotoxicity (Hypothetical)

Objective: To investigate if the inhibition of OCT1 can reduce the renal accumulation and toxicity of pafuramidine's active metabolite, furamidine.

Methodology:

  • Animal Model: Mice or rats.

  • Groups (n=8 per group):

    • Group A: Vehicle control.

    • Group B: this compound.

    • Group C: OCT1 inhibitor (e.g., quinidine, a known inhibitor, but careful dose selection is needed to avoid confounding toxicity).

    • Group D: this compound + OCT1 inhibitor.

  • Dosing: Pre-treat with the OCT1 inhibitor for a short period (e.g., 1 hour) before administering this compound.

  • Monitoring:

    • Monitor renal toxicity markers as described in Protocol 1.

    • At specific time points after the final dose, harvest kidneys and other relevant tissues to quantify the concentration of furamidine using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Compare the renal toxicity markers and furamidine tissue concentrations between Group B and Group D.

Expected Outcome (Hypothetical): Group D may exhibit lower renal concentrations of furamidine and consequently, reduced signs of nephrotoxicity compared to Group B.

Quantitative Data Summary

Table 1: Representative Clinical Data on this compound Renal Adverse Events

ParameterPafuramidine GroupPentamidine Group
Number of Patients133132
Patients with Glomerulonephritis/Nephropathy30
Data from a Phase 3 clinical trial.[1]

Table 2: In Vitro Inhibitory Activity of Furamidine on Human Organic Cation Transporters

TransporterIC50 (µM)
hOCT1< 21
hOCT2189.2
hOCT3< 21
Furamidine is a potent inhibitor of hOCT1 and hOCT3, and a less potent inhibitor of hOCT2.[4]

Visualizations

experimental_workflow_hydration cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_monitoring Monitoring & Endpoints start Select Rodent Model (e.g., Sprague-Dawley Rats) grouping Randomize into Groups (n=8 per group) start->grouping group_a Group A (Vehicle + Standard Water) grouping->group_a Dosing (e.g., 14 days) group_b Group B (Pafuramidine + Standard Water) grouping->group_b Dosing (e.g., 14 days) group_c Group C (Pafuramidine + Saline Hydration) grouping->group_c Dosing (e.g., 14 days) blood Blood Sampling (Creatinine, BUN) group_a->blood urine Urine Collection (Urinalysis) group_a->urine group_b->blood group_b->urine group_c->blood group_c->urine histo Kidney Histopathology blood->histo urine->histo data_analysis Data Analysis histo->data_analysis Compare Groups B & C

Caption: Experimental workflow for assessing the impact of hydration on pafuramidine nephrotoxicity.

signaling_pathway_toxicity cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell cluster_intervention Potential Intervention pafuramidine Pafuramidine (Prodrug) furamidine Furamidine (Active Drug) pafuramidine->furamidine Metabolism oct1 OCT1 Transporter furamidine->oct1 Uptake from Blood accumulation Furamidine Accumulation oct1->accumulation toxicity Cellular Stress & Nephrotoxicity accumulation->toxicity inhibitor OCT1 Inhibitor (e.g., Quinidine) inhibitor->oct1 Blocks

Caption: Proposed mechanism of pafuramidine nephrotoxicity via OCT1-mediated uptake.

References

Technical Support Center: Managing Pafuramidine Maleate Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing pafuramidine maleate, maintaining its solubility in stock solutions is critical for experimental accuracy and reproducibility. This guide provides troubleshooting strategies and frequently asked questions to address challenges with this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is an experimental antiparasitic prodrug, investigated for conditions like pneumocystis pneumonia and African sleeping sickness.[1] It is a weakly basic compound with limited aqueous solubility, making it prone to precipitation from stock solutions, especially when diluted into aqueous buffers for experiments. Precipitation can lead to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the key properties of this compound to consider?

Understanding the physicochemical properties of this compound is essential for managing its solubility.

PropertyValueSource
Molecular Formula C₂₄H₂₄N₄O₇[2]
Molecular Weight 480.47 g/mol [2]
Predicted pKa (Strongest Basic) 8.83[2][3]
Predicted Water Solubility 0.0663 mg/mL[2]
Solubility in DMSO 33.33 mg/mL (91.47 mM) with sonication

Q3: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. A solubility of up to 33.33 mg/mL (91.47 mM) has been reported in DMSO, though it may require sonication to fully dissolve. For in vivo studies, co-solvent systems containing DMSO along with agents like PEG300, Tween-80, or SBE-β-CD have been used.

Q4: How should I store this compound stock solutions?

To minimize degradation and prevent precipitation due to freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.

Troubleshooting Guide for this compound Precipitation

Encountering precipitation in your this compound stock or working solutions can be a significant roadblock. This guide provides a systematic approach to diagnose and resolve these issues.

Issue 1: Precipitation upon initial dissolution in DMSO.
  • Possible Cause: Insufficient solvent volume or inadequate dissolution energy.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the target concentration does not exceed the known solubility limit in DMSO (33.33 mg/mL).

    • Apply Sonication: Use a bath sonicator to provide mechanical energy to aid dissolution.

    • Gentle Warming: Gently warm the solution in a water bath (not exceeding 40-50°C) to increase solubility. Avoid excessive heat to prevent degradation.

    • Vortexing: Vigorous vortexing can also help to break up solid particles and promote dissolution.

Issue 2: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
  • Possible Cause 1: Poor aqueous solubility. this compound is a weakly basic compound, and its solubility is highly dependent on the pH of the aqueous medium.

  • Troubleshooting Steps:

    • pH Adjustment: Since this compound is a weak base (predicted pKa ≈ 8.83), its solubility increases in acidic conditions. Lowering the pH of the aqueous buffer to below 7 may help to keep the compound in its more soluble, protonated form.

    • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution by adding the buffer to the DMSO stock solution gradually while vortexing.

    • Use of Co-solvents: For cell-based assays, if permissible, consider using a small percentage of a water-miscible organic co-solvent like ethanol in your final working solution. However, be mindful of potential solvent toxicity to your experimental system.

  • Possible Cause 2: Final DMSO concentration is too low. A sharp decrease in the concentration of the organic solvent can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated. Experiment within this range to find a balance between solubility and cell viability.

    • Prepare an Intermediate Dilution: Create an intermediate dilution of your stock solution in a solvent mixture with a higher proportion of organic solvent before the final dilution into the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Bath sonicator

  • Procedure:

    • Weigh out the required amount of this compound (MW: 480.47 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.805 mg.

    • Add the appropriate volume of DMSO to the vial containing the this compound.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a bath sonicator and sonicate for 10-15 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Approximate pH-Dependent Aqueous Solubility of this compound
  • Materials:

    • This compound powder

    • A series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

    • Vortex mixer

    • Shaking incubator

    • Centrifuge

    • UV-Vis spectrophotometer

  • Procedure:

    • Add an excess amount of this compound powder to separate tubes containing each of the different pH buffers.

    • Cap the tubes tightly and vortex to suspend the powder.

    • Place the tubes in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

    • After incubation, centrifuge the tubes at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.

    • Use a pre-determined calibration curve of this compound in a suitable solvent to determine the concentration in each buffer.

    • Plot the solubility (concentration) as a function of pH.

Visualizing Key Concepts

To further aid in understanding the factors at play, the following diagrams illustrate important workflows and relationships.

Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_initial Initial Dissolution or Dilution? start->check_initial initial_diss Issue: Initial Dissolution check_initial->initial_diss Initial dilution Issue: Dilution into Aqueous Buffer check_initial->dilution Dilution check_conc Concentration > 33 mg/mL? initial_diss->check_conc check_ph Is buffer pH > 7? dilution->check_ph reduce_conc Reduce Concentration check_conc->reduce_conc Yes apply_energy Apply Sonication / Gentle Heat check_conc->apply_energy No end_success Solution Clear reduce_conc->end_success apply_energy->end_success end_fail Precipitation Persists apply_energy->end_fail lower_ph Lower Buffer pH check_ph->lower_ph Yes check_dmso Final DMSO < 0.1%? check_ph->check_dmso No lower_ph->end_success lower_ph->end_fail stepwise Use Stepwise Dilution stepwise->end_success stepwise->end_fail check_dmso->stepwise No increase_dmso Increase Final DMSO (if possible) check_dmso->increase_dmso Yes increase_dmso->end_success increase_dmso->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Relationship Between pH and this compound Solubility cluster_pH pH Scale cluster_solubility Solubility low_ph Low pH (Acidic) pafuramidine_protonated Pafuramidine (Protonated Form) low_ph->pafuramidine_protonated Favors high_ph High pH (Basic) pafuramidine_neutral Pafuramidine (Neutral Form) high_ph->pafuramidine_neutral Favors high_sol Higher Solubility low_sol Lower Solubility pafuramidine_protonated->high_sol Leads to pafuramidine_neutral->low_sol Leads to

Caption: The effect of pH on the solubility of this compound.

References

Technical Support Center: Forced Degradation Studies of Pafuramidine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on pafuramidine maleate under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on this compound?

A1: Forced degradation, or stress testing, is crucial for several reasons. These studies help to:

  • Identify the likely degradation products of this compound, which is essential for developing stability-indicating analytical methods.[1][2][3]

  • Understand the intrinsic stability of the molecule and its degradation pathways.[2][4][5]

  • Elucidate the chemical behavior of the molecule, which can inform formulation development, packaging selection, and the establishment of storage conditions and shelf life.[1][2]

  • Demonstrate the specificity of the analytical methods used to quantify the drug substance.[2][3]

Q2: What are the typical stress conditions applied in forced degradation studies?

A2: As per ICH guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[6] These studies are designed to accelerate the degradation process to an extent that would be predictive of long-term storage conditions.[6]

Q3: How much degradation should I aim for in my stress studies?

A3: The generally recommended level of degradation is between 5-20%.[3][6] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to formal stability studies, while under-stressing may not generate a sufficient amount of degradation products for detection and characterization.[2][6]

Q4: What should I do if this compound shows no degradation under initial stress conditions?

A4: If no degradation is observed, it indicates that the molecule is stable under those specific conditions.[2] You should consider applying more stringent conditions, such as increasing the temperature (e.g., 70-80°C), extending the exposure time, or using higher concentrations of the stressor (e.g., stronger acid or base).[1][6] The study can be terminated if no degradation is seen after exposure to conditions more severe than accelerated stability protocols.[2]

Q5: Which analytical techniques are most suitable for analyzing the results of forced degradation studies?

A5: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common technique for separating and quantifying the drug and its degradation products.[7] Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the identification and structural elucidation of the degradation products.[2][7][8]

Troubleshooting Guide

Problem: My chromatogram shows poor separation between the main peak (this compound) and the degradation product peaks.

  • Possible Cause: The chromatographic method is not optimized for stability-indicating analysis.

  • Solution: Method development and optimization are required. Experiment with different mobile phase compositions, pH, columns (e.g., C18, Phenyl-Hexyl), and gradient elution profiles to achieve adequate resolution between all peaks. The goal is to develop a stability-indicating method (SIM).[9]

Problem: I am observing excessive degradation (>50%) in my sample, making it difficult to identify the primary degradation products.

  • Possible Cause: The stress conditions are too harsh.

  • Solution: Reduce the severity of the stress conditions. You can try lowering the temperature, reducing the concentration of the stressing agent (e.g., using 0.01 M NaOH instead of 0.1 M NaOH), or decreasing the exposure time.[10] Testing at multiple time points can also help in identifying primary versus secondary degradation products.[6]

Problem: No degradation is observed even after applying elevated temperatures and extended exposure times.

  • Possible Cause: this compound is highly stable under the tested conditions.

  • Solution: Before concluding that the molecule is completely stable, ensure that the stress applied exceeds the energy of accelerated stability conditions (e.g., 40°C for 6 months).[6] If the molecule is poorly soluble, the use of a co-solvent might be necessary to ensure it is fully exposed to the stressor in solution-state studies.[1]

Problem: The mass balance of my stressed sample is significantly less than 100%.

  • Possible Cause: Some degradation products may not be eluting from the HPLC column, or they may not be detected by the UV detector at the chosen wavelength. It's also possible that volatile degradation products have formed.

  • Solution: Ensure your analytical method can detect all potential degradation products. Use a DAD to check for responses at different wavelengths. An LC-MS analysis can help to identify non-chromophoric or volatile impurities. Adjust the chromatographic method (e.g., gradient, mobile phase) to ensure all components are eluted.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The concentration of this compound, specific reagents, and conditions should be optimized based on the drug's stability.

1. Acid Hydrolysis

  • Objective: To assess degradation under acidic conditions.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent (e.g., water, methanol).

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Store the solution at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24, 48 hours).

    • Neutralize the samples with an appropriate amount of 0.1 M sodium hydroxide (NaOH) before analysis.

    • Analyze the samples by a stability-indicating HPLC method. Note: If degradation is minimal, a higher concentration of acid (e.g., 1 M HCl) or a higher temperature may be used.[10]

2. Base Hydrolysis

  • Objective: To assess degradation under alkaline conditions.

  • Methodology:

    • Prepare a solution of this compound.

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Store the solution at room temperature.

    • Withdraw samples at various time points (e.g., 30 mins, 1, 2, 4, 8 hours).

    • Neutralize the samples with an appropriate amount of 0.1 M HCl before analysis.

    • Analyze by HPLC. Note: Basic hydrolysis is often more rapid than acidic hydrolysis. Shorter time points may be necessary.

3. Oxidative Degradation

  • Objective: To assess susceptibility to oxidation.

  • Methodology:

    • Prepare a solution of this compound.

    • Add an appropriate volume of hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Store the solution at room temperature.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Analyze the samples directly by HPLC.

4. Thermal Degradation

  • Objective: To evaluate the effect of high temperature on the solid drug substance.

  • Methodology:

    • Place a sample of solid this compound in a stability chamber.

    • Expose the sample to a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).[5]

    • At the end of the study, dissolve the sample in a suitable solvent.

    • Analyze by HPLC.

5. Photolytic Degradation

  • Objective: To assess the drug's sensitivity to light.

  • Methodology:

    • Expose a sample of this compound (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][6]

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples.

    • Analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of Degradants
Acid Hydrolysis 0.1 M HCl48 hours60°C8.5%2
Base Hydrolysis 0.1 M NaOH8 hoursRoom Temp15.2%3
Oxidation 3% H₂O₂24 hoursRoom Temp11.8%2
Thermal (Solid) -7 days80°C5.1%1
Photolytic (Solid) 1.2 million lux hrs10 daysRoom Temp2.3%1
Photolytic (Solution) 1.2 million lux hrs24 hoursRoom Temp6.7%2

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome prep_solid This compound (Solid) thermal Thermal (e.g., 80°C, Solid) prep_solid->thermal photo Photolytic (ICH Q1B) prep_solid->photo prep_solution This compound (Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_solution->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_solution->oxidation prep_solution->photo hplc HPLC-DAD Analysis (Quantification, Purity) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis (Identification, Elucidation) hplc->lcms report Degradation Profile & Pathway Elucidation lcms->report sim Stability-Indicating Method Validation report->sim G parent This compound dp1 Degradant P-1 parent->dp1  Acid/Heat dp2 Degradant P-2 parent->dp2  Oxidation dp3 Degradant P-3 parent->dp3  Base dp4 Degradant P-4 dp1->dp4  Strong Base dp5 Degradant P-5 dp2->dp5  Light

References

Validation & Comparative

A Preclinical Showdown: Pafuramidine Maleate vs. Pentamidine in Pneumocystis Pneumonia Models

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

Executive Summary

Pneumocystis pneumonia (PCP), caused by the fungus Pneumocystis jirovecii, remains a significant threat to immunocompromised individuals. While pentamidine has been a longstanding therapeutic option, its use is often limited by toxicity. Pafuramidine maleate, a prodrug of furamidine, emerged as a promising oral alternative. This guide provides a comparative overview of the preclinical efficacy of this compound and pentamidine in animal models of PCP. It is important to note that no head-to-head preclinical studies directly comparing the efficacy of this compound and pentamidine in these models have been identified in the public domain. Therefore, this guide synthesizes the available data for each compound individually to offer the best possible comparative perspective for the research community. While clinical trials for pafuramidine in treating PCP have been conducted, its development for other indications was halted due to delayed kidney toxicity, a factor that warrants consideration in any future preclinical or clinical investigations.[1]

Data Presentation: Efficacy in Rodent Models

The following tables summarize the available quantitative data on the efficacy of pentamidine in rodent models of Pneumocystis pneumonia. Unfortunately, specific quantitative data from preclinical studies of pafuramidine in PCP models were not available in the reviewed literature, although its activity in animal models has been cited.[2][3]

Table 1: Efficacy of Aerosolized Pentamidine in a Rat Model of PCP

Treatment GroupDoseDosing RegimenEfficacyReference
Aerosolized Pentamidine5 mg/kg/dayDaily for 2 weeksEradicated P. carinii in 75% of animals[4]
Aerosolized Pentamidine (Prophylaxis)4.8 mg/kg3 times weekly for 7 weeks80% prevention of PCP[5][6]
Aerosolized Pentamidine (Prophylaxis)8.6 mg/kg3 times weekly for 7 weeks100% prevention of PCP[5][6]
Aerosolized Pentamidine (Therapeutic)14.6 mg/kg3 times weekly for 3 weeksCured pneumonia and cleared cysts in 70% of rats[5][6]

Note: The severity of existing P. carinii infection can influence the uptake and efficacy of aerosolized pentamidine.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical research. Below are generalized experimental protocols for establishing and evaluating drug efficacy in rodent models of Pneumocystis pneumonia, based on the reviewed literature.

Rodent Models of Pneumocystis Pneumonia

The most common animal models for studying PCP are the rat and the mouse.[7] These models are essential for evaluating potential therapeutic agents due to the inability to continuously culture Pneumocystis spp. in vitro.[7]

1. Immunosuppression:

To induce susceptibility to Pneumocystis infection, rodents are typically immunosuppressed. A common method involves the administration of corticosteroids, such as dexamethasone, in the drinking water.[4][8] This mimics the immunocompromised state of patients at risk for PCP.

2. Infection:

  • Natural Transmission: Housing immunosuppressed animals with actively infected "seeder" animals can establish infection through natural transmission.

  • Intratracheal Inoculation: A more controlled method involves the direct inoculation of a suspension of Pneumocystis organisms into the trachea of immunosuppressed animals.[4] This ensures a more uniform and predictable infection.

3. Drug Administration:

  • Pentamidine: In preclinical studies, pentamidine is often administered via aerosol inhalation or tracheal injection to target the lungs directly.[4][5][6][9]

  • Pafuramidine: As an orally bioavailable prodrug, pafuramidine would typically be administered via oral gavage in animal models.

4. Assessment of Efficacy:

The effectiveness of a therapeutic agent is evaluated through several metrics:

  • Histopathology: Microscopic examination of lung tissue sections stained with specific dyes (e.g., Gomori methenamine silver) to visualize and quantify Pneumocystis cysts and trophic forms.

  • Organism Quantification: Counting the number of Pneumocystis organisms in lung homogenates or bronchoalveolar lavage (BAL) fluid.[10]

  • Clinical Signs: Monitoring for signs of disease such as weight loss, labored breathing, and ruffled fur.

  • Survival Studies: Recording the survival rates of treated versus untreated animals over a defined period.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a test compound against Pneumocystis pneumonia in a rodent model.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Immunosuppression Immunosuppression (e.g., Dexamethasone in drinking water) Infection Infection (Intratracheal Inoculation) Immunosuppression->Infection Drug_Admin Drug Administration (e.g., Oral Gavage or Aerosol) Infection->Drug_Admin Monitoring Clinical Monitoring (Weight, Symptoms) Drug_Admin->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Analysis Analysis (Histopathology, Organism Quantification) Sacrifice->Analysis

A typical experimental workflow for preclinical evaluation of anti-Pneumocystis agents.
Proposed Mechanism of Action for Diamidines

Both pafuramidine (as its active metabolite furamidine) and pentamidine belong to the diamidine class of compounds. Their proposed mechanism of action involves interference with essential cellular processes in the Pneumocystis organism.

mechanism_of_action Drug Diamidine (Pentamidine / Furamidine) Inhibition Inhibition Drug->Inhibition DNA Pneumocystis DNA Replication DNA Replication & Transcription DNA->Replication Blocks Synthesis Protein & Phospholipid Synthesis DNA->Synthesis Blocks Cell_Death Organism Death Replication->Cell_Death Synthesis->Cell_Death Inhibition->DNA

References

A Comparative In Vitro Analysis of Pafuramidine and its Active Metabolite, Furamidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro activities of pafuramidine (DB289) and its active metabolite, furamidine (DB75). It is designed to offer an objective overview of their performance against various pathogens, supported by available experimental data.

Introduction

Pafuramidine is an orally bioavailable prodrug that was developed to overcome the poor absorption of its parent compound, furamidine. Furamidine, a dicationic aromatic diamidine, has demonstrated significant in vitro activity against a range of parasites. This guide will focus on the in vitro efficacy of the active compound, furamidine, and contextualize the role of pafuramidine as its delivery agent.

Data Presentation: In Vitro Activity of Furamidine (DB75)

The following table summarizes the available quantitative data on the in vitro activity of furamidine against various parasitic organisms. It is important to note that pafuramidine, as a prodrug, is largely inactive in vitro as it requires metabolic conversion to furamidine to exert its antiparasitic effects.[1][2] Studies have shown that pafuramidine and other prodrugs of furamidine are inactive in vitro, with IC50 values greater than 3,000 ng/mL against Trypanosoma brucei rhodesiense.[2]

PathogenStrain(s)AssayIC50 (ng/mL)IC50 (nM)Reference(s)
Trypanosoma brucei rhodesienseSTIB900Alamar BlueNot explicitly stated-[3]
Plasmodium falciparumNF54[3H]hypoxanthine incorporation7.4~19.6[1]
Trypanosoma cruzi--Low-micromolar range-[4]
Leishmania amazonensis----[4]

Note: The conversion of ng/mL to nM for furamidine is approximated using a molecular weight of 377.4 g/mol .

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of key in vitro assays cited in the literature for evaluating the activity of diamidines.

Alamar Blue™ Viability Assay for Trypanosoma brucei

This assay is a common method for determining the viability of trypanosomes and other cells in response to drug treatment.

Principle: The assay utilizes the redox indicator resazurin, which is blue and non-fluorescent. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of living cells.

Protocol Outline:

  • Cell Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal calf serum.

  • Assay Setup: Parasites are seeded into 96- or 384-well plates at a predetermined density.

  • Compound Addition: The test compounds (e.g., furamidine) are serially diluted and added to the wells. Control wells with no drug and wells with a reference drug are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 48-72 hours).

  • Alamar Blue Addition: A solution of Alamar Blue is added to each well, and the plates are incubated for an additional period (e.g., 2-24 hours).

  • Measurement: The fluorescence is measured using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

[3H]hypoxanthine Incorporation Assay for Plasmodium falciparum

This assay measures the proliferation of intraerythrocytic stages of P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

Principle: Plasmodium falciparum salvages purines from the host for nucleic acid synthesis. The incorporation of [3H]hypoxanthine is a direct measure of parasite growth and replication.

Protocol Outline:

  • Parasite Culture: A synchronized culture of P. falciparum is maintained in human erythrocytes in a suitable culture medium.

  • Assay Setup: Infected red blood cells are plated in 96-well plates.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated in a controlled atmosphere (low oxygen, high carbon dioxide) at 37°C for 24-48 hours.

  • Radiolabeling: [3H]hypoxanthine is added to each well, and the plates are incubated for a further 18-24 hours.

  • Harvesting: The cells are harvested onto filter mats, and the unincorporated radiolabel is washed away.

  • Measurement: The radioactivity on the filter mats is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by comparing the radioactivity in treated wells to that in untreated control wells.

Mandatory Visualization

Metabolic Activation and Mechanism of Action of Pafuramidine

The following diagram illustrates the conversion of the prodrug pafuramidine to the active drug furamidine and its subsequent proposed mechanism of action.

Pafuramidine_Mechanism cluster_host Host cluster_parasite Parasite Pafuramidine (DB289) Pafuramidine (DB289) Metabolism Metabolism Pafuramidine (DB289)->Metabolism Oral Administration Furamidine (DB75) Furamidine (DB75) DNA Minor Groove DNA Minor Groove Furamidine (DB75)->DNA Minor Groove Binding to AT-rich sites Metabolism->Furamidine (DB75) Metabolic Activation Kinetoplast DNA Kinetoplast DNA Kinetoplast DNA->DNA Minor Groove Inhibition Inhibition of Replication & Transcription DNA Minor Groove->Inhibition

Caption: Pafuramidine is metabolized to active furamidine, which targets parasite DNA.

Conclusion

The available in vitro data clearly indicates that furamidine is a potent antiparasitic agent against various pathogens. Pafuramidine serves as an effective oral prodrug, enabling the systemic delivery of the active furamidine. The primary mechanism of action for furamidine is believed to be the binding to the minor groove of AT-rich DNA sequences, particularly within the kinetoplast of trypanosomes, leading to the inhibition of essential cellular processes like replication and transcription.[5] Further head-to-head comparative studies of furamidine against a broader range of pathogens would be beneficial for a more comprehensive understanding of its activity spectrum.

References

Navigating the Landscape of Drug Resistance: A Comparative Analysis of Pafuramidine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical aspect of evaluating new antiparasitic drug candidates. This guide provides a comparative analysis of pafuramidine maleate's performance in the context of drug-resistant parasite strains, supported by available experimental data and detailed methodologies.

This compound (formerly DB289), an orally bioavailable prodrug of the aromatic diamidine furamidine (DB75), has been investigated for its activity against a range of protozoan parasites. Aromatic diamidines, including the structurally related and widely used drug pentamidine, are a critical class of antiparasitic agents. However, the emergence of resistance to these drugs poses a significant challenge to their clinical efficacy. This guide synthesizes the available data on the cross-resistance profile of pafuramidine, focusing on its activity against parasites with known resistance to other drugs.

Quantitative Analysis of Cross-Resistance

The most definitive data on cross-resistance for pafuramidine's active metabolite, furamidine (DB75), comes from studies on Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). Research has demonstrated that the uptake of both furamidine and pentamidine in T. brucei is primarily mediated by the P2 aminopurine transporter, encoded by the TbAT1 gene.[1] This shared uptake mechanism is a strong indicator of potential cross-resistance.

A study involving T. brucei strains with a genetic knockout of the TbAT1 gene showed a significant decrease in sensitivity to furamidine. Specifically, these knockout cells exhibited an 11-fold reduction in sensitivity to DB75 under controlled in vitro conditions.[1] Furthermore, a T. brucei cell line selected for in vitro resistance to DB75 was found to have lost the P2-mediated drug uptake mechanism, with both alleles of the TbAT1 gene being deleted.[1]

While comprehensive quantitative data for a wide range of drug-resistant strains of other parasites is limited due to the discontinuation of pafuramidine's clinical development, studies on other diamidines provide valuable insights. For instance, pentamidine-resistant Leishmania mexicana have been shown to exhibit cross-resistance to other diamidines like propamidine and stilbamidine.[2] Although furamidine was not explicitly tested in this study, the shared chemical class and likely similar uptake mechanisms in Leishmania suggest a potential for cross-resistance.

Table 1: In Vitro Efficacy of Furamidine (DB75) against Wild-Type and Transporter-Knockout Trypanosoma brucei

Parasite StrainGenotypeFuramidine (DB75) IC50Fold ResistanceReference
Trypanosoma bruceiWild-TypeNot explicitly stated-[1]
Trypanosoma bruceiΔtbat1/Δtbat1 (P2 transporter knockout)11-fold higher than wild-type11[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

In Vitro Drug Susceptibility Assay for Trypanosoma brucei

This protocol is adapted from methodologies used to assess the in vitro sensitivity of trypanosomes to various compounds.

1. Parasite Culture:

  • Bloodstream form Trypanosoma brucei are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum.

  • Cultures are maintained at 37°C in a 5% CO2 atmosphere.

2. Drug Preparation:

  • Furamidine (DB75) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Serial dilutions of the drug are prepared in culture medium.

3. Assay Procedure:

  • Parasites are seeded into 96-well plates at a density of 2 x 10^4 cells/mL.

  • The serially diluted drug is added to the wells.

  • Plates are incubated for 48 hours.

  • A resazurin-based cell viability reagent (e.g., AlamarBlue) is added to each well.

  • Plates are incubated for an additional 24 hours.

  • Fluorescence is measured using a plate reader (excitation 530 nm, emission 590 nm).

4. Data Analysis:

  • The fluorescence data is used to calculate the percentage of growth inhibition for each drug concentration.

  • The IC50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Path to Resistance

The following diagrams illustrate the key concepts related to pafuramidine's mechanism of action and the development of cross-resistance.

cluster_0 Drug Uptake and Action Pafuramidine Pafuramidine (Prodrug) Furamidine Furamidine (Active Drug) Pafuramidine->Furamidine Metabolic Conversion P2_Transporter P2 Transporter (TbAT1) Furamidine->P2_Transporter Uptake DNA Parasite DNA Furamidine->DNA Binds to DNA Parasite Trypanosome Cell P2_Transporter->Parasite cluster_1 Cross-Resistance Mechanism cluster_2 Resistant Parasite Pentamidine Pentamidine P2_Transporter P2 Transporter (TbAT1) Pentamidine->P2_Transporter Uptake Furamidine Furamidine Furamidine->P2_Transporter Uptake Altered_P2 Altered/Absent P2 Transporter Drug_Efflux Drug Efflux Pentamidine_Res Pentamidine Pentamidine_Res->Altered_P2 Reduced Uptake Furamidine_Res Furamidine Furamidine_Res->Altered_P2 Reduced Uptake

References

A Head-to-Head Comparison of Pafuramidine Maleate and Other Diamidines for Antiparasitic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of pafuramidine maleate, an investigational diamidine, with other notable diamidines, including pentamidine and diminazene aceturate. The information is intended to support research and development efforts in the field of antiparasitic drug discovery.

Introduction to Diamidines

Aromatic diamidines are a class of compounds characterized by two cationic amidine groups linked by a rigid or semi-rigid aromatic core. This structural motif allows them to bind to the minor groove of DNA, particularly at AT-rich sequences, which is a primary mechanism of their antiparasitic activity. This interaction can interfere with DNA replication and transcription, leading to parasite death. Several diamidines have been developed as therapeutic agents against a range of protozoan parasites.

This compound: An Orally Bioavailable Prodrug

This compound is the salt form of pafuramidine, a prodrug of the active diamidine, furamidine.[1][2] A key advantage of pafuramidine is its oral bioavailability, a significant improvement over parenterally administered diamidines like pentamidine.[3] It was developed for the treatment of human African trypanosomiasis (HAT) and Pneumocystis pneumonia (PCP).[2][3]

Comparative Analysis

This section details the performance of this compound in comparison to pentamidine and diminazene aceturate, focusing on their mechanism of action, in vitro activity, pharmacokinetics, and clinical efficacy and safety.

Mechanism of Action

The primary mechanism of action for diamidines involves binding to the DNA minor groove. Furamidine, the active metabolite of pafuramidine, and pentamidine both exhibit high affinity for AT-rich regions of DNA. This binding can inhibit DNA-dependent enzymes and disrupt DNA replication and transcription. Some studies also suggest that diamidines may interfere with polyamine transport and topoisomerase activity in parasites.

Below is a diagram illustrating the proposed mechanism of action for diamidines.

Diamidine Mechanism of Action cluster_parasite Parasite Cell Diamidine Diamidine Transporter Membrane Transporter Diamidine->Transporter DNA Kinetoplast/Nuclear DNA (AT-rich regions) Transporter->DNA Minor Groove Binding Replication DNA Replication & Transcription DNA->Replication Inhibition Death Parasite Death Replication->Death

Caption: Proposed mechanism of action for diamidine antiparasitic drugs.

The conversion of the prodrug pafuramidine to the active drug furamidine is a critical step for its therapeutic effect. The following diagram illustrates this metabolic activation.

Pafuramidine Activation Pafuramidine Pafuramidine (Prodrug) Metabolism Hepatic Metabolism Pafuramidine->Metabolism Oral Administration Furamidine Furamidine (Active Drug) Metabolism->Furamidine Excretion Excretion Furamidine->Excretion

Caption: Metabolic activation of pafuramidine to its active form, furamidine.

In Vitro Activity

The following table summarizes the available in vitro activity data for furamidine and pentamidine against various protozoan parasites.

CompoundParasiteIC50Reference
Furamidine (DB75)Trypanosoma brucei rhodesiense2.5 - 5.1 nM[4]
PentamidineTrypanosoma brucei rhodesiense1.9 - 9.6 nM[5][6]
Furamidine (DB75)Plasmodium falciparum (K1, chloroquine-resistant)6.4 nM
PentamidinePlasmodium falciparum (various strains)10 - 50 nM[5]
Furamidine (DB75)Leishmania donovani (amastigotes)0.2 µM[7]
PentamidineLeishmania donovani (amastigotes)1.8 µM[7]
PentamidinePneumocystis carinii~1 µg/mL[8]
Pharmacokinetic Properties

A significant differentiator among these diamidines is their pharmacokinetic profile, particularly the route of administration and bioavailability.

ParameterThis compoundPentamidineDiminazene Aceturate
Route of Administration OralIntramuscular, Intravenous, InhaledIntramuscular
Active Form FuramidinePentamidineDiminazene
Oral Bioavailability ~30-40% (as furamidine)PoorNot applicable
Half-life Long terminal half-life of furamidine6-9 hours (IV), can be longerBiphasic, with a terminal half-life of >200 hours in cattle
Metabolism Hepatic conversion to furamidineHepaticPrimarily excreted unchanged
Excretion Primarily fecalPrimarily renalRenal and fecal
Clinical Efficacy and Safety

A head-to-head Phase 3 clinical trial compared the efficacy and safety of oral this compound with intramuscular pentamidine for the treatment of first-stage HAT caused by Trypanosoma brucei gambiense.[2][9]

OutcomeThis compound (100 mg orally, twice daily for 10 days)Pentamidine (4 mg/kg IM, once daily for 7 days)
Cure Rate (12 months) 89%95%
Cure Rate (24 months) 84%89%
Treatment-Emergent Adverse Events Significantly lower incidence compared to pentamidineHigher incidence of adverse events
Key Adverse Events Delayed nephrotoxicity (observed in a few patients, led to discontinuation of development)Hypotension, hypoglycemia, injection site reactions, nephrotoxicity

While pafuramidine demonstrated non-inferiority to pentamidine in terms of efficacy and had a generally better immediate safety profile, concerns about delayed kidney toxicity ultimately led to the cessation of its clinical development.[2][9]

Diminazene aceturate is primarily used in veterinary medicine for the treatment of trypanosomiasis and babesiosis in cattle.[10][11] Its use in humans has been limited due to toxicity concerns.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies typically employed in the evaluation of diamidines.

In Vitro Susceptibility Testing (Trypanosoma brucei)

A common method for determining the in vitro activity of compounds against Trypanosoma brucei is the Alamar Blue assay.

  • Parasite Culture: Bloodstream forms of T. brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Drug Dilution: Test compounds are serially diluted in the culture medium in a 96-well plate.

  • Incubation: A suspension of trypanosomes is added to each well, and the plates are incubated for 48-72 hours.

  • Viability Assessment: Alamar Blue (resazurin) is added to each well. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

  • Data Analysis: Fluorescence is measured using a plate reader, and the IC50 value (the concentration of the drug that inhibits parasite growth by 50%) is calculated from the dose-response curve.

The following diagram outlines a typical in vitro susceptibility testing workflow.

In Vitro Susceptibility Assay Start Start Culture Culture Trypanosomes Start->Culture Prepare Prepare Drug Dilutions in 96-well plate Culture->Prepare Add Add Parasites to Wells Prepare->Add Incubate Incubate for 48-72h Add->Incubate Add_Alamar Add Alamar Blue Incubate->Add_Alamar Incubate_Alamar Incubate for 4-6h Add_Alamar->Incubate_Alamar Measure Measure Fluorescence Incubate_Alamar->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for a typical in vitro antiparasitic drug susceptibility assay.

In Vivo Efficacy Testing (Mouse Model of Trypanosomiasis)

Mouse models are commonly used to evaluate the in vivo efficacy of antitrypanosomal compounds.

  • Infection: Mice (e.g., Swiss Webster or BALB/c) are infected intraperitoneally with a specific strain of Trypanosoma brucei.

  • Treatment: At the onset of parasitemia (detectable parasites in the blood), treatment with the test compound is initiated. For oral compounds like pafuramidine, the drug is administered by oral gavage. For parenteral drugs like pentamidine or diminazene, administration is typically via intraperitoneal or intramuscular injection.

  • Monitoring: Parasitemia is monitored daily by examining a drop of tail blood under a microscope. The health of the mice is also monitored.

  • Endpoint: The primary endpoint is typically the clearance of parasites from the blood and the survival of the mice for a defined period (e.g., 30 or 60 days) post-treatment without relapse.

Phase 3 Clinical Trial Protocol (Pafuramidine vs. Pentamidine for HAT)

The pivotal Phase 3 trial comparing pafuramidine and pentamidine for first-stage HAT was a multi-center, randomized, open-label, active-control study.[2][9]

  • Participants: Patients with confirmed first-stage T. b. gambiense infection.

  • Interventions:

    • Pafuramidine group: 100 mg of this compound orally twice a day for 10 days.[2][9]

    • Pentamidine group: 4 mg/kg of pentamidine intramuscularly once daily for 7 days.[2][9]

  • Primary Efficacy Endpoint: The combined rate of clinical and parasitological cure at 12 months post-treatment.[2]

  • Primary Safety Outcome: The frequency and severity of adverse events.[2]

  • Follow-up: Patients were followed for up to 24 months to monitor for relapse.

Conclusion

The development of this compound represented a significant advancement in the pursuit of an oral treatment for human African trypanosomiasis, offering a more convenient and initially safer alternative to parenteral pentamidine. While its clinical development was halted due to long-term safety concerns, the comparative data generated provides valuable insights for the future design and development of novel diamidine-based antiparasitic agents. Key takeaways for researchers include the continued potential of the diamidine scaffold, the importance of prodrug strategies to improve pharmacokinetic profiles, and the critical need for thorough long-term toxicity assessments in preclinical and clinical development. The comparative data presented in this guide can serve as a benchmark for the evaluation of new chemical entities in the ongoing search for safer and more effective antiparasitic therapies.

References

Validating the In Vitro to In Vivo Correlation of Pafuramidine Maleate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of pafuramidine maleate, an investigational drug, with established alternative therapies for Human African Trypanosomiasis (HAT) and Pneumocystis pneumonia (PCP). The following sections present a compilation of in vitro and in vivo experimental data, detailed methodologies for key experiments, and visualizations of relevant biological and experimental workflows to support further research and development in this area.

Executive Summary

This compound (formerly DB289) is an orally bioavailable prodrug of the diamidine furamidine (DB75). It was developed for the treatment of first-stage HAT, caused by Trypanosoma brucei, and for PCP, caused by the fungus Pneumocystis jirovecii. While showing promise in early clinical trials for HAT with efficacy comparable to standard treatments, its development was halted due to concerns of delayed renal toxicity.[1][2][3] For PCP, pafuramidine was granted orphan drug status and demonstrated potential as an alternative to trimethoprim-sulfamethoxazole (TMP-SMX), particularly for patients with HIV/AIDS.[1][4] This guide serves to consolidate the available efficacy data to facilitate a comprehensive evaluation of its therapeutic potential and to inform future research.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy data for pafuramidine (via its active metabolite furamidine) and its alternatives against Trypanosoma brucei and Pneumocystis jirovecii.

Human African Trypanosomiasis (HAT)

Table 1: In Vitro Efficacy of Drugs Against Trypanosoma brucei

CompoundTarget OrganismIC50Citation(s)
Furamidine (DB75)T. b. rhodesienseMost trypanocidal of aza analogs[5]
PentamidineT. b. brucei5.3 nM[6]
PentamidineT. b. brucei9.6 ± 0.3 nM[4]
Eflornithine (L-eflornithine)T. b. gambiense (STIB930)4.1 µM[7]
Eflornithine (racemic)T. b. brucei81-691 µM[8]
NifurtimoxT. b. brucei4 µM[9]
NifurtimoxT. b. rhodesiense1.5 µM[9]
SuraminT. b. brucei~35 nM[1]
MelarsoprolNot explicitly foundNot explicitly found

Table 2: In Vivo Efficacy of this compound vs. Pentamidine for First-Stage HAT

Treatment GroupDosageDurationCure Rate (12 months)Citation(s)
This compound100 mg orally, twice daily10 days89%[3]
Pentamidine4 mg/kg intramuscularly, once daily7 days95%[3]
Pneumocystis Pneumonia (PCP)

In vitro efficacy data for drugs against Pneumocystis jirovecii is limited due to the significant challenges in culturing the organism. The available data is presented below.

Table 3: In Vitro Efficacy of Drugs Against Pneumocystis carinii (a surrogate for P. jirovecii)

CompoundEfficacy MetricConcentrationCitation(s)
AtovaquoneGrowth Inhibition0.3 - 3 µM[10]
PrimaquineSignificant InhibitionDown to 0.1 µg/mL[2]
ClindamycinIneffective alone5 µg/mL[2]
PentamidineNot explicitly foundNot explicitly found
Trimethoprim-sulfamethoxazoleNot explicitly foundNot explicitly found

Table 4: In Vivo Efficacy of Alternative Treatments for PCP in Humans

TreatmentIndicationEfficacyCitation(s)
Trimethoprim-sulfamethoxazoleMild to Moderate PCPEffective, but with potential side effects[4][11]
AtovaquoneMild to Moderate PCPSlightly less effective than TMP-SMX, but better tolerated[12][13]
Clindamycin + PrimaquineMild to Moderate PCPEffective and well-tolerated[14][15]
Pentamidine (intravenous)Mild to Moderate PCPAs effective as atovaquone[12]

Experimental Protocols

In Vitro Drug Susceptibility Testing for Trypanosoma brucei

This protocol is a generalized procedure based on common methodologies for determining the 50% inhibitory concentration (IC50) of compounds against bloodstream forms of T. brucei.

  • Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10-20% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to achieve the desired final concentrations.

  • Assay Setup: In a 96-well microtiter plate, parasites are seeded at a density of approximately 2 x 10^4 cells/mL. The serially diluted test compounds are added to the wells. A positive control (e.g., pentamidine) and a negative control (solvent only) are included.

  • Incubation: The plates are incubated for 48 to 72 hours under standard culture conditions.

  • Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Resazurin is added to each well and incubated for an additional 4-24 hours. The fluorescence is measured using a microplate reader.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Assessment in a Murine Model of HAT

This protocol describes a general approach for evaluating the efficacy of drug candidates in a mouse model of first-stage HAT.

  • Animal Model: Female BALB/c mice are typically used.

  • Infection: Mice are infected intraperitoneally with 1 x 10^5 bloodstream forms of a relevant Trypanosoma brucei strain (e.g., T. b. rhodesiense STIB900).

  • Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of a tail blood smear.

  • Treatment Initiation: Treatment is initiated when a stable parasitemia is established (typically 3-4 days post-infection).

  • Drug Administration: this compound is administered orally (e.g., via gavage), while the comparator drug (e.g., pentamidine) is administered via the appropriate route (e.g., intramuscularly). A vehicle control group is also included. Dosing and duration are based on preliminary studies.

  • Efficacy Evaluation: The primary endpoint is the clearance of parasites from the blood. Mice are monitored for up to 60 days post-treatment for any relapse in parasitemia. A cure is defined as the absence of detectable parasites in the blood for the duration of the follow-up period.

Clinical Trial Protocol for First-Stage HAT (Based on Pafuramidine Phase 3 Trial)

This protocol outlines the key elements of the Phase 3 clinical trial that evaluated the efficacy and safety of pafuramidine for first-stage T. b. gambiense HAT.[3]

  • Study Design: A multi-center, randomized, open-label, parallel-group, active-control study.

  • Participants: Patients with confirmed first-stage T. b. gambiense HAT.

  • Interventions:

    • Pafuramidine group: 100 mg of this compound administered orally twice a day for 10 days.

    • Pentamidine group: 4 mg/kg of pentamidine administered intramuscularly once daily for 7 days.

  • Primary Efficacy Endpoint: The combined rate of clinical and parasitological cure at 12 months post-treatment.

  • Safety Assessment: Monitoring and recording of all adverse events.

  • Follow-up: Patients are followed up at regular intervals (e.g., 3, 6, 12, and 24 months) to assess for relapse by microscopic examination of blood and lymph node aspirates.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

pafuramidine_moa cluster_prodrug Oral Administration & Absorption cluster_metabolism Metabolic Conversion cluster_target Mechanism of Action pafuramidine This compound (Prodrug) furamidine Furamidine (DB75) (Active Drug) pafuramidine->furamidine Metabolism dna Trypanosome DNA (AT-rich minor groove) furamidine->dna Binds to inhibition Inhibition of Replication & Transcription dna->inhibition Leads to

Caption: this compound is a prodrug that is metabolized to the active compound furamidine, which exerts its trypanocidal effect by binding to the minor groove of DNA.

hat_invivo_workflow start Start infection Infect Mice with T. brucei start->infection monitor Monitor Parasitemia infection->monitor treatment Administer Drug (e.g., Pafuramidine) monitor->treatment Parasitemia Established followup Post-treatment Monitoring (Relapse) treatment->followup endpoint Determine Cure Rate followup->endpoint end End endpoint->end

Caption: Workflow for in vivo efficacy testing of anti-trypanosomal drugs in a mouse model.

pcp_treatment_options cluster_first_line First-Line Therapy cluster_alternatives Alternative Therapies pcp Pneumocystis Pneumonia (PCP) tmpsmx Trimethoprim- Sulfamethoxazole pcp->tmpsmx atovaquone Atovaquone pcp->atovaquone clindapima Clindamycin + Primaquine pcp->clindapima pentamidine Pentamidine pcp->pentamidine pafuramidine Pafuramidine (Investigational) pcp->pafuramidine Potential

Caption: Treatment options for Pneumocystis pneumonia, including the investigational status of pafuramidine.

References

Synergistic Potential of Pafuramidine Maleate with Standard Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafuramidine maleate, an oral prodrug of the diamidine compound furamidine (DB75), has been primarily investigated for its anti-parasitic properties, notably against Pneumocystis jirovecii, the causative agent of Pneumocystis pneumonia (PCP). While direct studies on the synergistic effects of this compound with standard antifungal agents are currently limited in published literature, the structural and functional similarities to other diamidines, such as pentamidine, suggest a potential for synergistic interactions. Pentamidine has demonstrated synergistic effects when combined with various antifungal drugs against a range of fungal pathogens. This guide provides a comparative overview of the documented synergistic activities of the structurally related compound pentamidine with standard antifungals, presenting this as a potential model for future investigations into pafuramidine. Detailed experimental protocols for assessing antifungal synergy and relevant signaling pathways are also provided to facilitate further research in this promising area.

Comparative Analysis of Synergistic Effects: A Case for Pentamidine as a Surrogate

In the absence of direct data for pafuramidine, we present findings on the synergistic interactions of pentamidine with standard antifungal agents. These studies highlight the potential for enhanced antifungal activity through combination therapy.

Quantitative Data Summary

The following tables summarize the in vitro synergistic effects of pentamidine with various antifungal agents against different fungal species. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify the nature of the interaction between two antimicrobial agents. An FICI of ≤ 0.5 is indicative of synergy.

Table 1: Synergistic Effect of Pentamidine and Amphotericin B against Scedosporium prolificans

Fungal SpeciesAntifungal AgentsFICI ValueNumber of Isolates Showing SynergyReference
Scedosporium prolificansPentamidine + Amphotericin B≤ 0.528 out of 30 (93.3%)[1][2]

Table 2: Synergistic Effects of Pentamidine with Standard Antifungals against Fusarium spp.

Fungal SpeciesAntifungal AgentsFICI ValuePercentage of Isolates Showing SynergyReference
Fusarium spp.Pentamidine + Amphotericin BNot explicitly stated, but synergy reported72%[3]
Fusarium spp.Pentamidine + VoriconazoleNot explicitly stated, but synergy reported68%[3]

Table 3: Synergistic Effect of Pentamidine and Auranofin against Candida Species

Fungal SpeciesAntifungal AgentsFICI ValueInterpretationReference
Candida albicansPentamidine + Auranofin< 0.50Synergy[4]
Candida aurisPentamidine + Auranofin0.37Synergy[5][6]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antifungal synergy. The following are detailed protocols for key in vitro experiments.

Checkerboard Microdilution Assay

This method is widely used to determine the FICI and assess synergistic, indifferent, or antagonistic interactions between two compounds.

a. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal culture is prepared in sterile saline or RPMI 1640 medium and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

b. Plate Preparation:

  • A 96-well microtiter plate is used.

  • Drug A (e.g., pafuramidine) is serially diluted horizontally, while Drug B (e.g., a standard antifungal) is serially diluted vertically.

  • Each well will contain a unique combination of concentrations of the two drugs. Control wells with each drug alone and a drug-free growth control are included.

c. Incubation:

  • The prepared plate is inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

d. Reading and FICI Calculation:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that inhibits visible fungal growth.

  • The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of FICI values:

    • Synergy: FICI ≤ 0.5

    • Indifference (or Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0.[1][7]

Time-Kill Assay

This assay provides information on the rate and extent of fungal killing over time.

a. Preparation:

  • Tubes containing RPMI 1640 medium are prepared with the antifungal agents alone and in combination at specific concentrations (e.g., at their respective MICs or sub-MICs).

  • A fungal inoculum is prepared as described for the checkerboard assay.

b. Inoculation and Sampling:

  • The tubes are inoculated with the fungal suspension to a starting concentration of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.

  • The tubes are incubated at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each tube, serially diluted, and plated on agar plates.

c. Colony Counting and Interpretation:

  • After incubation of the plates, the number of colonies (CFU/mL) is counted.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[8][9]

Etest (Gradient Diffusion Strip) Synergy Assay

The Etest provides a simplified method for determining synergy.

a. Plate Inoculation:

  • An agar plate is uniformly inoculated with the fungal suspension.

b. Strip Application:

  • An Etest strip for Drug A is placed on the agar surface.

  • After a short pre-diffusion time, the first strip is removed, and an Etest strip for Drug B is placed at a 90° angle to the position of the first strip, with the MIC mark of the second strip placed over the MIC mark of the first.

c. Incubation and Reading:

  • The plate is incubated until a clear ellipse of inhibition is visible.

  • The MIC values for each drug in the combination are read where the inhibition ellipse intersects the strips.

  • The FICI is calculated as described for the checkerboard assay.[10][11]

Signaling Pathways and Mechanisms of Action

Understanding the mechanisms of action of standard antifungal agents can provide insights into potential synergistic interactions with pafuramidine.

Standard Antifungal Agents' Mechanisms of Action

Antifungal_Mechanisms cluster_polyenes Polyenes (e.g., Amphotericin B) cluster_azoles Azoles (e.g., Fluconazole, Voriconazole) cluster_echinocandins Echinocandins (e.g., Caspofungin) AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death Azole Azoles Lanosterol_Demethylase Lanosterol 14-α-demethylase (CYP51) Azole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocked Membrane_Disruption Membrane Disruption Ergosterol_Synthesis->Membrane_Disruption Growth_Inhibition Fungistatic Effect Membrane_Disruption->Growth_Inhibition Echinocandin Echinocandins Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Blocked Cell_Wall_Disruption Cell Wall Instability Glucan_Synthesis->Cell_Wall_Disruption Lysis Fungicidal Effect Cell_Wall_Disruption->Lysis

Caption: Mechanisms of action for major classes of antifungal agents.

Hypothetical Experimental Workflow for Pafuramidine Synergy Testing

The following diagram illustrates a logical workflow for investigating the synergistic potential of this compound with standard antifungal agents.

Experimental_Workflow start Start: Hypothesis Pafuramidine has synergistic antifungal activity step1 Select Fungal Strains (e.g., Candida spp., Aspergillus spp.) start->step1 step2 Determine MICs of Single Agents (Pafuramidine, Standard Antifungals) step1->step2 step3 In Vitro Synergy Screening (Checkerboard Assay) step2->step3 step4 Calculate FICI step3->step4 decision Synergy Observed? (FICI <= 0.5) step4->decision step5a Confirm Synergy (Time-Kill Assay) decision->step5a Yes step5b No Synergy (Indifference or Antagonism) Stop or Re-evaluate decision->step5b No step6 Investigate Mechanism of Synergy step5a->step6 step7 In Vivo Efficacy Studies (Animal Models) step6->step7 end Conclusion on Synergistic Potential step7->end

Caption: Proposed workflow for evaluating pafuramidine's antifungal synergy.

Conclusion

While direct evidence for the synergistic effects of this compound with standard antifungal agents is yet to be established, the data from the structurally similar compound pentamidine provides a strong rationale for investigating such combinations. The presented experimental protocols offer a robust framework for conducting these essential studies. Further research into the potential synergistic interactions of pafuramidine could unlock new therapeutic strategies for treating challenging fungal infections, potentially reducing required dosages, mitigating toxicity, and overcoming drug resistance.

References

comparing the safety profiles of pafuramidine maleate and pentamidine

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of pafuramidine maleate, an investigational oral drug, and pentamidine, an established parenteral and inhaled medication. Both are aromatic diamidines developed for treating protozoal infections, including human African trypanosomiasis (HAT) and Pneumocystis jiroveci pneumonia (PJP). While pafuramidine showed early promise with a potentially improved tolerability profile, its development was ultimately halted due to delayed toxicity concerns. This guide synthesizes clinical and preclinical data to offer a comprehensive overview for the scientific community.

Mechanism of Action and Toxicological Basis

The precise mechanisms of action for both compounds are not fully elucidated, but they are understood to interfere with critical cellular processes in susceptible organisms.

Pentamidine: The action of pentamidine is thought to be multifactorial. It is believed to bind to adenine-thymine (A-T) rich regions of DNA, interfering with the synthesis of DNA, RNA, proteins, and phospholipids.[1][2] It can also inhibit topoisomerase enzymes in the mitochondria of Pneumocystis jirovecii.[2] This broad interference with nuclear metabolism and cellular functions likely contributes to its multi-organ toxicity.[1][3]

Pafuramidine: Pafuramidine is an orally available prodrug of the active diamidine, furamidine (DB75).[4][5][6] Furamidine, like pentamidine, is thought to exert its antiparasitic effects by accumulating in the parasite and interfering with its DNA. The development of pafuramidine was intended to provide a safer, oral alternative to parenteral pentamidine.[4][7]

High-Level Proposed Mechanism of Pentamidine Pentamidine Pentamidine DNA Parasite DNA (A-T Rich Regions) Pentamidine->DNA Binds to Mitochondria Parasite Mitochondria Pentamidine->Mitochondria Biosynthesis DNA, RNA, Protein, Phospholipid Synthesis DNA->Biosynthesis Inhibits Topoisomerase Topoisomerase Inhibition Mitochondria->Topoisomerase CellDeath Parasite Cell Death Topoisomerase->CellDeath Leads to Biosynthesis->CellDeath Leads to

Caption: Proposed mechanism of action for Pentamidine.

Clinical Safety Profile: A Head-to-Head Comparison

Clinical trials for first-stage HAT provide the most direct comparison of the safety profiles of oral pafuramidine and intramuscular pentamidine. While pafuramidine was generally better tolerated during active treatment, significant delayed adverse events led to the cessation of its development program.[8][9]

Quantitative Comparison of Adverse Events

The following table summarizes treatment-emergent adverse events from Phase 2b and Phase 3 clinical trials comparing pafuramidine and pentamidine.

Adverse Event CategoryPafuramidine (100 mg oral, twice daily for 10 days)Pentamidine (4 mg/kg IM, once daily for 7 days)Citation(s)
Overall Incidence of Treatment-Emergent AEs 40% - 57%93%[4][9]
Nephrotoxicity/Renal Events Delayed Onset: 3 cases of glomerulonephritis or nephropathy ~8 weeks post-treatment.Acute Onset: Increased creatinine, azotemia, impaired renal function reported frequently.[8][9][10]
Metabolic/Endocrine Events Lower rates of metabolic toxicity reported.Hypoglycemia (can be severe), hyperglycemia, electrolyte imbalances (hyperkalemia, hypocalcemia).[9][11]
Cardiovascular Events No significant cardiotoxicity noted in ECG analysis.Hypotension (can be severe), cardiac arrhythmias, QTc prolongation.[9][11]
Gastrointestinal Events Generally well-tolerated.Nausea, vomiting, metallic taste.[12][13]
Hepatic Events Lower rates of hepatic toxicity reported.Serum aminotransferase elevations (9-15% of patients), rare clinically apparent liver injury.[3][9]
Injection Site Reactions Not applicable (oral administration).Pain, induration, sterile abscesses.[7]
Systemic/General Events Lower incidence of systemic AEs.Fatigue, dizziness, rash, pancreatitis.[13][14]

Key Toxicological Concerns

Nephrotoxicity

A critical point of differentiation is the nature and timing of renal adverse events.

  • Pentamidine: Induces acute nephrotoxicity, with elevations in serum creatinine and BUN being common during or shortly after treatment.[10] This toxicity is often mild to moderate and may not require discontinuation of the drug.[10]

  • Pafuramidine: The primary safety concern that halted its development was delayed-onset nephrotoxicity.[8][9] Cases of glomerulonephritis or nephropathy emerged approximately eight weeks after treatment completion, a finding not predicted by standard preclinical rodent models.[8][15] This highlights the potential for prodrugs to have unique toxicity profiles and the importance of long-term follow-up in clinical trials.

Cardiotoxicity
  • Pentamidine: Is associated with significant cardiovascular risks, including severe hypotension, arrhythmias like Torsades de Pointes, and QT interval prolongation.[11] Careful cardiovascular monitoring is a standard requirement during its administration.

  • Pafuramidine: Clinical trial data, including ECG analysis, did not reveal signals of cardiotoxicity, suggesting a potentially safer cardiovascular profile.[9]

Metabolic Disturbances
  • Pentamidine: Is well-known for causing pancreatic islet cell damage, leading to potentially life-threatening hypoglycemia.[11][12] Hyperglycemia and diabetes mellitus can also occur.[14]

  • Pafuramidine: Showed a lower incidence of metabolic adverse events in comparative clinical trials.[9]

Experimental Protocols for Safety Assessment

The evaluation of drug safety relies on a battery of standardized in vitro and in vivo tests. Below are representative workflows and methodologies relevant to the toxicities observed with pafuramidine and pentamidine.

General Experimental Workflow for Preclinical Safety

The following diagram illustrates a typical workflow for assessing the safety of a new chemical entity (NCE) during preclinical development.

Generalized Preclinical Safety Assessment Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_endpoints Key Endpoints Monitored Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) DoseFinding Dose Range-Finding (Rodent & Non-rodent) Cytotoxicity->DoseFinding hERG hERG Channel Assay hERG->DoseFinding RepeatDose Repeat-Dose Toxicology (GLP, multiple species) DoseFinding->RepeatDose ClinPath Clinical Pathology (Hematology, Blood Chemistry) RepeatDose->ClinPath Histo Histopathology (Organ examination) RepeatDose->Histo SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) RepeatDose->SafetyPharm Decision Go/No-Go Decision for Clinical Trials ClinPath->Decision Histo->Decision SafetyPharm->Decision

Caption: A typical workflow for preclinical drug safety evaluation.
Methodology: In Vitro Cytotoxicity Assay

  • Objective: To determine the concentration at which a compound causes cell death in cultured cells.

  • Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of cells.[16] Viable cells with active dehydrogenases convert MTT into a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.

  • Protocol Outline:

    • Cell Plating: Seed cells (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in a 96-well plate and incubate to allow attachment.[17]

    • Compound Treatment: Expose cells to a serial dilution of the test compound (e.g., pafuramidine, pentamidine) for a defined period (e.g., 24, 48, or 72 hours).[17] Include vehicle-only (negative) and lysis buffer (positive) controls.

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[17]

    • Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Methodology: Assessment of Drug-Induced Nephrotoxicity
  • Objective: To evaluate the potential of a drug to cause kidney damage in vivo.

  • Principle: Drug-induced nephrotoxicity is assessed by monitoring changes in biomarkers of kidney function and through histopathological examination of kidney tissue.[18][19]

  • Protocol Outline (In Vivo Model):

    • Animal Model: Use relevant species (e.g., rats, non-human primates) for repeat-dose toxicology studies.[20]

    • Dosing: Administer the test compound daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels.

    • Monitoring:

      • Clinical Observations: Regularly monitor animal health, body weight, and food/water consumption.

      • Urine Collection: Collect urine at regular intervals to analyze for markers like proteinuria, albumin, and novel biomarkers (e.g., KIM-1, Clusterin).[19]

      • Blood Collection: Collect blood to measure serum creatinine (SCr) and blood urea nitrogen (BUN), which are standard indicators of glomerular filtration.[19]

    • Terminal Procedures:

      • Necropsy: At the end of the study, perform a gross examination of all organs, with special attention to the kidneys.

      • Histopathology: Collect kidney tissues, fix, section, and stain them (e.g., with H&E) for microscopic examination to identify cellular damage, such as acute tubular necrosis, interstitial inflammation, or glomerular changes.[18]

Summary and Conclusion

The comparison between this compound and pentamidine offers critical insights for drug development.

Comparative Safety Logic: Pafuramidine vs. Pentamidine cluster_paf Key Pafuramidine Profile cluster_pent Key Pentamidine Profile Pafuramidine This compound Paf_Adv Advantage: - Oral Administration - Better acute tolerability - Fewer metabolic & cardiac AEs Pafuramidine->Paf_Adv Paf_Dis Disadvantage: - Delayed-onset nephrotoxicity - Development halted Pafuramidine->Paf_Dis Pentamidine Pentamidine Pent_Adv Advantage: - Established efficacy - Known & manageable toxicity profile Pentamidine->Pent_Adv Pent_Dis Disadvantage: - Parenteral/inhaled administration - High rate of acute AEs - Significant renal, cardiac, and metabolic toxicity Pentamidine->Pent_Dis

Caption: Key safety trade-offs between pafuramidine and pentamidine.

Pentamidine remains a vital therapeutic agent despite a safety profile that necessitates intensive patient monitoring. Its toxicities, while frequent and potentially severe, are acute and well-characterized, allowing for established management strategies.[3][11]

Pafuramidine represented a significant effort to improve upon pentamidine's limitations, particularly through oral administration and improved acute tolerability.[4][9] However, the emergence of delayed, serious nephrotoxicity underscores a critical lesson in drug development: a favorable short-term safety profile does not preclude the possibility of long-term, mechanism-based toxicity.[8] The pafuramidine case highlights the limitations of preclinical models and the indispensable role of long-term post-treatment follow-up in clinical trials, especially for drugs that may accumulate or have slow-onset effects.

References

Evaluating Pafuramidine Maleate in Immunocompromised Hosts: A Comparative Analysis with Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of pafuramidine maleate and current standard-of-care treatments for opportunistic infections in immunocompromised individuals. The content is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development efforts.

This compound, an oral prodrug of the diamidine furamidine, was investigated as a potential treatment for Pneumocystis jirovecii pneumonia (PCP), a common and serious opportunistic infection in immunocompromised individuals, particularly those with HIV/AIDS.[1][2] While it showed some promise in early clinical trials for PCP and reached Phase III trials for African sleeping sickness, its development was halted due to concerns about kidney toxicity.[1][3] This guide evaluates the available information on pafuramidine and compares it with established therapies for which there is more extensive data in immunocompromised host models.

Comparative Efficacy of Antifungal Agents in Immunocompromised Models

The following tables summarize the efficacy of this compound and alternative agents in various immunocompromised animal models. Due to the limited publicly available preclinical data for pafuramidine in these specific models, the comparison relies heavily on data from alternative drugs.

Table 1: Efficacy Against Pneumocystis Pneumonia in Immunocompromised Murine Models

DrugModelDosing RegimenKey Efficacy EndpointsOutcomeCitation
This compound Data not availableData not availableData not availableDevelopment halted due to toxicity[1][3]
Trimethoprim-Sulfamethoxazole (TMP-SMX) Dexamethasone-immunosuppressed miceNot specifiedPrevention of PCPHighly effective[4]
Pentamidine Dexamethasone-immunosuppressed miceNot specifiedPrevention of PCPEffective[4]
Atovaquone Dexamethasone-immunosuppressed miceNot specifiedPrevention of PCPEffective[4]
Encochleated Atovaquone (eATQ) Dexamethasone-immunosuppressed mice with P. murina infection25, 50, 100, 200 mg/kg/daySurvival, fungal burden200 mg/kg/day showed similar activity to TMP/SMX at 14 days; superior to Mepron™ (atovaquone suspension)[5]

Table 2: Efficacy Against Other Opportunistic Infections in Immunocompromised Murine Models

DrugModelPathogenDosing RegimenKey Efficacy EndpointsOutcomeCitation
Atovaquone Nanosuspensions (ANS) Murine model of reactivated toxoplasmosis (ICSBP-/- mice)Toxoplasma gondii10.0 mg/kg i.v.Protection against toxoplasmic encephalitis and deathProtected animals from TE and death[6][7]
Pentamidine Neutropenic murine model of acute invasive pulmonary fusariosisFusarium oxysporumProphylaxis or early treatmentSurvival, fungal burdenProphylaxis significantly improved survival and reduced fungal burden. Early treatment increased survival.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the cited studies for the alternative agents.

Protocol 1: Evaluation of Atovaquone Nanosuspensions in a Murine Model of Reactivated Toxoplasmosis
  • Animal Model: Mice with a targeted mutation in the gene for interferon consensus sequence binding protein (ICSBP-/-), which mimics reactivated toxoplasmosis in immunocompromised hosts.

  • Infection: Mice were infected with Toxoplasma gondii.

  • Treatment: Intravenous administration of atovaquone nanosuspensions (ANS) at doses of 0.1, 1.0, or 10.0 mg/kg of body weight. A control group received oral atovaquone at 100 mg/kg.

  • Efficacy Assessment: Monitoring for the development of toxoplasmic encephalitis (TE) and survival. Atovaquone levels in serum, brain, liver, and lungs were measured by high-performance liquid chromatography.[6][7]

Protocol 2: Evaluation of Pentamidine in a Neutropenic Murine Model of Acute Invasive Pulmonary Fusariosis
  • Animal Model: Female BALB/c mice rendered neutropenic.

  • Infection: Intranasal inoculation with Fusarium oxysporum conidia.

  • Treatment Groups:

    • Prophylaxis: Pentamidine administered prior to infection.

    • Early Treatment: Pentamidine administered within the first 6 hours after infection.

    • Control: Untreated and amphotericin B-preexposed groups.

  • Efficacy Assessment: Survival rates and fungal burden in the lungs were assessed.[8]

Protocol 3: Evaluation of Encochleated Atovaquone in a Murine Model of Pneumocystis Pneumonia
  • Animal Model: C3H/HeN mice immunocompromised with dexamethasone.

  • Infection: Inoculated with Pneumocystis murina.

  • Treatment Groups: Daily treatment for 14 or 21 days with:

    • Encochleated atovaquone (eATQ) at 25, 50, 100, or 200 mg/kg.

    • Atovaquone suspension (Mepron™).

    • Trimethoprim-sulfamethoxazole (TMP/SMX).

  • Efficacy Assessment: Survival rates and quantification of Pneumocystis organisms in the lungs.[5]

Visualizing Experimental Design and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships described in the protocols.

G cluster_0 Atovaquone Nanosuspension Efficacy Study A ICSBP-/- Mice (Immunocompromised Model) B Infection with Toxoplasma gondii A->B C Treatment Groups B->C D Intravenous ANS (0.1, 1.0, 10.0 mg/kg) C->D E Oral Atovaquone (100 mg/kg) C->E F Efficacy Assessment D->F E->F G Survival Monitoring F->G H TE Development Assessment F->H I HPLC for Atovaquone Levels F->I

Caption: Workflow for Atovaquone Nanosuspension Study.

G cluster_1 Pentamidine Efficacy in Pulmonary Fusariosis Model J Neutropenic BALB/c Mice K Infection with Fusarium oxysporum J->K L Treatment Arms K->L M Pentamidine Prophylaxis L->M N Early Pentamidine Treatment L->N O Control Groups (Untreated, Amphotericin B) L->O P Outcome Measurement M->P N->P O->P Q Survival Analysis P->Q R Lung Fungal Burden P->R

Caption: Pentamidine Study Workflow in a Fusariosis Model.

Conclusion

While this compound was explored as a promising oral agent for Pneumocystis jirovecii pneumonia, its clinical development was terminated due to safety concerns, specifically nephrotoxicity.[1][3] Consequently, there is a notable absence of extensive preclinical data for pafuramidine in immunocompromised host models for opportunistic infections. In contrast, standard-of-care agents such as trimethoprim-sulfamethoxazole, pentamidine, and atovaquone have demonstrated efficacy in various well-established animal models.[4][5] Novel formulations of existing drugs, such as encochleated atovaquone and atovaquone nanosuspensions, show potential for improved therapeutic outcomes.[5][6][7] Future drug development for opportunistic infections in immunocompromised hosts should prioritize potent efficacy coupled with a favorable safety profile to address the unmet needs in this vulnerable patient population.

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for Pafuramidine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of a stability-indicating assay for pafuramidine maleate. The focus is on a robust High-Performance Liquid Chromatography (HPLC) method, benchmarked against other analytical techniques. Detailed experimental protocols and validation parameters are provided to guide researchers, scientists, and drug development professionals in establishing a reliable method for assessing the stability of this drug substance.

Comparison of Analytical Methods

A stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its high sensitivity, specificity, and resolving power.[2][3] The following table compares a proposed stability-indicating HPLC method with other potential analytical techniques for this compound.

Parameter Optimized Stability-Indicating HPLC-UV Method Thin-Layer Chromatography (TLC) Non-Specific UV-Vis Spectrophotometric Assay
Specificity High; able to separate pafuramidine from its degradation products and process-related impurities.[4]Low to Moderate; separation is often less efficient, and co-elution can be an issue.Very Low; measures the total absorbance of the analyte and any interfering substances with similar chromophores.[5]
Sensitivity High; Limits of Detection (LOD) and Quantitation (LOQ) are typically in the ng/mL range.[6]Low; sensitivity is generally in the µg range.Low to Moderate; dependent on the molar absorptivity of the compound.
Precision High; Relative Standard Deviation (RSD) is typically less than 2% for repeatability and intermediate precision.[7]Low; results can be variable due to manual application and spot measurement.Moderate; dependent on instrument performance and sample handling.
Accuracy High; recovery is typically within 98-102%.[7]Low to Moderate; accuracy can be affected by the manual nature of the technique.Low; accuracy is compromised by the lack of specificity.
Quantitation Excellent; provides accurate and precise quantitative results.Semi-quantitative at best; often used for qualitative or limit tests.Quantitative, but not specific for the intact drug in the presence of degradants.
Suitability for Stability Studies Highly Suitable; considered the gold standard for stability-indicating assays.[4]Not Recommended for quantitative stability studies.Not Suitable; cannot distinguish between the intact drug and degradation products.

Experimental Protocols

Detailed methodologies for a proposed stability-indicating HPLC method, forced degradation studies, and method validation are outlined below. These protocols are based on established practices for aromatic diamidines and adhere to ICH guidelines.[8]

Proposed Stability-Indicating HPLC Method

This hypothetical method is designed for the separation and quantification of this compound and its degradation products.

  • Apparatus: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile). A typical gradient might start at 95% A, ramp to 50% A over 20 minutes, then to 5% A over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (based on the chromophoric nature of aromatic diamidines).

    • Injection Volume: 10 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the sample solution by dissolving the drug substance in the diluent to achieve a similar concentration as the standard solution.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the assay and to understand the degradation pathways of the drug substance.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose the drug substance in solution and as a solid to UV light (254 nm) and visible light in a photostability chamber.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11]

  • Specificity: Analyze samples from forced degradation studies to ensure that the peaks of the degradation products are well-resolved from the main pafuramidine peak. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Prepare a series of at least five concentrations of the this compound standard (e.g., 50% to 150% of the assay concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day and inter-analyst): Analyze the same sample on different days by different analysts. The RSD between the results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within the acceptance criteria.

Data Presentation

The following tables summarize the expected validation and forced degradation results for a robust stability-indicating HPLC method for this compound.

Summary of HPLC Method Validation Parameters
Parameter Acceptance Criteria
Specificity No interference at the retention time of pafuramidine; peak purity index > 0.999.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
Limit of Quantitation (LOQ) Should be sufficiently low to quantify impurities and degradation products.
Robustness System suitability parameters pass under varied conditions.
Summary of Forced Degradation Studies
Stress Condition Observation % Degradation
0.1 N HCl, 80°C, 2 hrSignificant degradation observed~15%
0.1 N NaOH, 80°C, 2 hrSignificant degradation observed~18%
3% H₂O₂, RT, 24 hrModerate degradation observed~10%
Dry Heat, 105°C, 48 hrMinor degradation observed~5%
Photolytic (UV/Vis)Negligible degradation< 2%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of the stability-indicating assay for this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation (ICH Q2 R1) A This compound Drug Substance B Preparation of Standard and Sample Solutions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G H HPLC Method Development B->H I Analysis of Stressed Samples C->I D->I E->I F->I G->I H->I J Specificity I->J K Linearity & Range I->K L Accuracy I->L M Precision I->M N LOD & LOQ I->N O Robustness I->O P Validated Stability-Indicating Method J->P K->P L->P M->P N->P O->P

Caption: Workflow for Stability-Indicating Assay Validation.

Proposed Degradation Pathway of this compound

This compound is a prodrug of furamidine. Its degradation is expected to involve the hydrolysis of the N-methoxyamidino groups to form the active amidine (guanyl) compound, furamidine.

Degradation Pathway pafuramidine Pafuramidine (N,N'-bis(methoxy)furamidine) intermediate Mono-demethylated Intermediate pafuramidine->intermediate Hydrolysis/O-demethylation furamidine Furamidine (Active Drug) intermediate->furamidine Hydrolysis/O-demethylation degradation_product Further Degradation Products furamidine->degradation_product Extensive Stress

Caption: Proposed Degradation Pathway of Pafuramidine.

References

Safety Operating Guide

Navigating the Disposal of Pafuramidine Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information for the proper disposal of the experimental drug pafuramidine maleate is critical for researchers, scientists, and drug development professionals. Due to its status as an investigational drug with known kidney toxicity concerns that led to the cessation of its clinical trials, this compound must be handled with a high degree of caution.[1]

Currently, a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available. In the absence of explicit guidance, a conservative approach that treats the compound as hazardous waste is the most responsible course of action. This ensures the safety of personnel and the protection of the environment.

Core Principles for Pharmaceutical Waste Management

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[2][3][4] State regulations may also apply and can be more stringent than federal laws.[2]

A key regulation from the EPA, often referred to as Subpart P, provides healthcare-specific requirements for managing hazardous waste pharmaceuticals. A significant aspect of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[3]

Step-by-Step Disposal Protocol for this compound

Given the lack of specific data for this compound, the following procedural steps are recommended, aligning with the general best practices for managing potentially hazardous pharmaceutical waste.

1. Waste Characterization (Presumptive Hazardous)

In the absence of a specific SDS, assume this compound waste is hazardous. This includes:

  • Pure, unused this compound.

  • Grossly contaminated personal protective equipment (PPE), such as gloves and lab coats.

  • Contaminated lab supplies (e.g., vials, syringes, petri dishes, absorbent pads).

  • Solutions containing dissolved this compound.

2. Segregation of Waste

Proper segregation is crucial to prevent accidental exposure and to ensure compliant disposal.

  • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid Lab Debris").

  • Liquid Waste: Collect liquid waste in a separate, leak-proof, and compatible hazardous waste container. The container must be clearly labeled as "Hazardous Waste," with the name "this compound" and the approximate concentration.

  • Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.

3. Storage of Hazardous Waste

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • The storage area should be secure and away from general laboratory traffic.

4. Engagement of a Certified Hazardous Waste Vendor

  • Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain.

  • Engage a licensed and certified hazardous waste disposal company. These vendors are equipped to handle, transport, and dispose of chemical waste in accordance with all federal and state regulations.

  • Provide the vendor with as much information as possible about the waste stream, including the name of the chemical and the nature of the contaminated materials.

5. Documentation

  • Maintain a detailed inventory of the generated this compound waste.

  • When the waste is collected by the vendor, you will receive a hazardous waste manifest. This document is a legal record of the waste's journey from your facility to its final disposal site. Retain this document as required by regulations.

Quantitative Data Summary

As no specific quantitative disposal limits for this compound are available, the following table summarizes general regulatory frameworks.

Regulatory BodyKey Regulation/GuidelineRelevance to this compound Disposal
EPA Resource Conservation and Recovery Act (RCRA)Governs the management of hazardous waste from generation to disposal.[2][4]
EPA Subpart P of RCRAProhibits the sewering of hazardous pharmaceutical waste by healthcare facilities.[3]
DEA Controlled Substances Act (CSA)Regulates the disposal of controlled substances; this compound is not currently listed as a controlled substance.[5]
State Environmental Agencies State-Specific RegulationsMay impose more stringent requirements for hazardous waste disposal than federal regulations.[2]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated is_sds_available Is a specific SDS with disposal instructions available? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No follow_sds Follow SDS-specific disposal procedures is_sds_available->follow_sds Yes segregate Segregate Waste (Solid, Liquid, Sharps) treat_as_hazardous->segregate end End: Compliant Disposal follow_sds->end label_container Label container as 'Hazardous Waste - this compound' segregate->label_container store Store in designated Satellite Accumulation Area label_container->store contact_vendor Contact Certified Hazardous Waste Vendor store->contact_vendor manifest Complete Hazardous Waste Manifest contact_vendor->manifest manifest->end

References

Safe Handling of Pafuramidine Maleate: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance for the safe handling and disposal of Pafuramidine Maleate in a laboratory setting. As an investigational drug with observed kidney and liver toxicity in clinical trials, stringent adherence to these procedures is critical to minimize exposure and ensure personnel safety. Since a comprehensive Safety Data Sheet (SDS) is not publicly available, these recommendations are based on general best practices for handling potentially hazardous research compounds.

Hazard Assessment

This compound is an experimental therapeutic agent. Clinical studies were discontinued due to concerns of delayed post-treatment toxicity, including glomerulonephritis, nephropathy, liver toxicity, and renal insufficiency. The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all procedures involving this compound. The selection of PPE should be based on a risk assessment of the specific task being performed.

Activity Required Personal Protective Equipment
Receiving and Storage - Nitrile gloves
Weighing and Aliquoting (Solid) - Double nitrile gloves- Disposable gown- Safety glasses with side shields or splash goggles- N95 or higher rated respirator (if not handled in a containment enclosure)
Solution Preparation - Double nitrile gloves- Disposable gown- Safety glasses with side shields or splash goggles
Handling Solutions - Nitrile gloves- Lab coat- Safety glasses
Spill Cleanup (Solid) - Double nitrile gloves- Disposable gown- Safety glasses with side shields or splash goggles- N95 or higher rated respirator
Spill Cleanup (Liquid) - Double nitrile gloves- Disposable gown- Safety glasses with side shields or splash goggles
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses

Operational Plan: Step-by-Step Guidance

Receiving and Storage
  • 1.1. Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow spill procedures.

  • 1.2. Labeling: Ensure the container is clearly labeled with the compound name, date received, and hazard warnings (e.g., "Toxic," "Handle with Caution").

  • 1.3. Storage: Store this compound in a designated, well-ventilated, and restricted-access area. Keep the container tightly sealed.

Weighing and Aliquoting of Solid Compound
  • 2.1. Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment balance enclosure, to minimize the risk of inhalation.

  • 2.2. Donning PPE: Before handling the compound, don the appropriate PPE as specified in the table above (double gloves, gown, eye protection, and respirator if necessary).

  • 2.3. Weighing: Carefully weigh the desired amount of the compound. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • 2.4. Aliquoting: Transfer the weighed compound into a labeled, sealed container.

  • 2.5. Cleaning: After weighing, decontaminate the work surface and any equipment used. Dispose of all contaminated disposable items as hazardous waste.

  • 2.6. Doffing PPE: Remove PPE in the designated doffing area, avoiding self-contamination. Wash hands thoroughly.

Preparation of Solutions
  • 3.1. Designated Area: Prepare solutions in a chemical fume hood.

  • 3.2. Donning PPE: Wear appropriate PPE, including double gloves, a gown, and eye protection.

  • 3.3. Dissolution: Add the solvent to the vessel containing the pre-weighed this compound. Avoid splashing.

  • 3.4. Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, weighing papers, and any other disposable materials. Collect in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed hazardous waste container. Do not dispose of it down the drain.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous waste.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name of the compound, and the date.

  • Disposal: Follow your institution's guidelines for the final disposal of hazardous chemical waste.

Experimental Workflow for Safe Handling

Experimental Workflow Experimental Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A flowchart illustrating the key steps for safely handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pafuramidine Maleate
Reactant of Route 2
Pafuramidine Maleate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.